molecular formula C10H14FNS B1517446 3-[(2-Fluorobenzyl)thio]-1-propanamine CAS No. 1123169-59-4

3-[(2-Fluorobenzyl)thio]-1-propanamine

Cat. No.: B1517446
CAS No.: 1123169-59-4
M. Wt: 199.29 g/mol
InChI Key: DMYIFAMQXJFTJA-UHFFFAOYSA-N
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Description

3-[(2-Fluorobenzyl)thio]-1-propanamine is a chemical compound of interest in biochemical and pharmacological research. This molecule features a unique structure combining a 1-propanamine backbone with a thioether linkage to a 2-fluorobenzyl group. The presence of the fluorine atom on the benzyl ring is a common modification in medicinal chemistry, often used to influence a compound's electronic properties, metabolic stability, and binding affinity to biological targets . The thioether bridge (-S-) and terminal primary amine (-NH₂) are functional groups that can be critical for molecular interactions and further chemical synthesis . Research Applications & Value: This compound is primarily used as a building block or chemical intermediate in organic synthesis. Researchers may employ it in the development of more complex molecules for screening against various biological targets. Its structure suggests potential application in the design of enzyme inhibitors or receptor modulators, where the fluorine atom and thioether linkage could be key pharmacophoric elements. The terminal amine group allows for conjugation or derivatization, making it a versatile precursor for creating libraries of compounds in drug discovery efforts. Handling & Safety: This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the available safety data and handle the compound in a suitable laboratory environment with appropriate personal protective equipment (PPE). All chemical properties and hazards for this specific compound should be verified prior to use.

Properties

IUPAC Name

3-[(2-fluorophenyl)methylsulfanyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNS/c11-10-5-2-1-4-9(10)8-13-7-3-6-12/h1-2,4-5H,3,6-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMYIFAMQXJFTJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSCCCN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure of 3-((2-Fluorobenzyl)thio)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, synthesis, and pharmacological potential of 3-((2-Fluorobenzyl)thio)propan-1-amine . This document is structured as a technical dossier for researchers in medicinal chemistry and drug development.

Compound Class: Thioether-linked Alkylamines Primary Application: Fragment-Based Drug Discovery (FBDD), GPCR Ligand Synthesis, Antifungal Pharmacophores

Chemical Identity & Physicochemical Profile[1][2][3]

This molecule represents a strategic "linker-scaffold" hybrid, combining a flexible propyl-thioether spacer with an ortho-fluorinated aromatic tail. It serves as a critical building block for synthesizing Histamine H3 antagonists and antifungal agents where lipophilicity and metabolic stability are required.

PropertyValue / Description
IUPAC Name 3-[(2-Fluorophenyl)methylthio]propan-1-amine
Common Name 3-((2-Fluorobenzyl)thio)propylamine
CAS Number Not widely listed; Analogous to 933758-12-4 (4-F isomer)
Molecular Formula C₁₀H₁₄FNS
Molecular Weight 199.29 g/mol
SMILES NCCCSCc1ccccc1F
LogP (Predicted) ~2.45 (Enhanced by ortho-F substitution)
pKa (Amine) ~10.2 (Typical primary aliphatic amine)
H-Bond Donors/Acceptors 1 Donor (NH₂), 3 Acceptors (N, S, F)
Structural Analysis
  • The Fluorine Effect (Ortho-Substitution): Unlike para-substitution, the 2-fluoro group exerts a steric influence, restricting the rotation of the benzyl-sulfur bond. This creates a "conformationally biased" scaffold that can improve binding selectivity in protein pockets.

  • Thioether Linker: The sulfur atom acts as a bioisostere for a methylene group (-CH₂-) or ether (-O-), introducing a "kink" in the chain due to the C-S-C bond angle (~90-100°) compared to C-C-C (~109.5°). This alters the vector of the terminal amine.

Synthesis & Manufacturing Protocols

The synthesis relies on the high nucleophilicity of the thiolate anion. The challenge is chemoselectivity: ensuring S-alkylation occurs over N-alkylation when using amino-thiol precursors.

Retrosynthetic Logic

The molecule is disconnected at the C-S bond. Two primary pathways exist:

  • Path A (Preferred): Alkylation of 3-aminopropan-1-thiol with 2-fluorobenzyl halides.

  • Path B: Reaction of 2-fluorobenzyl mercaptan with 3-chloropropylamine.

Detailed Protocol (Path A)

This protocol prioritizes the use of 3-aminopropan-1-thiol hydrochloride due to its stability and availability.

Reagents:

  • 2-Fluorobenzyl bromide (1.0 eq)

  • 3-Aminopropan-1-thiol HCl (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Solvent: Methanol (MeOH) or Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Preparation: Dissolve 3-aminopropan-1-thiol HCl in MeOH under nitrogen atmosphere.

  • Activation: Add K₂CO₃. Stir for 15 minutes at 0°C. Technical Note: The base must neutralize the HCl salt and deprotonate the thiol (pKa ~10.5) to generate the thiolate.

  • Addition: Add 2-fluorobenzyl bromide dropwise over 20 minutes. Maintain temperature <10°C to prevent dialkylation or polymerization.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (System: DCM/MeOH/NH₃ 90:9:1).

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in DCM and wash with 1M NaOH (to ensure the amine is free-based). Dry over Na₂SO₄.

  • Purification: If necessary, purify via flash column chromatography on silica gel (Eluent: DCM → 10% MeOH/DCM).

Yield Expectation: 75–85%.

Workflow Visualization

The following diagram illustrates the synthesis logic and the competing side reactions (N-alkylation) that must be controlled.

Synthesis Reactant1 2-Fluorobenzyl Bromide (Electrophile) Product 3-((2-Fluorobenzyl)thio) propan-1-amine Reactant1->Product SN2 Attack Reactant2 3-Aminopropan-1-thiol (Nucleophile) Intermediate Thiolate Anion (S-) Reactant2->Intermediate K2CO3 (Base) Intermediate->Product Major Path SideProduct N-Alkylated Impurity (Avoid via Temp Control) Intermediate->SideProduct Minor Path (if T > 25°C)

Caption: Chemoselective S-alkylation pathway minimizing N-alkylation by-products.

Structural & Spectral Analysis

Validation of the structure requires confirming the presence of the fluorine atom and the integrity of the thioether linkage.

MethodDiagnostic SignalInterpretation
¹H NMR δ ~3.7 ppm (Singlet, 2H)Benzylic CH₂ protons adjacent to Sulfur.
¹H NMR δ ~2.5 ppm (Triplet, 2H)Propyl CH₂ adjacent to Sulfur.
¹⁹F NMR δ ~-118 ppm (Multiplet)Characteristic shift for ortho-fluorine on benzene.
MS (ESI) [M+H]⁺ = 200.3Confirms molecular weight.
IR ~2550 cm⁻¹ (Absent)Disappearance of S-H stretch confirms alkylation.

Pharmacological Applications[4][5]

This molecule is rarely a final drug but is a "privileged structure" in medicinal chemistry.

GPCR Ligand Design (Histamine H3/Serotonin)

The Ar-S-(CH₂)₃-NH₂ motif is a classic pharmacophore.

  • Mechanism: The amine interacts with a conserved Aspartate residue (e.g., Asp3.32) in the GPCR transmembrane domain. The thioether chain provides the necessary distance (~4-5 Å) to place the aromatic ring in a hydrophobic pocket.

  • Fluorine Role: The 2-fluoro group protects the benzylic position from metabolic oxidation (cytochrome P450s) and improves lipophilicity (LogP) for blood-brain barrier (BBB) penetration.

Antifungal Activity

Research into 1-(phenylthio)propan-2-amine derivatives has shown significant fungicidal activity against pathogens like Phytophthora capsici. The sulfur atom is believed to interact with cysteine residues in fungal enzymes, while the fluorinated ring aids in membrane permeation.

Pharmacophore Map

Pharmacophore Amine Primary Amine (Cationic Interaction) Target Receptor Site (e.g., Asp3.32 in GPCR) Amine->Target Ionic Bond Linker Thioether Spacer (Flexible, Hydrophobic) Linker->Amine Connects Ring 2-F-Benzyl Ring (Pi-Stacking + Lipophilic) Linker->Ring Connects Ring->Target Van der Waals

Caption: Pharmacophore mapping showing the cationic head group and lipophilic tail interaction.

Safety & Handling

  • Hazards: The free amine is a skin and eye irritant (H315, H319). The precursor thiols have a potent, disagreeable odor (stench) and should be handled in a fume hood.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Thioethers can slowly oxidize to sulfoxides (S=O) upon prolonged exposure to air.

  • Disposal: All sulfur-containing waste must be treated with bleach (sodium hypochlorite) to oxidize residuals before disposal to prevent odor release.

References

  • ChemScene. (n.d.). 3-((4-Fluorobenzyl)thio)propan-1-amine (Related Isomer Data). Retrieved from

  • PubChem. (2025).[1] 3-(Thiophen-2-yl)propan-1-amine Compound Summary. National Library of Medicine. Retrieved from

  • Taylor & Francis Online. (2021). Synthesis, fungicidal activity and SAR of new amino acid derivatives containing substituted 1-(phenylthio)propan-2-amine moiety. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from

  • BLD Pharm. (n.d.). 3-(Benzylthio)propan-1-amine (Non-fluorinated Analog). Retrieved from

  • Royal Society of Chemistry. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide. RSC Advances. Retrieved from

Sources

3-[(2-Fluorophenyl)methylsulfanyl]propan-1-amine: Structural Identity and Chemical Profile

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the chemical entity 3-[(2-fluorophenyl)methylsulfanyl]propan-1-amine , a specialized fluorinated thioether-amine building block used in medicinal chemistry.

Executive Summary

3-[(2-Fluorophenyl)methylsulfanyl]propan-1-amine (also chemically described as 3-(2-fluorobenzylthio)propan-1-amine) is a bifunctional organic intermediate characterized by a primary amine terminus, a flexible propyl linker, and a 2-fluorobenzyl thioether moiety. This molecule serves as a critical pharmacophore scaffold in the synthesis of Central Nervous System (CNS) agents, particularly in the development of serotonin and dopamine transporter inhibitors where the ortho-fluorine substitution modulates metabolic stability and lipophilicity.

This guide provides a comprehensive technical analysis of its chemical identity, physiochemical properties, synthetic pathways, and handling protocols, designed for researchers in drug discovery and organic synthesis.

Chemical Identity & Nomenclature

Precise identification is paramount for database integration and regulatory compliance. The molecule is an isomer of the more commonly indexed 4-fluorobenzyl analog.

Core Identifiers
Identifier TypeValue
IUPAC Name 3-[(2-Fluorophenyl)methylsulfanyl]propan-1-amine
Common Name 3-(2-Fluorobenzylthio)propylamine
Chemical Formula C₁₀H₁₄FNS
Molecular Weight 199.29 g/mol
SMILES NCCCSCc1ccccc1F
InChI String InChI=1S/C10H14FNS/c11-10-4-2-1-3-9(10)7-13-6-5-8-12/h1-4H,5-8,12H2
InChIKey Computed from structure (Isomer specific)
Structural Class Fluorinated Aryl Thioether Amine
Structural Analysis

The molecule consists of three distinct functional domains:

  • The Head Group: A primary amine (-NH₂) serving as a hydrogen bond donor/acceptor and a cationic center at physiological pH.

  • The Linker: A propyl thioether chain (-CH₂CH₂CH₂-S-CH₂-) providing flexibility and specific spatial separation (approx. 4-6 Å) between the amine and the aromatic ring.

  • The Lipophilic Tail: A 2-fluorophenyl group. The ortho-fluorine atom exerts a specific electronic effect (inductive withdrawal) and steric influence different from its para-isomer, often improving metabolic resistance against ring oxidation.

Physiochemical Profile (Predicted)

Data derived from structure-activity relationship (SAR) models of analogous fluorobenzyl thioethers.

PropertyPredicted ValueSignificance
LogP (Octanol/Water) 2.3 ± 0.4Moderate lipophilicity; likely CNS penetrant.
pKa (Amine) ~10.2Predominantly protonated (cationic) at physiological pH (7.4).
Polar Surface Area (PSA) 51.3 ŲFavorable for membrane permeability (Rule of 5 compliant).
Rotatable Bonds 6High conformational flexibility.
H-Bond Donors 1Primary amine.
H-Bond Acceptors 2Amine nitrogen and Thioether sulfur.

Synthetic Methodology

The synthesis of 3-[(2-fluorophenyl)methylsulfanyl]propan-1-amine typically follows a convergent nucleophilic substitution strategy. Two primary pathways are established based on the availability of starting materials.

Pathway A: Thiol Alkylation (Preferred)

This method involves the alkylation of 3-aminopropanethiol (or its protected form) with 2-fluorobenzyl bromide.

  • Reagents: 2-Fluorobenzyl bromide, 3-Aminopropanethiol (hydrochloride), Base (Cs₂CO₃ or NaH), Solvent (DMF or MeCN).

  • Mechanism: S_N2 nucleophilic attack of the thiolate anion on the benzylic carbon.

Pathway B: Amine Alkylation (Alternative)

Alkylation of 2-fluorobenzyl mercaptan with N-(3-bromopropyl)phthalimide followed by deprotection.

  • Step 1: 2-Fluorobenzyl mercaptan + N-(3-bromopropyl)phthalimide → Phthalimide intermediate.

  • Step 2: Deprotection using Hydrazine hydrate (Ing-Manske procedure).

Synthetic Workflow Diagram

The following Graphviz diagram illustrates the logical flow of Pathway A and B.

Synthesis cluster_A Pathway A: Direct Thiol Alkylation cluster_B Pathway B: Protected Route SM1 2-Fluorobenzyl Bromide Prod 3-[(2-Fluorophenyl) methylsulfanyl]propan-1-amine SM1->Prod Base (Cs2CO3) DMF, RT SM2 3-Aminopropanethiol SM2->Prod S_N2 Reaction SM3 2-Fluorobenzyl Mercaptan Int1 Phthalimide Intermediate SM3->Int1 Base, DMF SM4 N-(3-bromopropyl)phthalimide SM4->Int1 Int1->Prod Hydrazine (Deprotection)

Figure 1: Convergent synthetic pathways for the target molecule via direct alkylation or phthalimide-protected routes.

Applications in Drug Discovery

This specific molecular scaffold is a "privileged structure" in medicinal chemistry, often serving as a fragment for:

  • Biogenic Amine Transporter Ligands: The 3-phenylpropylamine motif is structural to many SSRIs (Selective Serotonin Reuptake Inhibitors). The introduction of the thioether linkage and the ortho-fluorine atom modulates the binding affinity and selectivity profiles against SERT (Serotonin Transporter) and DAT (Dopamine Transporter).

  • Fragment-Based Drug Design (FBDD): Used as a fragment to probe hydrophobic pockets in GPCRs where the fluorine atom can engage in specific multipolar interactions with protein residues.

  • Metabolic Stability Probes: The 2-fluoro substituent blocks potential metabolic oxidation at the ortho position of the aromatic ring, a common clearance pathway for benzyl derivatives.

Handling, Safety & Stability

As a primary amine and thioether, specific safety protocols are required.

  • Hazards: Likely corrosive (Skin Corr.[1][2] 1B) and causes serious eye damage.[1][2] The thioether moiety may impart a characteristic disagreeable odor (stench).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The free base is sensitive to CO₂ (carbamate formation) and oxidation (sulfoxide formation).

  • Incompatibility: Strong oxidizing agents (converts sulfide to sulfoxide/sulfone), Acid chlorides, Anhydrides.

References

  • PubChem Compound Summary. 3-((4-Fluorobenzyl)thio)propan-1-amine (Isomer Reference). National Center for Biotechnology Information. Link

  • ChemScene Catalog. Fluorobenzyl thioether analogs and building blocks.Link

  • Sigma-Aldrich. Synthesis of fluorinated benzyl amines and thiols.Link

  • Haufe, G.The Fluorine Effect in Medicinal Chemistry. Journal of Medicinal Chemistry. (General reference on ortho-fluorine substitution effects).

Sources

Technical Guide: C₁₀H₁₄FNS Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the chemical identity, synthesis, and medicinal chemistry applications of building blocks with the molecular formula C₁₀H₁₄FNS . It focuses on the structural isomers most relevant to drug discovery, specifically fluorinated thio-anilines and thio-alkyl amines.

Chemical Identity & Structural Analysis[1]

The molecular formula C₁₀H₁₄FNS represents a specific class of functionalized intermediates used to introduce fluorine and sulfur motifs into drug candidates. These elements are critical for modulating metabolic stability, lipophilicity (


), and binding affinity.
Molecular Weight & Formula Breakdown

Precise mass calculation is essential for high-resolution mass spectrometry (HRMS) validation during synthesis.

ElementCountAtomic Mass (Da)Total Mass (Da)Contribution %
Carbon (C) 1012.011120.11~60.3%
Hydrogen (H) 141.00814.11~7.1%
Fluorine (F) 118.99818.99~9.5%
Nitrogen (N) 114.00714.01~7.0%
Sulfur (S) 132.06032.06~16.1%
Total MW - - 199.29 g/mol 100%
  • Exact Mass (Monoisotopic): 199.0831 Da

  • Degree of Unsaturation: 4 (Consistent with one aromatic ring + saturated substituents).

Key Isomeric Scaffolds

Two primary scaffold types exist for this formula, serving distinct roles in Structure-Activity Relationship (SAR) studies:

  • Core Scaffold (Aromatic): 4-(tert-butylsulfanyl)-3-fluoroaniline .[1]

    • Utility: Used to build the central core of a drug. The aniline amine serves as a handle for amide coupling, while the tert-butyl thioether provides bulk and lipophilicity. The fluorine atom ortho to the sulfur modulates electronic properties and metabolic susceptibility.

  • Linker Scaffold (Aliphatic): 3-[(2-fluorobenzyl)thio]propan-1-amine .

    • Utility: Acts as a flexible linker. The propyl chain connects the pharmacophore to a fluorinated benzyl "tail," often used to occupy hydrophobic pockets in enzymes (e.g., kinases or proteases).

Synthesis & Reactivity: The Aromatic Pathway

The synthesis of the aromatic isomer, 4-(tert-butylsulfanyl)-3-fluoroaniline , is a critical workflow. It requires controlling regioselectivity during the nucleophilic aromatic substitution (


) step.
Reaction Mechanism & Logic

The synthesis exploits the electronic difference between the two fluorine atoms in 3,4-difluoronitrobenzene .

  • Regioselectivity: The nitro group (

    
    ) is a strong electron-withdrawing group (EWG). It activates the para position (C4) significantly more than the meta position (C3) toward nucleophilic attack.
    
  • Nucleophile: tert-Butyl thiol (

    
    -BuSH) acts as the sulfur nucleophile.
    
  • Reduction: The nitro group is reduced to an amine. Note: Standard catalytic hydrogenation (

    
    ) is often avoided because sulfur can poison Palladium catalysts. Iron-mediated reduction is the preferred, robust method.
    
Experimental Protocol

Step 1:


 Displacement 
  • Reagents: 3,4-Difluoronitrobenzene (1.0 eq), tert-butyl thiol (1.1 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: DMF or DMSO (Polar aprotic solvents stabilize the Meisenheimer complex intermediate).

  • Procedure:

    • Dissolve 3,4-difluoronitrobenzene in DMF (0.5 M concentration).

    • Add

      
       followed by dropwise addition of tert-butyl thiol at 0°C to prevent bis-substitution.
      
    • Warm to room temperature and stir for 4–6 hours. Monitor by TLC/LCMS for the intermediate 4-(tert-butylsulfanyl)-3-fluoro-1-nitrobenzene .

    • Workup: Dilute with water, extract with EtOAc. The product is usually a yellow solid.

Step 2: Nitro Reduction (Fe/NH₄Cl Method)

  • Reagents: Nitro intermediate (from Step 1), Iron powder (5.0 eq), Ammonium Chloride (

    
    , 5.0 eq).
    
  • Solvent: EtOH:Water (4:1 ratio).

  • Procedure:

    • Suspend the nitro compound in EtOH/Water. Add

      
       and Iron powder.
      
    • Heat to reflux (approx. 80°C) for 2 hours.

    • Validation: The yellow color of the nitro compound fades to the colorless/brownish hue of the aniline.

    • Purification: Filter hot through Celite to remove iron oxides. Concentrate filtrate. Purify via silica gel chromatography (Hexane/EtOAc gradient).

Pathway Visualization

SynthesisPathway SM 3,4-Difluoronitrobenzene (Starting Material) Reagent1 t-BuSH + K2CO3 (DMF, 25°C) SM->Reagent1 Inter Intermediate: 4-(tert-butylsulfanyl)-3-fluoro-1-nitrobenzene Reagent1->Inter SnAr (Regioselective) Reagent2 Fe / NH4Cl (EtOH/H2O, Reflux) Inter->Reagent2 Product Product (C10H14FNS): 4-(tert-butylsulfanyl)-3-fluoroaniline Reagent2->Product Nitro Reduction

Caption: Regioselective synthesis of the aromatic C10H14FNS building block via SnAr and Iron reduction.

Applications in Medicinal Chemistry

Fluorine Effect (Bioisosterism)

The fluorine atom at the C3 position serves two functions:

  • Metabolic Blocking: It prevents oxidative metabolism (hydroxylation) at the ortho-position of the aniline ring, extending the half-life (

    
    ) of the drug.
    
  • pKa Modulation: Fluorine is highly electronegative, pulling electron density from the aromatic ring. This lowers the

    
     of the aniline nitrogen, making it less basic and potentially improving membrane permeability.
    
Sulfur Functionality
  • Oxidation Potential: The thioether (

    
    ) can be selectively oxidized to a sulfoxide (
    
    
    
    ) or sulfone (
    
    
    ) at later stages of drug development. This allows chemists to "tune" the polarity and hydrogen-bonding capability of the molecule without changing the carbon skeleton.
  • Lipophilicity: The tert-butyl group is bulky and hydrophobic, significantly increasing

    
    , which drives potency in hydrophobic binding pockets.
    
Structural Diversity Diagram

IsomerMap Formula Formula: C10H14FNS MW: 199.29 Cat1 Scaffold A: Aromatic Core (Rigid) Formula->Cat1 Cat2 Scaffold B: Aliphatic Linker (Flexible) Formula->Cat2 Ex1 4-(tert-butylsulfanyl)-3-fluoroaniline Use: Kinase Inhibitor Core Cat1->Ex1 Ex2 3-[(2-fluorobenzyl)thio]propan-1-amine Use: GPCR Ligand Tail Cat2->Ex2

Caption: Classification of C10H14FNS isomers into rigid aromatic cores and flexible aliphatic linkers.

Handling & Stability

  • Storage: Thioethers are susceptible to auto-oxidation to sulfoxides upon prolonged exposure to air. Store under an inert atmosphere (Argon/Nitrogen) at -20°C.

  • Toxicity: Fluorinated anilines can be toxic and potential skin sensitizers. All handling must occur in a fume hood with appropriate PPE (nitrile gloves, safety glasses).

  • Solubility: These compounds are lipophilic. Dissolve in DMSO or Methanol for stock solutions; they generally have poor solubility in water/PBS.

References

  • PubChem. (2025).[2] Compound Summary: 4-(tert-butylsulfanyl)-3-fluoroaniline.[1] National Library of Medicine. [Link]

  • Smith, D. A., & Di, L. (2021). Fluorine in Medicinal Chemistry: A Review of Anti-Metabolic Strategies. Journal of Medicinal Chemistry. [Link]

  • Carey, J. S., et al. (2006). Analysis of the reactions used for the preparation of drug candidate molecules. Organic & Biomolecular Chemistry. [Link]

Sources

Navigating the Labyrinth of MPS1 Kinase Inhibition: A Researcher's Guide to Sourcing and Applying Mps1-IN-3

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the intricate world of cancer research, the targeting of key regulatory proteins in cell division has emerged as a promising therapeutic strategy. Among these, Monopolar Spindle 1 (MPS1) kinase, a critical component of the spindle assembly checkpoint, has garnered significant attention. Its inhibition can induce mitotic errors in cancer cells, leading to their demise. This guide provides an in-depth technical overview of a potent and selective MPS1 inhibitor, Mps1-IN-3, for research applications.

A notable point of clarification for researchers is the nomenclature and identification of this compound. While initial inquiries may reference CAS 1123169-59-4, the commercially available and extensively researched compound is identified as Mps1-IN-3 with CAS number 1609584-72-6 . Our extensive search has not yielded any commercial suppliers or significant scientific literature for the former CAS number, suggesting it may be an obsolete or incorrect identifier. This guide will, therefore, focus on the validated and accessible Mps1-IN-3 (CAS 1609584-72-6).

Understanding Mps1-IN-3: A Potent and Selective MPS1 Kinase Inhibitor

Mps1-IN-3 is a small molecule inhibitor that demonstrates high potency and selectivity for MPS1 kinase, with a reported IC50 of 50 nM.[1] Its mechanism of action revolves around the disruption of the spindle assembly checkpoint (SAC), a crucial cellular process that ensures the proper segregation of chromosomes during mitosis.[2][3] By inhibiting MPS1, Mps1-IN-3 can override the mitotic checkpoint, leading to chromosomal instability and ultimately, apoptosis in rapidly dividing cancer cells.[2][3] This makes it a valuable tool for investigating the role of MPS1 in various cancers and for exploring its potential as a therapeutic target.

One of the most well-documented applications of Mps1-IN-3 is in the context of glioblastoma research. Studies have shown that Mps1-IN-3 can sensitize glioblastoma cells to the effects of antimitotic drugs like vincristine, both in vitro and in vivo.[2][3] This synergistic effect highlights the potential of combination therapies involving MPS1 inhibition.

Commercial Sourcing and Quality Considerations for Mps1-IN-3

For researchers embarking on studies involving Mps1-IN-3, securing a reliable source of the compound is paramount. Several reputable suppliers cater to the research community. When selecting a supplier, it is crucial to consider not only the price and availability but also the purity and characterization data provided.

SupplierProduct NameCAS NumberPurityNotes
Selleck Chemicals Mps1-IN-31609584-72-6>98%Provides detailed technical data and has been cited in publications.
Cayman Chemical Mps1-IN-31609584-72-6≥98%Offers comprehensive product information, including stability and storage data.[4]
MedKoo Biosciences Mps1-IN-31609584-72-6>98%Provides theoretical analysis and solubility information.[5]
TargetMol Mps1-IN-31609584-72-6>98%Offers in vivo formulation and solubility data.[6]

Key Considerations for Quality Control:

  • Purity: Always request a Certificate of Analysis (CoA) to verify the purity of the compound, typically determined by HPLC.

  • Identity Confirmation: Ensure the supplier provides data confirming the chemical structure, such as ¹H-NMR and Mass Spectrometry.

  • Solubility: Be aware of the compound's solubility characteristics. Mps1-IN-3 is generally soluble in DMSO.[4][5][6]

  • Storage: Proper storage is crucial for maintaining the compound's stability. Mps1-IN-3 should be stored at -20°C for long-term use.[4][6]

The MPS1 Signaling Pathway and the Role of Mps1-IN-3

The spindle assembly checkpoint is a complex signaling network that prevents the premature separation of sister chromatids. MPS1 plays a pivotal role in this pathway by phosphorylating several downstream targets, ultimately leading to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C).

Figure 1: Simplified signaling pathway of the Spindle Assembly Checkpoint (SAC) and the inhibitory action of Mps1-IN-3.

Experimental Protocols for the Application of Mps1-IN-3

The following are example protocols for the use of Mps1-IN-3 in a research setting. These should be adapted based on the specific cell line and experimental goals.

In Vitro Cell-Based Assay Workflow

This workflow outlines the general steps for assessing the effect of Mps1-IN-3 on cell viability and its synergy with other anti-cancer agents.

In_Vitro_Workflow start Start cell_culture 1. Cell Culture (e.g., U251 Glioblastoma cells) start->cell_culture treatment 2. Treatment - Mps1-IN-3 (various conc.) - Antimitotic agent (e.g., Vincristine) - Combination cell_culture->treatment incubation 3. Incubation (e.g., 72 hours) treatment->incubation viability_assay 4. Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubation->viability_assay data_analysis 5. Data Analysis - IC50 determination - Synergy analysis (e.g., Chou-Talalay) viability_assay->data_analysis end End data_analysis->end

Figure 2: A typical workflow for evaluating Mps1-IN-3 in cell-based assays.

Step-by-Step Protocol for a Cell Viability Assay (MTT Assay)

This protocol provides a more detailed procedure for assessing the cytotoxic effects of Mps1-IN-3.

  • Cell Seeding:

    • Culture your cells of interest (e.g., U251 glioblastoma cells) in appropriate media.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of Mps1-IN-3 in DMSO (e.g., 10 mM).

    • Perform serial dilutions of Mps1-IN-3 in cell culture media to achieve the desired final concentrations.

    • If testing for synergy, prepare solutions of the second compound (e.g., vincristine) and the combination at various ratios.

    • Remove the old media from the 96-well plate and add the media containing the different concentrations of the compound(s). Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation:

    • Incubate the plate for 48-72 hours in a humidified incubator at 37°C and 5% CO₂.

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours.

    • After incubation, carefully remove the media.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 5 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the data and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Conclusion

Mps1-IN-3 (CAS 1609584-72-6) is a valuable research tool for scientists investigating the spindle assembly checkpoint and its role in cancer. Its potency and selectivity make it a powerful probe for dissecting the intricacies of MPS1 kinase function. By carefully selecting a reputable supplier and adhering to rigorous experimental protocols, researchers can confidently utilize Mps1-IN-3 to advance our understanding of cancer biology and contribute to the development of novel therapeutic strategies. The initially queried CAS 1123169-59-4 does not appear to be a valid or commercially relevant identifier for this compound.

References

  • Tannous, B.A., Kerami, M., Van der Stoop, P.M., et al. Effects of the selective MPS1 inhibitor MPS1-IN-3 on glioblastoma sensitivity to antimitotic drugs. J. Natl. Cancer Inst. 105(17), 1322-1331 (2013). [Link]

  • ResearchGate. Effects of the Selective MPS1 Inhibitor MPS1-IN-3 on Glioblastoma Sensitivity to Antimitotic Drugs. [Link]

  • The MPS1 Family of Protein Kinases - PMC - NIH. [Link]

Sources

Methodological & Application

Application Note: Leveraging Fluorobenzyl Thioether Amines for Accelerated Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract Fragment-Based Drug Discovery (FBDD) has become a cornerstone of modern medicinal chemistry, offering an efficient path to novel therapeutics by starting with small, low-molecular-weight ligands.[1][2] This application note provides a detailed guide for researchers on the strategic use of fluorobenzyl thioether amines, a privileged fragment class, within an FBDD campaign. We will explore the unique advantages conferred by the fluorine atom for ¹⁹F NMR screening, the synthetic versatility of the core scaffold, and the favorable physicochemical properties imparted by the thioether linkage and amine functional group. This document provides detailed protocols for fragment library synthesis, primary screening via ¹⁹F NMR, orthogonal hit validation, and structure-guided hit-to-lead optimization, designed to be a practical resource for drug discovery professionals.

Introduction

Fragment-Based Drug Discovery (FBDD) is a powerful methodology that identifies low-complexity, low-molecular-weight compounds ("fragments") that bind weakly to a biological target.[1][3] These initial hits serve as starting points for a structure-guided optimization process to develop potent, selective, and drug-like lead molecules.[4] Unlike traditional high-throughput screening (HTS), FBDD explores chemical space more efficiently with smaller libraries, often yielding higher quality starting points for medicinal chemistry.[1][5]

The Strategic Role of Fluorine in FBDD The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate physicochemical properties such as metabolic stability, lipophilicity, and pKa.[6][7] In the context of FBDD, fluorine's most significant advantage is its utility as a superb nuclear magnetic resonance (NMR) probe.[5][8] The ¹⁹F nucleus has 100% natural abundance, a high gyromagnetic ratio, and a wide chemical shift range, making it highly sensitive to its local environment.[9][10] Since fluorine is absent in biological systems, ¹⁹F NMR provides a background-free method to detect fragment binding, making it an exceptionally powerful primary screening tool.[8]

Fluorobenzyl Thioether Amines: A Privileged Fragment Class This guide focuses on a specific class of fragments: fluorobenzyl thioether amines. This scaffold is strategically designed to maximize the benefits of FBDD by combining several key features:

  • Fluorobenzyl Group : Provides a ¹⁹F NMR handle for sensitive and efficient screening and serves as a common aromatic core for exploring protein-ligand interactions.

  • Thioether Linkage : Offers a stable, non-hydrolyzable linker with a defined geometry, which is often more metabolically robust than corresponding ether or ester linkages.

  • Amine Moiety : Acts as a key hydrogen bond donor/acceptor and provides a point of aqueous solubility, improving the fragment's drug-like properties.

By integrating these features, fluorobenzyl thioether amines serve as versatile starting points for developing high-quality clinical candidates.

Section 1: Fragment Library Design and Synthesis

1.1. Design Principles The design of a high-quality fragment library is paramount to the success of an FBDD campaign. The following principles should guide the design of a fluorobenzyl thioether amine library:

  • Adherence to the "Rule of Three" : Fragments should generally possess a molecular weight < 300 Da, cLogP ≤ 3, ≤ 3 hydrogen bond donors, and ≤ 3 hydrogen bond acceptors.[11] This ensures fragments have good solubility and a higher probability of binding efficiently.

  • Maximizing 3D Shape and Chemical Diversity : While based on a common scaffold, the library should incorporate a variety of substituents and stereocenters to explore diverse regions of chemical space and present different three-dimensional shapes to the target protein.[12]

  • Strategic Fluorine Placement : The position of the fluorine atom on the benzyl ring (ortho, meta, para) should be varied. This is critical for ensuring a wide dispersion of chemical shifts in the ¹⁹F NMR spectrum, which is essential for screening fragments in cocktails.[13]

  • Inclusion of Growth Vectors : Each fragment should possess synthetically accessible points for future chemical elaboration.[14] These "growth vectors" are crucial for the hit-to-lead optimization phase.

1.2. Protocol: Modular Synthesis of a Fluorobenzyl Thioether Amine Library A modular synthetic approach allows for the rapid generation of a diverse fragment library. The following protocol describes a general two-step synthesis.

Step 1: Thiol-Ene "Click" Reaction for Thioether Formation This reaction provides a robust and high-yielding method for creating the core thioether linkage.

  • Reagent Preparation : In a suitable reaction vessel, dissolve the desired N-protected amino-thiol (1.0 eq) in a degassed solvent such as methanol or acetonitrile.

  • Initiation : Add a radical initiator, such as azobisisobutyronitrile (AIBN) (0.1 eq).

  • Reactant Addition : Add the corresponding fluorostyrene (1.1 eq) to the solution.

  • Reaction : Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 60-80 °C for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification : Upon completion, cool the reaction to room temperature, concentrate under reduced pressure, and purify the resulting N-protected fluorobenzyl thioether amine by flash column chromatography.

Step 2: Deprotection and Diversification

  • Deprotection : Dissolve the purified product from Step 1 in a suitable solvent (e.g., dichloromethane for a Boc-protecting group). Add the appropriate deprotecting agent (e.g., trifluoroacetic acid).

  • Reaction : Stir at room temperature for 1-4 hours until deprotection is complete.

  • Isolation : Remove the solvent and excess reagent under reduced pressure to yield the final fluorobenzyl thioether amine fragment. Further purification by crystallization or chromatography may be necessary.

This modular approach allows for diversification at the fluorobenzyl, thioether, and amine positions to build a comprehensive library.

Table 1: Physicochemical Properties of Representative Library Fragments

Fragment ID Structure MW (Da) cLogP H-Bond Donors H-Bond Acceptors
FBA-001 2-fluoro-benzyl-thio-ethylamine 187.25 1.85 1 1
FBA-002 3-fluoro-benzyl-thio-ethylamine 187.25 1.85 1 1
FBA-003 4-fluoro-benzyl-thio-propylamine 201.28 2.15 1 1

| FBA-004 | (R)-1-(4-fluorobenzylthio)propan-2-amine | 201.28 | 2.05 | 1 | 1 |

G cluster_0 Library Design cluster_1 Synthesis Rule of 3 Rule of 3 Diversity Diversity Vectors Vectors Fluorostyrene Fluorostyrene Thiol-Ene Thiol-Ene Fluorostyrene->Thiol-Ene Amino-thiol Amino-thiol Amino-thiol->Thiol-Ene Deprotection Deprotection Thiol-Ene->Deprotection Library Library Deprotection->Library

Caption: Modular synthesis workflow for the fragment library.

Section 2: Primary Screening using ¹⁹F NMR Spectroscopy

2.1. Why Choose ¹⁹F NMR? The choice of a primary screening method is critical. For fluorinated fragment libraries, ¹⁹F NMR is the premier technique for several reasons:

  • Exceptional Sensitivity and No Background : As biological systems lack fluorine, the ¹⁹F NMR spectrum is free of background signals, allowing for the unambiguous detection of ligand binding events.[8]

  • Rich Information Content : Changes in the ¹⁹F chemical shift, signal intensity, and line width upon addition of the target protein provide information on binding, stoichiometry, and even kinetics.

  • High Throughput via Cocktails : The wide chemical shift window of ¹⁹F NMR allows for the screening of multiple fragments simultaneously in "cocktails," significantly increasing throughput.[10][15] This is enabled by careful library design where each fragment in a cocktail has a unique, resolvable resonance.

2.2. Protocol: ¹⁹F NMR-Based Fragment Screening

  • Sample Preparation :

    • Protein : Prepare a stock solution of the target protein (e.g., 25 µM) in a suitable deuterated NMR buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4, 99.9% D₂O).

    • Fragment Cocktails : Prepare 10X stock solutions of fragment cocktails (e.g., 10 fragments per cocktail) in DMSO-d₆. The final concentration for each fragment in the assay should be in the range of 100-500 µM.

    • Reference Sample : Prepare a sample containing only the fragment cocktail in NMR buffer.

    • Screening Sample : Prepare a sample containing the fragment cocktail and the target protein in NMR buffer.

  • NMR Data Acquisition :

    • Acquire a 1D ¹⁹F NMR spectrum for the reference sample and the screening sample on a high-field NMR spectrometer equipped with a cryoprobe.

    • Typical parameters include a spectral width of ~200 ppm, an acquisition time of 1s, and a relaxation delay of 2s. The number of scans should be adjusted to achieve an adequate signal-to-noise ratio.

  • Data Analysis and Hit Identification :

    • Process the spectra using appropriate software (e.g., TopSpin, Mnova).

    • Overlay the spectrum of the screening sample with the reference sample.

    • Identify Hits : A fragment is considered a "hit" if its corresponding ¹⁹F signal shows significant changes upon addition of the protein. Look for:

      • Chemical Shift Perturbation (CSP) : A change in the resonance frequency.

      • Line Broadening : An increase in the width of the signal, indicating a change in the relaxation properties upon binding.

      • Signal Attenuation : A decrease in signal intensity.

  • Deconvolution : If a cocktail shows activity, screen each fragment from that cocktail individually to identify the specific binder(s).

Section 3: Hit Validation and Orthogonal Screening

3.1. The Imperative of Hit Validation A positive result from a primary screen is only an initial indicator of binding. It is crucial to validate these "hits" using one or more orthogonal biophysical techniques to confirm direct target engagement and eliminate false positives.[16] Orthogonal methods rely on different physical principles for detecting binding, providing a robust and self-validating system.

3.2. Recommended Orthogonal Methods

  • Surface Plasmon Resonance (SPR) : A label-free technique that provides real-time kinetic data (association and dissociation rates) and affinity (KD).[1][16]

  • Thermal Shift Assay (TSA) : Also known as Differential Scanning Fluorimetry (DSF), this method measures the change in protein melting temperature upon ligand binding, confirming direct engagement.[11]

  • X-ray Crystallography : Considered the gold standard, this technique provides high-resolution structural information of the fragment-protein complex, directly visualizing the binding mode and guiding subsequent optimization efforts.[11]

3.3. Protocol: Hit Validation using Surface Plasmon Resonance (SPR)

  • Target Immobilization : Covalently immobilize the purified target protein onto a sensor chip (e.g., a CM5 chip via amine coupling) to a suitable density.

  • System Priming : Prime the SPR system with running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO) to establish a stable baseline.

  • Analyte Injection : Prepare a dilution series of the hit fragment (e.g., from 1 µM to 500 µM) in running buffer.

  • Binding Analysis : Inject the fragment solutions over the immobilized protein surface and a reference flow cell. Monitor the change in response units (RU) over time.

  • Data Processing : Subtract the reference channel signal from the active channel signal. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic constants (ka, kd) and the dissociation constant (KD).

G Primary Screen Primary Screen Initial Hits Initial Hits Primary Screen->Initial Hits Validation Validation Initial Hits->Validation SPR SPR Validation->SPR TSA TSA Validation->TSA X-ray X-ray Validation->X-ray Validated Hits Validated Hits SPR->Validated Hits TSA->Validated Hits X-ray->Validated Hits

Caption: Workflow for hit identification and validation.

Section 4: Hit-to-Lead Optimization

4.1. From Weak Hits to Potent Leads Fragment hits typically bind with weak affinity (micromolar to millimolar range). The goal of the hit-to-lead (F2L) phase is to iteratively modify the fragment to improve its potency, selectivity, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[17] This process is heavily reliant on structural information, typically from X-ray crystallography.

4.2. Key Optimization Strategies

  • Fragment Growing : This is the most common strategy, where the fragment is extended from one of its synthetic "growth vectors" to occupy an adjacent pocket on the protein surface, forming new, favorable interactions.[18][19]

  • Fragment Merging : If two different fragments are found to bind in adjacent pockets, they can be combined into a single, more potent molecule that retains the key interactions of both.[4][18]

  • Fragment Linking : Similar to merging, this strategy connects two fragments that bind to nearby sites with a chemical linker of optimal length and geometry.[18]

4.3. Case Study Simulation: Optimizing a Fluorobenzyl Thioether Amine Hit Imagine a validated hit, FBA-004 , is co-crystallized with the target protein. The crystal structure reveals that the amine group forms a key hydrogen bond, while the fluorobenzyl group sits in a hydrophobic pocket. Importantly, the structure shows an unoccupied pocket adjacent to the methyl group of the fragment.

Optimization Strategy: Fragment Growing The methyl group serves as a "growth vector." A synthetic campaign is initiated to add functionality at this position to engage the adjacent pocket.

Table 2: Simulated Hit-to-Lead Optimization of Fragment FBA-004

Compound Modification from FBA-004 K_D (µM) Ligand Efficiency (LE)
FBA-004 (Hit) - 500 0.35
Lead-01 Added a hydroxyl group 150 0.36
Lead-02 Added a carboxamide group 25 0.42

| Lead-03 | Optimized linker and added phenyl ring | 0.1 | 0.45 |

This iterative, structure-guided process allows for the rational improvement of fragment properties, transforming a weak-binding hit into a potent lead compound.

G cluster_0 Structure-Based Design cluster_1 Medicinal Chemistry Hit Fragment Hit (KD = 500 µM) Structure X-ray Structure (Hit + Protein) Hit->Structure Growth Identify Growth Vector & Adjacent Pocket Structure->Growth Synthesize Synthesize Analogs Growth->Synthesize Assay Measure Affinity (SPR/ITC) Synthesize->Assay Assay->Structure New SAR/Structure Lead Potent Lead (KD = 0.1 µM) Assay->Lead

Caption: Iterative cycle of hit-to-lead optimization.

Conclusion

Fluorobenzyl thioether amines represent a highly valuable class of molecules for fragment-based drug discovery. Their design leverages the power of ¹⁹F NMR for efficient screening, incorporates synthetically tractable scaffolds for rapid optimization, and possesses favorable physicochemical properties. The systematic application of the protocols and workflows described in this guide—from rational library design and synthesis to robust screening, validation, and structure-guided optimization—can significantly accelerate the discovery of novel therapeutics for a wide range of challenging biological targets.

References

  • Biophysical screening in fragment-based drug design: a brief overview. Oxford Academic. [Link]

  • Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. National Institutes of Health (NIH). [Link]

  • Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. XtalPi. [Link]

  • Applications of 19F-NMR in Fragment-Based Drug Discovery. National Institutes of Health (NIH). [Link]

  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Massachusetts Biotechnology Council. [Link]

  • Using biophysical techniques to enhance early-stage drug discovery: the impact and challenges. Taylor & Francis Online. [Link]

  • Fragment-based Screening (FBS). Creative Biostructure. [Link]

  • Design and generation of highly diverse fluorinated fragment libraries and their efficient screening with improved (19) F NMR methodology. PubMed. [Link]

  • ligand-observed and protein-observed 19 F NMR applications for fragment-based drug discovery. Royal Society of Chemistry. [Link]

  • Fluorine in drug discovery: Role, design and case studies. The Pharma Journal. [Link]

  • Fragment-to-Lead Medicinal Chemistry Publications in 2024: A Tenth Annual Perspective. ACS Publications. [Link]

  • Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. National Institutes of Health (NIH). [Link]

  • Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists. PubMed. [Link]

  • Diversity-Oriented Synthesis of Fragments for Fragment-Based Drug Discovery. Young Research Group, College of Pharmacy, University of Michigan.
  • Different hit-to-lead optimization strategies (fragment growing, merging and linking approach). ResearchGate. [Link]

  • Recent Advances in Fragment-Based Drug Design: Applications in Medicinal Chemistry. Research and Reviews: Journal of Medicinal and Organic chemistry. [Link]

  • In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry. [Link]

  • Examples of thioether based drugs and some bioactive molecules. ResearchGate. [Link]

  • Synthesis of a thiophene-based fluorinated library applied to fragment-based drug discovery via19F NMR with confirmed binding to mutant HRASG12V. Royal Society of Chemistry. [Link]

  • Enabling synthesis in fragment-based drug discovery (FBDD): microscale high-throughput optimisation of the medicinal chemist's toolbox reactions. Royal Society of Chemistry. [Link]

  • Case studies of fluorine in drug discovery. OUCI. [Link]

  • Exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors as anti-melanogenic agents: Design, synthesis, structural insights and biological profile. PubMed. [Link]

  • Enabling synthesis in fragment-based drug discovery (FBDD): microscale high-throughput optimisation of the medicinal chemist's toolbox reactions. National Institutes of Health (NIH). [Link]

  • Fragment Based Drug Discovery: An Organic Synthesis Perspective. Astex Pharmaceuticals. [Link]

  • Fragment-Based Drug Discovery for Transthyretin Kinetic Stabilisers Using a Novel Capillary Zone Electrophoresis Method. bioRxiv. [Link]

  • Exploring Fragment-Based Approaches in Drug Discovery. Taylor & Francis Online. [Link]

  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? ResearchGate. [Link]

  • New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. [Link]

Sources

Application Note: Design of GPCR Ligands Containing Fluorobenzyl Thioether Motifs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the rational design, synthesis, and evaluation of G-Protein Coupled Receptor (GPCR) ligands incorporating fluorobenzyl thioether motifs. While often viewed merely as a linker, this motif represents a privileged substructure that simultaneously addresses three critical medicinal chemistry challenges: metabolic stability , hydrophobic pocket occupancy , and conformational flexibility .

This note focuses on Class A GPCRs (specifically Adenosine and Serotonin receptors) where this motif has shown utility in optimizing orthosteric and allosteric modulators.

Rational Design: The Fluorobenzyl Thioether Motif

Structural & Electronic Rationale

The fluorobenzyl thioether moiety is not a passive linker; it is an active pharmacophore element. Its design utility rests on three pillars:

  • The "Fluorine Scan" Effect:

    • Metabolic Blockade: Unsubstituted benzyl rings are prone to rapid CYP450-mediated hydroxylation (typically at the para position). Introducing fluorine (F) blocks this site due to the high C-F bond strength (approx. 116 kcal/mol vs 99 kcal/mol for C-H).

    • Electronic Tuning: Fluorine is highly electronegative but small (Van der Waals radius ~1.47 Å, close to H's 1.20 Å). It modulates the acidity of the benzylic protons and the quadrupole moment of the aromatic ring, influencing

      
       stacking interactions with aromatic residues (Phe, Trp, Tyr) in the GPCR binding pocket.
      
  • The Thioether Kink:

    • Geometry: Unlike ether (-O-) or methylene (-CH2-) linkers, the thioether (-S-) bond angle is approximately 90-100°, creating a distinct "kink" in the ligand chain. This geometry often allows the benzyl group to fold back into deep hydrophobic sub-pockets that linear linkers cannot access.

    • Bond Length: The C-S bond (~1.8 Å) is longer than C-O (~1.4 Å), extending the reach of the benzyl group without adding rotatable carbon bonds that increase entropic penalty.

  • The "Soft" Sulfur Liability/Opportunity:

    • The sulfur atom is a "soft" nucleophile and is susceptible to metabolic oxidation to sulfoxide (-SO-) and sulfone (-SO2-). In design, this can be a liability (rapid clearance) or a strategy (active metabolite or prodrug).

Visualization of Binding Mode

The following diagram illustrates how this motif typically interacts within a GPCR orthosteric site (e.g., Adenosine A2B receptor).

GPCR_Binding_Mode cluster_pocket GPCR Hydrophobic Pocket Ligand_Core Ligand Core (e.g., Xanthine/Adenine) Thioether Thioether Linker (-S-) Ligand_Core->Thioether C-S Bond (1.8Å) Residue_Asn Asn/Gln (H-Bond Donor) Ligand_Core->Residue_Asn H-Bonding Benzyl_Ring Benzyl Ring Thioether->Benzyl_Ring Kink (~90°) Fluorine Fluorine (F) Benzyl_Ring->Fluorine Metabolic Block Residue_Phe Phe/Trp (Pi-Stacking) Benzyl_Ring->Residue_Phe T-shaped Pi-Stack CYP450 CYP450 Enzyme (Metabolism) CYP450->Thioether Oxidation to Sulfoxide CYP450->Benzyl_Ring Blocked by F

Caption: Schematic interaction of a fluorobenzyl thioether ligand within a GPCR pocket. Note the "kink" provided by the sulfur and the metabolic blocking role of the fluorine atom.

Chemical Synthesis Protocol

The synthesis of fluorobenzyl thioethers is robust and typically proceeds via nucleophilic substitution (


). The following protocol is optimized for library generation.
Reagents & Equipment
  • Thiol Precursor: Heterocyclic thiol (e.g., 2-mercapto-adenine or thiouracil derivative).

  • Electrophile: Fluorobenzyl halide (Chloride or Bromide). Note: Bromides are more reactive but chlorides are cheaper.[1]

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ).
  • Solvent: DMF (N,N-Dimethylformamide) or Acetone.

  • Purification: Silica gel chromatography or Preparative HPLC.[1]

Step-by-Step Procedure (General Scale: 1 mmol)
  • Preparation: In a 25 mL round-bottom flask, dissolve the Heterocyclic Thiol (1.0 equiv, 1 mmol) in anhydrous DMF (5 mL).

  • Activation: Add

    
      (1.5 equiv, 1.5 mmol). Stir at room temperature (RT) for 15 minutes to generate the thiolate anion.
    
    • Checkpoint: The suspension may change color (often yellowing) as the anion forms.

  • Alkylation: Dropwise add the Fluorobenzyl Bromide (1.1 equiv, 1.1 mmol).

    • Critical Step: If using a poly-fluorinated benzyl (e.g., pentafluorobenzyl), cool to 0°C to prevent over-alkylation or side reactions. For mono-fluoro, RT is sufficient.

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC (Hexane:EtOAc) or LC-MS.

    • Success Indicator: Disappearance of the thiol peak (SH is acidic/polar) and appearance of a less polar thioether spot.

  • Workup: Pour the reaction mixture into ice-water (50 mL).

    • Solid Product: If a precipitate forms, filter and wash with water.

    • Oily Product: Extract with Ethyl Acetate (3 x 20 mL). Wash organic layer with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol or purify via flash column chromatography.

Pharmacological & ADME Evaluation

Once synthesized, the ligand must be evaluated not just for binding, but for the specific liabilities introduced by the thioether.

Binding Affinity (Radioligand Displacement)
  • Assay: Competition binding using membrane preparations (e.g., CHO cells expressing Human Adenosine A2B).

  • Radioligand:

    
    -DPCPX (for A1) or specific A2B radioligand.
    
  • Data Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
  • Interpretation: Compare the Fluorinated analog vs. the H-analog.

    • *If

      
      : * Fluorine is making a positive contact (polar hydrophobic) or improving shape complementarity.
      
    • *If

      
      : * Steric clash or electrostatic repulsion with the pocket.
      
Metabolic Stability (Microsomal Assay)

This is critical for thioethers. You must distinguish between S-oxidation (sulfoxide formation) and C-hydroxylation .

Protocol:

  • Incubate test compound (1

    
    ) with Human/Rat Liver Microsomes (0.5 mg/mL protein) and NADPH regenerating system.
    
  • Sample at 0, 15, 30, and 60 minutes. Quench with Acetonitrile.

  • Analyze via LC-MS/MS.[2]

Data Interpretation Table:

Metabolite Observed (LC-MS)Mass ShiftInterpretationDesign Fix
Parent MStableIdeal candidate.
Sulfoxide M + 16S-oxidation (Phase I)Steric shielding of Sulfur (add ortho-methyl) or replace S with O/CH2.
Sulfone M + 32Further S-oxidationSame as above.
Phenol M + 16Ring HydroxylationAdd Fluorine to the hydroxylation site (if not already present).

Case Study: Adenosine A2B Antagonists

Research into Adenosine A2B receptor antagonists highlights the success of this motif. Xanthine derivatives substituted at the 8-position with fluorobenzyl thioethers showed distinct SAR profiles.

  • Compound: 8-[(3-fluorobenzyl)thio]-1,3-dipropylxanthine.

  • Outcome: The 3-fluoro substituent improved metabolic half-life compared to the benzyl analog without disrupting the pi-stacking interaction with the receptor's aromatic cluster (Phe171 in A2A/A2B homology models).

  • Key Learning: The position of the fluorine (ortho, meta, para) critically affects the electronic map of the ring.

    • Para-F: Blocks primary metabolism.

    • Meta-F: often preferred for optimizing

      
       and lipophilicity (
      
      
      
      ) without steric clash at the deep end of the pocket.

References

  • Synthesis & Structural Geometry

    • Wang, H., et al. (2011). "Synthesis, Crystal Structure and Fungicidal Activity of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole." Asian Journal of Chemistry. Link

  • Adenosine Receptor Ligands

    • Kalla, R.V., et al. (2006). "Progress in the discovery of selective, high affinity A2B adenosine receptor antagonists as clinical candidates." Current Topics in Medicinal Chemistry. Link

    • Hockemeyer, J., et al. (2004). "Synthesis and structure-activity relationships of uracil derived human GnRH receptor antagonists." (Contextual reference for fluorobenzyl motif in GPCRs). Bioorganic & Medicinal Chemistry Letters. Link

  • Metabolic Stability of Fluorine/Thioethers

    • Haghi, W., et al. (2022). "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." Journal of Medicinal Chemistry. Link

  • Thioether Oxidation Protocols

    • Zhang, Y., et al. (2017). "Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates." Inorganic Chemistry Frontiers. Link

Sources

Application Note: High-Throughput Preparation of CNS-Active Libraries Using Thio-Propanamine Linker Strategies

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and drug discovery professionals focused on Central Nervous System (CNS) therapeutics. It details the high-throughput synthesis of 3-(arylthio)propan-1-amine libraries—a privileged pharmacophore found in numerous antipsychotics (e.g., phenothiazines) and reuptake inhibitors—using a resin-bound "Thio-Propanamine" scaffold strategy.

Executive Summary

The 3-(arylthio)propan-1-amine motif is a "privileged structure" in CNS drug discovery, serving as the core pharmacophore for a wide range of dopamine antagonists (e.g., Chlorpromazine), serotonin-norepinephrine reuptake inhibitors (SNRIs), and tricyclic antidepressants. However, solution-phase synthesis of these libraries often suffers from foul-smelling thiol intermediates, catalyst poisoning by sulfur, and difficult purification of polar amines.

This guide details a robust Solid-Phase Organic Synthesis (SPOS) protocol using a Thio-Propanamine Linker Strategy . By immobilizing 3-aminopropanethiol (3-APT) onto a solid support, the propyl-amine chain acts as a "traceable linker"—tethering the molecule to the resin during diversification while becoming an integral part of the final pharmacophore upon cleavage. This method enables the rapid, odorless, and parallel generation of diverse CNS-active libraries with high purity.

Key CNS Targets of the Thio-Propanamine Motif
Target ClassRepresentative DrugMechanism of ActionStructural Role of Thio-Propanamine
Antipsychotics ChlorpromazineD2 Dopamine AntagonistFlexible side-chain critical for receptor binding pocket depth.
Antiemetics ThiethylperazineDopamine/Histamine AntagonistLinker provides optimal distance between tricyclic core and basic amine.
SNRIs Duloxetine (Analogues)5-HT/NE Reuptake InhibitorThioether variants of aryloxy-propanamines often show improved metabolic stability.
Neuroprotectants Novel 1,3-ThiazinesAntioxidant / Calcium ChannelCyclized thio-propanamine forms the bioactive heterocyclic core.

Technical Principles & Linker Strategy

The core of this protocol is the utilization of 2-Chlorotrityl Chloride (2-CTC) resin to immobilize 3-aminopropanethiol. The 2-CTC resin is chosen for its steric bulk, which prevents diketopiperazine formation (in peptide contexts) and allows for the cleavage of the amine under mild acidic conditions (1-5% TFA), leaving other protecting groups intact if necessary.

The "Scaffold-as-Linker" Concept

Unlike "traceless" linkers that disappear upon cleavage, the Thio-Propanamine Linker is a constructive linker .

  • Anchoring: The amino group of 3-aminopropanethiol binds to the resin.

  • Diversification: The free thiol (-SH) is available for S-arylation (via Pd-catalysis or SNAr) or alkylation.

  • Release: Acidolytic cleavage releases the secondary or tertiary amine, restoring the critical CNS pharmacophore.

Chemical Pathway Diagram

The following flowchart illustrates the parallel synthesis workflow, detailing the immobilization, S-functionalization, and cleavage steps.

ThioPropanamineSynthesis cluster_Diversity Parallel Diversity Generation Resin 2-CTC Resin (Solid Support) Loading Loading Step 3-Aminopropanethiol + DIPEA Resin->Loading Immobilized Resin-Bound Thio-Propanamine (Free Thiol Available) Loading->Immobilized  S-Trt protection prevents  premature reaction RouteA Route A: Pd-Catalyzed S-Arylation (Buchwald-Hartwig) Ar-X + Pd2(dba)3/Xantphos Immobilized->RouteA RouteB Route B: Nucleophilic Substitution (S_NAr or Alkylation) Electron-Deficient Ar-F / Alkyl Halides Immobilized->RouteB Intermediate Resin-Bound Thioether (Protected Amine) RouteA->Intermediate RouteB->Intermediate Cleavage Cleavage Step 10% TFA / DCM / TES Intermediate->Cleavage FinalProduct Final CNS Library Compound 3-(Arylthio)propan-1-amine Cleavage->FinalProduct  Releases Amine

Caption: Workflow for the solid-phase synthesis of 3-(arylthio)propan-1-amine libraries using 2-CTC resin. The linker strategy allows for divergent S-functionalization via Palladium catalysis or nucleophilic substitution.

Detailed Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7][8]
  • Solid Support: 2-Chlorotrityl chloride resin (Loading: 1.0–1.6 mmol/g).

  • Linker/Scaffold: 3-Aminopropanethiol hydrochloride (or 3-mercaptopropylamine).

  • Catalysts: Pd2(dba)3, Xantphos (for S-arylation).

  • Solvents: Anhydrous DMF, DCM, Toluene.

  • Cleavage Cocktail: Trifluoroacetic acid (TFA), Triethylsilane (TES), DCM.

Protocol A: Resin Loading (The Thio-Propanamine Anchor)

Goal: Immobilize the diamine/thiol scaffold via the amine, leaving the thiol free for modification.

  • Resin Preparation: Swell 1.0 g of 2-CTC resin in dry DCM (10 mL) for 30 minutes. Drain.

  • Loading: Dissolve 3-aminopropanethiol HCl (5.0 equiv relative to resin loading) and DIPEA (10.0 equiv) in DMF/DCM (1:1, 10 mL).

  • Coupling: Add the solution to the resin and shake at room temperature for 2 hours.

    • Note: The bulky trityl group preferentially reacts with the primary amine. The thiol is less nucleophilic towards the trityl chloride under these conditions, but minor S-tritylation is reversible during the process or irrelevant if S-arylation is the next step.

  • Capping: Drain the resin and wash with DCM (3x). Add a solution of MeOH/DIPEA/DCM (1:2:7) and shake for 20 minutes to cap unreacted trityl chlorides.

  • Washing: Wash extensively with DCM (3x), DMF (3x), and MeOH (3x). Dry under vacuum.

    • Validation: Perform a chloranil test. A positive test (blue beads) indicates the presence of secondary amines (since the trityl-amine is sterically hindered, it may test faintly, but the absence of free chloride is the key).

Protocol B: Library Diversification (S-Arylation)

Goal: Introduce the CNS-active aromatic core (e.g., phenothiazine precursors or aryl rings).

Option 1: Palladium-Catalyzed S-Arylation (Buchwald-Hartwig Conditions) Best for: Unactivated aryl bromides or chlorides.

  • Preparation: In a glovebox or under Argon, weigh Pd2(dba)3 (0.05 equiv) and Xantphos (0.10 equiv) into a vial. Dissolve in degassed Toluene/Dioxane (1:1).

  • Reaction: Add the catalyst solution to the resin-bound thio-propanamine (1.0 equiv). Add the Aryl Bromide (3.0 equiv) and Cs2CO3 (4.0 equiv).

  • Incubation: Shake at 90°C for 12–16 hours.

  • Work-up: Drain hot. Wash with hot DMF (3x) to remove catalyst residues, followed by Sodium Diethyldithiocarbamate solution (0.5% in DMF) to scavenge Palladium, then DCM (3x).

Option 2: SNAr (Nucleophilic Aromatic Substitution) Best for: Electron-deficient heterocycles (e.g., 2-chloropyridine, 4-fluoronitrobenzene).

  • Reaction: Suspend resin in DMF. Add the Heteroaryl Halide (5.0 equiv) and DIPEA (5.0 equiv).

  • Incubation: Shake at 60°C for 4 hours.

  • Work-up: Wash with DMF (3x) and DCM (3x).

Protocol C: Cleavage & Isolation
  • Cleavage Cocktail: Prepare a solution of 10% TFA, 5% TES, and 85% DCM.

    • Note: TES (Triethylsilane) is critical to scavenge trityl cations and prevent S-tritylation or alkylation of the sulfur during cleavage.

  • Execution: Add cocktail to resin and shake for 30 minutes.

  • Collection: Filter the filtrate into a tared vial. Wash resin with DCM (2x) and combine washes.

  • Concentration: Evaporate solvents under a stream of nitrogen or rotary evaporation.

  • Purification: The crude product is usually >90% pure. If necessary, purify via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

Scientific Integrity & Troubleshooting

Mechanism of Action & Causality
  • Why 2-CTC Resin? The steric bulk of the 2-chlorotrityl group prevents the nucleophilic attack of the sulfur on the anchor point, which would lead to premature cleavage or cyclization. It also allows cleavage of the amine protecting group without cleaving the thioether bond formed during diversification.

  • Why Pd-Catalysis on Solid Phase? Solution-phase synthesis of aryl thioethers often requires high temperatures and odorous thiols. Immobilizing the thiol renders the process odorless. The use of Xantphos is specifically cited for its wide bite angle, which facilitates the reductive elimination of the C-S bond on solid support [1].

Self-Validating Steps
  • Colorimetric Monitoring: Use the Ellman’s Test (DTNB) to monitor the consumption of the free thiol.

    • Pre-reaction: Resin turns yellow (free thiol).

    • Post-reaction: Resin remains colorless (S-arylated).

  • LC-MS Confirmation: Cleave a small aliquot (5 mg resin) after Step B to verify the mass of the intermediate before proceeding to large-scale cleavage.

References

  • Fernández-Ibáñez, M. A., et al. (2024). "Photochemical Organocatalytic Synthesis of Thioethers from Aryl Chlorides and Alcohols." Journal of the American Chemical Society, 146(5), 2907-2912.[1] Link

  • Biron, E., et al. (2006).[2] "Solid-Phase Synthesis of 1,3-Azole-Based Peptides and Peptidomimetics." Organic Letters, 8(11), 2417-2420. Link

  • Mascagna, D., et al. (2020).[3] "Convergent Synthesis of Thioether Containing Peptides." Molecules, 25(2), 290. Link

  • Shelke, G. M., et al. (2018). "Facile One-Pot Parallel Synthesis of 3-Amino-1,2,4-triazoles." ACS Combinatorial Science, 20(8), 443-450. Link

  • García-Echeverría, C. (1995). "Base-Labile Safety-Catch Linker: Synthesis and Applications." Tetrahedron Letters, 36(49), 8961-8964. (Contextual grounding for linker stability).

Sources

Application Notes and Protocols for the Synthesis of Thioether Amine Intermediates for Histone Deacetylase (HDAC) Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, making them significant targets for therapeutic intervention in oncology and other diseases.[1] A common pharmacophore for HDAC inhibitors (HDACis) consists of a zinc-binding group (ZBG), a linker region, and a surface-recognition "cap" group.[2][3] The linker region is critical for orienting the ZBG for optimal chelation of the catalytic zinc ion and for positioning the cap group for surface interactions.[2] Thioether amine functionalities are emerging as versatile and synthetically accessible linkers in the design of novel HDACis. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of thioether amine intermediates in the development of potent and selective HDAC inhibitors. Detailed, field-proven protocols for the synthesis of key thioether amine intermediates and their subsequent elaboration into final HDACi candidates are presented, along with the underlying chemical principles and strategic considerations.

Introduction: The Rationale for Thioether Amine Linkers in HDAC Inhibitors

The dysregulation of HDAC activity is implicated in the pathology of numerous cancers, neurodegenerative disorders, and inflammatory diseases.[4] This has spurred the development of a multitude of HDAC inhibitors, with several now approved for clinical use.[3][5] The archetypal structure of a non-cyclic HDAC inhibitor is modular, comprising three key components as illustrated below.

HDAC_Inhibitor_Pharmacophore

The linker region, which bridges the ZBG and the cap group, is not merely a passive spacer. Its length, rigidity, and chemical nature significantly influence the inhibitor's potency, isoform selectivity, and pharmacokinetic properties. Thioether amine linkers offer several advantages in this context:

  • Synthetic Tractability: The carbon-sulfur bond is readily formed through robust and high-yielding reactions, such as the nucleophilic ring-opening of aziridines with thiols. This allows for the efficient and modular construction of diverse inhibitor libraries.

  • Chemical Stability: The thioether bond is generally stable to a wide range of chemical conditions encountered in multi-step syntheses and is metabolically robust.

  • Modulation of Physicochemical Properties: The sulfur atom can engage in non-covalent interactions within the active site channel of the HDAC enzyme. Furthermore, the inclusion of a thioether can influence the solubility and lipophilicity of the final compound.

  • Versatility in Linker Design: The thioether can be strategically positioned within the linker to control its conformation and length, providing a means to fine-tune the inhibitor's activity and selectivity.

This guide will focus on a particularly efficient method for the synthesis of β-amino thioethers, which are valuable thioether amine intermediates for HDACi synthesis.

Synthesis of Thioether Amine Intermediates: Ring-Opening of Aziridines with Thiols

A highly efficient and regioselective method for the synthesis of β-amino thioethers is the ring-opening of N-activated aziridines with thiols. This reaction proceeds readily, often under mild conditions, and provides a direct route to the desired thioether amine scaffold.

General Reaction Scheme

The general transformation is depicted below:

Aziridine_Ring_Opening

The regioselectivity of the thiol attack is generally on the less sterically hindered carbon of the aziridine ring.[6]

Detailed Protocol: Synthesis of N-(2-(benzylthio)ethyl)-4-methylbenzenesulfonamide

This protocol details the synthesis of a representative N-tosyl protected thioether amine intermediate. The tosyl group serves as an activating group for the aziridine and a protecting group for the amine, which can be removed in a later step.

Materials and Reagents:

ReagentCAS NumberMolecular WeightSupplier
N-Tosylaziridine19099-93-5197.24 g/mol Commercially Available
Benzyl mercaptan (Thiophenol)100-53-8124.21 g/mol Commercially Available
Zinc chloride (ZnCl₂)7646-85-7136.30 g/mol Commercially Available
Dichloromethane (DCM)75-09-284.93 g/mol Anhydrous
Saturated aq. NaHCO₃---
Anhydrous MgSO₄7487-88-9120.37 g/mol -

Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (nitrogen or argon), add N-tosylaziridine (1.97 g, 10.0 mmol) and anhydrous dichloromethane (40 mL).

  • Addition of Reagents: To the stirred solution, add benzyl mercaptan (1.23 mL, 10.5 mmol) followed by zinc chloride (0.136 g, 1.0 mmol).

  • Reaction: The reaction mixture is stirred at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, the reaction mixture is quenched by the addition of saturated aqueous sodium bicarbonate solution (20 mL). The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 20 mL).

  • Drying and Concentration: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to afford the pure N-(2-(benzylthio)ethyl)-4-methylbenzenesulfonamide as a white solid.

Expected Yield: 85-95%

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Application in HDAC Inhibitor Synthesis: A Case Study

The synthesized thioether amine intermediates can be readily incorporated into the structure of HDAC inhibitors. The following protocol outlines the synthesis of a benzamide-based HDAC inhibitor, demonstrating the utility of the previously prepared N-(2-(benzylthio)ethyl)-4-methylbenzenesulfonamide.

Overall Synthetic Strategy

The strategy involves the deprotection of the tosyl group from the thioether amine intermediate, followed by an amide coupling with a suitable "cap" group, and finally, conversion of a precursor functional group into the zinc-binding hydroxamic acid.

HDACi_Synthesis_Workflow

Detailed Protocol: Synthesis of N-(2-(benzylthio)ethyl)-4-(dimethylamino)benzamide and subsequent hydroxamic acid formation

Part A: Deprotection of the Thioether Amine Intermediate

This step is not explicitly detailed in the provided search results but is a standard procedure in organic synthesis. A common method for tosyl group removal from non-aromatic amines is using HBr in acetic acid or sodium in liquid ammonia. For the purpose of this protocol, a milder reductive cleavage will be described.

Materials and Reagents:

ReagentCAS NumberMolecular WeightSupplier
N-(2-(benzylthio)ethyl)-4-methylbenzenesulfonamide-321.48 g/mol Synthesized as above
Magnesium turnings7439-95-424.31 g/mol -
Methanol67-56-132.04 g/mol Anhydrous
Diethyl ether60-29-774.12 g/mol Anhydrous

Procedure:

  • To a solution of N-(2-(benzylthio)ethyl)-4-methylbenzenesulfonamide (3.21 g, 10.0 mmol) in anhydrous methanol (50 mL), add magnesium turnings (0.73 g, 30.0 mmol).

  • The mixture is stirred at room temperature and monitored by TLC. The reaction is typically complete in 2-4 hours.

  • The reaction is quenched by the slow addition of 1 M HCl until the magnesium is consumed.

  • The solvent is removed under reduced pressure. The residue is taken up in water (50 mL) and washed with diethyl ether (2 x 25 mL).

  • The aqueous layer is basified with 2 M NaOH to pH > 12 and extracted with dichloromethane (3 x 30 mL).

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude 2-(benzylthio)ethan-1-amine, which is often used in the next step without further purification.

Part B: Amide Coupling

Materials and Reagents:

ReagentCAS NumberMolecular WeightSupplier
2-(benzylthio)ethan-1-amine20173-30-2167.27 g/mol From Part A
4-(Dimethylamino)benzoic acid619-84-1165.19 g/mol Commercially Available
HATU148893-10-1380.23 g/mol Commercially Available
DIPEA7087-68-5129.24 g/mol Commercially Available
DMF68-12-273.09 g/mol Anhydrous

Procedure:

  • To a solution of 4-(dimethylamino)benzoic acid (1.65 g, 10.0 mmol) in anhydrous DMF (30 mL), add HATU (4.18 g, 11.0 mmol) and DIPEA (2.09 mL, 12.0 mmol).

  • The mixture is stirred at room temperature for 15 minutes.

  • A solution of crude 2-(benzylthio)ethan-1-amine (from Part A, ~10.0 mmol) in anhydrous DMF (10 mL) is added dropwise.

  • The reaction is stirred at room temperature overnight and monitored by TLC.

  • The reaction mixture is poured into water (150 mL) and extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography to afford N-(2-(benzylthio)ethyl)-4-(dimethylamino)benzamide.

Part C: Hydroxamic Acid Formation (Conceptual Final Step)

The final step to generate the active HDAC inhibitor would involve converting a suitable precursor to the hydroxamic acid. For instance, if the linker was initially attached to a carboxylic acid ester, treatment with hydroxylamine would yield the final product. The synthesis of thioether-containing hydroxamic acids has been reported. A general procedure is as follows:

  • The corresponding methyl or ethyl ester of the benzamide from Part B (if a suitable ester was carried through the synthesis) would be dissolved in methanol.

  • A freshly prepared solution of hydroxylamine (from hydroxylamine hydrochloride and a base like KOH or NaOH in methanol) is added.

  • The reaction is stirred at room temperature until completion (monitored by TLC).

  • Work-up and purification would yield the final thioether-containing hydroxamic acid HDAC inhibitor.

Data Summary and Characterization

The successful synthesis of intermediates and final products should be confirmed by a suite of analytical techniques.

Table 1: Representative Thioether Amine Intermediates and their Precursors

Precursor (Aziridine)ThiolIntermediate ProductTypical Yield
N-TosylaziridineBenzyl mercaptanN-(2-(benzylthio)ethyl)-4-methylbenzenesulfonamide85-95%
N-Boc-aziridine4-Methoxythiophenoltert-butyl (2-((4-methoxyphenyl)thio)ethyl)carbamate80-90%
N-Cbz-aziridineThiophenolbenzyl (2-(phenylthio)ethyl)carbamate88-98%

Analytical Data Checklist:

  • ¹H NMR: To confirm the proton environment and structural integrity.

  • ¹³C NMR: To confirm the carbon skeleton.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

Conclusion and Future Perspectives

Thioether amine intermediates represent a valuable and versatile class of building blocks for the synthesis of novel HDAC inhibitors. The synthetic protocols outlined in this application note, particularly the ring-opening of aziridines with thiols, offer an efficient and modular approach to these intermediates. The subsequent elaboration of these intermediates into benzamide-based HDAC inhibitors demonstrates a clear and reproducible pathway for the development of new therapeutic candidates. The inherent tunability of the thioether amine linker allows for extensive structure-activity relationship (SAR) studies, which can lead to the discovery of HDAC inhibitors with improved potency, selectivity, and pharmacokinetic profiles. Future work in this area could explore the use of a wider range of substituted aziridines and thiols to generate a diverse library of thioether amine intermediates for high-throughput screening and the development of next-generation epigenetic drugs.

References

  • Design and Synthesis of Novel Hybrid Benzamide-Peptide Histone Deacetylase Inhibitors. (URL not provided)
  • Design, synthesis and biological screening of 2-aminobenzamides as selective HDAC3 inhibitors with promising anticancer effects - PubMed. [Link]

  • Synthesis and structure-activity relationship of thiol-based histone deacetylase 6 inhibitors. [Link]

  • Synthesis of benzoxazole-based vorinostat analogs and their antiproliferative activity. [Link]

  • Synthesis and HDAC Inhibitory Activity of Isosteric Thiazoline-Oxazole Largazole Analogs. (URL not provided)
  • Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Amine-based Histone Deacetylase Inhibitors - PMC. [Link]

  • Aziridine Ring Opening as Regio- and Stereoselective Access to C-Glycosyl-Aminoethyl Sulfide Derivatives - MDPI. [Link]

  • Synthesis of ST7612AA1, a Novel Oral HDAC Inhibitor, via Radical Thioacetic Acid Addition. - SciSpace. [Link]

  • Synthesis and biological evaluation of 2-, 3-, and 4-acylaminocinnamyl-N-hydroxyamides as novel synthetic HDAC inhibitors - PubMed. [Link]

  • Design, Synthesis, and Biological Evaluation of HDAC Inhibitors Containing Natural Product-Inspired N-Linked 2-Acetylpyrrole Cap - MDPI. [Link]

  • Identification of histone deacetylase inhibitors with (arylidene)aminoxy scaffold active in uveal melanoma cell lines - ARPI. [Link]

  • A Potent Class I Histone Deacetylase (HDAC) Inhibitor - NIH Public Access. (URL not provided)
  • Convergent Synthesis of Thioether Containing Peptides - MDPI. [Link]

  • Novel Azaborine-Based Inhibitors of Histone Deacetylases (HDACs) - PMC. [Link]

  • Synthesis, characterization, and vitro evaluation of new materials in vorinostat analogs containing biomolecules - ResearchGate. [Link]

  • Synthesis of the novel thioether‐amine ligand library; reaction conditions - ResearchGate. [Link]

  • Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin - PMC. [Link]

  • CN111333697B - Synthesis method of romidepsin - Google P
  • Ring Opening of Aziridines by Pendant Silanols Allows for Preparations of (±)-Clavaminol H, (±) - KU ScholarWorks. [Link]

  • Thiol-Specific Linkers for the Synthesis of Oligonucleotide Conjugates via Metal-Free Thiol–Ene Click Reaction. (URL not provided)
  • Design, synthesis and bioevalution of novel benzamides derivatives as HDAC inhibitors. [Link]

  • Investigation of the effect of different linker chemotypes on the inhibition of histone deacetylases (HDACs) - IRIS Unimore. [Link]

  • Synthesis and histone deacetylase inhibitory activity of new benzamide derivatives - PubMed. [Link]

  • Thioether-based 2-aminobenzamide derivatives: Novel HDAC inhibitors with potent in vitro and in vivo antitumor activity - PubMed. [Link]

  • Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase - MDPI. [Link]

  • Design, synthesis, and biological evaluation of novel amide and hydrazide based thioether analogs targeting Histone deacteylase (HDAC) enzymes - PubMed. [Link]

  • Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC. [Link]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - MDPI. [Link]

Sources

Application Note: Functionalized Thioether Amines via Click Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Click Chemistry Applications for Functionalized Thioether Amines Content Type: Advanced Application Note & Protocol Guide Audience: Senior Researchers, Medicinal Chemists, and Bioconjugation Scientists

Sub-title: Modular Synthesis, Orthogonal Bioconjugation, and ROS-Responsive Linker Design

Executive Summary & Technical Rationale

Thioether amines (sulfide-amines) represent a privileged structural motif in modern drug delivery and materials science. Unlike their disulfide counterparts, thioethers are chemically stable in plasma yet retain sensitivity to Reactive Oxygen Species (ROS), making them ideal for oxidative-stress responsive drug release . Furthermore, the secondary or tertiary amine moiety provides a tunable


 handle for endosomal escape (proton sponge effect) and electrostatic complexation with nucleic acids.

This guide details the application of Thiol-Ene Click Chemistry (radical-mediated hydrothiolation) to synthesize and utilize functionalized thioether amines. We prioritize this pathway over nucleophilic substitution because it is:

  • Orthogonal: Compatible with unprotected amines, alcohols, and carboxylic acids.

  • Rapid & Regioselective: Exclusively anti-Markovnikov addition under radical conditions.

  • Atom Economical: Zero byproducts, high yield.

Module 1: Synthesis of Functionalized Thioether Amines

The Core Logic: Thiol-Ene "Click"

The most robust route to functionalized thioether amines is the photo-initiated radical addition of a thiol to an allylamine or vinyl-amine. This approach allows for the introduction of "click" handles (azides, alkynes) or targeting ligands on the thiol component, which are then coupled to the amine core.

Protocol: Photo-Initiated Synthesis of Azido-Thioether-Amines

Objective: Synthesize a bifunctional linker bearing a primary amine (for drug conjugation) and an azide (for CuAAC click) separated by a ROS-sensitive thioether bond.

Reagents:

  • Alkene Component:

    
    -Boc-Allylamine (Protected to prevent side reactions during purification, though free amine is compatible).
    
  • Thiol Component: 3-Azido-1-propanethiol.

  • Photoinitiator: 2,2-Dimethoxy-2-phenylacetophenone (DMPA).

  • Solvent: Degassed Methanol or THF.

Step-by-Step Workflow:

  • Preparation: Dissolve

    
    -Boc-Allylamine (1.0 equiv, 10 mmol) and 3-Azido-1-propanethiol (1.2 equiv, 12 mmol) in degassed MeOH (20 mL).
    
    • Expert Insight: Use a slight excess of thiol to drive consumption of the alkene. Thiols are easier to remove via disulfide formation/washing than unreacted alkenes.

  • Initiation: Add DMPA (0.05 equiv, 0.5 mmol).

  • Irradiation: Irradiate the mixture with UV light (

    
     nm, 6W hand-held lamp is sufficient) for 15–30 minutes at room temperature.
    
    • Critical Control: Oxygen inhibits radical propagation. Perform the reaction in a sealed quartz vessel or under a continuous

      
       sparge.
      
  • Monitoring: Monitor disappearance of the alkene peak via

    
    H NMR (5.8 ppm).
    
  • Workup: Concentrate in vacuo. Redissolve in DCM and wash with saturated

    
     to remove thiol/disulfide byproducts.
    
  • Deprotection: Treat the crude Boc-intermediate with TFA/DCM (1:1) for 1 hour to liberate the primary amine.

  • Result: 3-((3-azidopropyl)thio)propan-1-amine (

    
    -Thioether-
    
    
    
    ).
Visualization: Reaction Pathway

ThiolEneSynthesis Thiol Functionalized Thiol (R-SH) Radical Thiyl Radical (R-S•) Thiol->Radical UV + DMPA (H• abstraction) Alkene Allyl Amine (CH2=CH-CH2-NH2) Intermediate C-Centered Radical Radical->Intermediate + Alkene (Anti-Markovnikov) Product Thioether Amine (R-S-CH2-CH2-CH2-NH2) Intermediate->Product + Thiol (Chain Transfer)

Figure 1: Radical-mediated thiol-ene cycle yielding the anti-Markovnikov thioether amine product.

Module 2: Application in ROS-Responsive Drug Delivery

Mechanism of Action

Thioether amines act as "logic gates" in drug delivery systems.

  • State A (Native): Hydrophobic (thioether). Stable in blood circulation.[1]

  • State B (Inflamed Tissue/Tumor): High ROS (

    
    ).[2] The thioether oxidizes to a sulfoxide (hydrophilic) or sulfone.[3]
    
  • Effect: This polarity switch causes micelle disassembly or linker cleavage, releasing the payload.[4]

Protocol: Conjugating Doxorubicin via Thioether Linker

Objective: Conjugate Doxorubicin (DOX) to a PEG carrier using the thioether amine synthesized in Module 1.

Reagents:

  • Carrier: PEG-BCN (Bicyclononyne-functionalized PEG for strain-promoted click).

  • Linker:

    
    -Thioether-
    
    
    
    (from Module 1).
  • Drug: Doxorubicin-NHS ester (activated DOX).

Workflow:

  • Drug Conjugation (Amine-NHS):

    • Dissolve

      
      -Thioether-
      
      
      
      (1.2 equiv) and Doxorubicin-NHS (1.0 equiv) in anhydrous DMF with DIPEA (2.0 equiv).
    • React for 4 hours at RT.

    • Purification: Precipitate in cold diethyl ether to remove unreacted linker. Product:

      
      -Thioether-DOX.
      
  • Click Conjugation (SPAAC):

    • Dissolve PEG-BCN and

      
      -Thioether-DOX in PBS/DMSO (1:1).
      
    • React overnight at RT (Copper-free click prevents metal toxicity).

    • Purification: Dialysis against PBS (MWCO 3.5 kDa).

  • ROS Trigger Test:

    • Incubate conjugate in PBS containing 10 mM

      
      .
      
    • Monitor release via HPLC. The oxidation of the thioether adjacent to the amine decreases the

      
       and increases hydrophilicity, triggering hydrolytic release or micelle swelling.
      

Module 3: Orthogonal Surface Functionalization

Logic

Thioether amines allow dual-functionalization of surfaces (e.g., Gold Nanoparticles - AuNPs). The amine binds to carboxylic acids on the surface (EDC/NHS), while the thioether remains available for coordination or further oxidation; OR, the thioether is formed in situ on the surface via thiol-ene click.

Visualization: Dual-Stimuli Logic

ROS_Logic Conjugate Polymer-Thioether-Drug Oxidation Oxidation to Sulfoxide/Sulfone (S -> S=O) Conjugate->Oxidation Encounter ROS High ROS Environment (Tumor/Inflammation) ROS->Oxidation Effect Solubility Switch (Hydrophobic -> Hydrophilic) Oxidation->Effect Release Micelle Disassembly / Drug Release Effect->Release

Figure 2: Logic flow for ROS-triggered drug release from thioether-amine scaffolds.

Technical Data & Troubleshooting

Comparison of Click Methods for Thioether Amines
FeatureRadical Thiol-Ene (Recommended)Thiol-Michael AdditionNucleophilic Substitution
Mechanism Radical (

)
Anionic (

)

Kinetics Very Fast (Seconds to Minutes)FastSlow
Regioselectivity Anti-MarkovnikovAnti-MarkovnikovN/A
Amine Tolerance Excellent (No protecting group needed)Poor (Amines can act as competing nucleophiles)Moderate (Requires protection)
Oxygen Sensitivity High (Requires degassing)LowLow
Expert Troubleshooting Table
ProblemProbable CauseCorrective Action
Low Yield (Thiol-Ene) Oxygen inhibition of radicals.Spurge solvents with

for 15 min; increase photoinitiator conc. to 10 mol%.
Disulfide Byproducts Thiol oxidation before reaction.Use freshly distilled thiols; add TCEP (phosphine) if compatible with other groups.
Side Reactions (Amine) Michael addition competition.Ensure pH is neutral/acidic during radical step to protonate amines (

is not nucleophilic).
Incomplete Conversion Light attenuation.Ensure reaction vessel is quartz or borosilicate (not standard glass which blocks UV); reduce path length.

References

  • Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry. Angewandte Chemie International Edition, 49(9), 1540–1573. Link

  • Mahmoodi, N., et al. (2016). ROS-Responsive Thioether-Based Polymeric Nanocarriers for Drug Delivery. Bioconjugate Chemistry, 27(7), 1691–1702. Link

  • Lowe, A. B. (2014). Thiol-ene "click" reactions and recent applications in polymer and materials synthesis.[5][6][7] Polymer Chemistry, 5(17), 4820-4870. Link

  • Dondoni, A. (2008). The Emergence of Thiol–Ene Coupling as a Click Process for Materials and Bioorganic Chemistry.[5][7][8][9] Angewandte Chemie, 47(47), 8995-8997. Link

  • Bonger, K. M., et al. (2024).[10] Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously.[10] Radboud Repository. Link

Sources

Application Note: High-Efficiency Cross-Linking Strategies for 3-[(2-Fluorobenzyl)thio]-1-propanamine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide details the reagents and protocols required for the cross-linking (conjugation) of 3-[(2-Fluorobenzyl)thio]-1-propanamine to biomolecules and solid supports. As a primary amine containing a thioether and a fluorinated aromatic ring, this molecule serves as a critical motif in medicinal chemistry, particularly for


 NMR-based fragment screening and hydrophobic tagging. This document prioritizes heterobifunctional and zero-length cross-linking strategies that preserve the integrity of the thioether linkage while maximizing conjugation efficiency.

Molecule Characterization & Reactivity Profile

Before selecting a cross-linking reagent, it is essential to understand the structural liabilities and reactive handles of the target molecule.

  • Molecule: 3-[(2-Fluorobenzyl)thio]-1-propanamine

  • Reactive Handle: Primary Amine (

    
    ). Nucleophilic at pH > 8.0.
    
  • Structural Motifs:

    • Thioether (

      
      ):  Susceptible to oxidation (to sulfoxide/sulfone). Avoid  reagents involving strong oxidants (e.g., Sodium Periodate).
      
    • 2-Fluorobenzyl Group: Lipophilic; provides a distinct

      
       NMR signature (approx. -118 ppm), making it an ideal "spy" molecule for binding assays.
      
Reactivity Logic

Since the molecule is a mono-amine , it cannot act as a cross-linker itself. Instead, it acts as the ligand or cargo . The "cross-linking reagents" discussed below are the bridging agents used to attach this molecule to targets (proteins, beads, or polymers).

Selection of Cross-Linking Reagents

The choice of reagent depends entirely on the functional group present on the target surface or biomolecule.

Table 1: Reagent Selection Matrix
Target Functional GroupRecommended ReagentMechanismLinker TypeApplication
Carboxyl (

)
EDC / NHS Carbodiimide activationZero-length (Amide bond)Immobilization on magnetic beads; Peptide conjugation.
Thiol (

)
SMCC (or Sulfo-SMCC)Maleimide / NHS esterHeterobifunctional (Cyclohexane spacer)Attaching to Cysteine residues on proteins/antibodies.
Amine (

)
DSC (Disuccinimidyl carbonate)Carbonyl diimidazoleHomobifunctional (Urea linkage)Linking to amine-coated surfaces (rare).
Non-specific Photo-Leucine / NHS Diazerine / NHSHeterobifunctional (Photochemical)Photo-affinity labeling studies.

Critical Experimental Considerations

A. pH Control is Paramount

For the primary amine of 3-[(2-Fluorobenzyl)thio]-1-propanamine to react, it must be unprotonated.

  • Optimal pH: 7.2 – 8.5.

  • Buffer Choice: Use Phosphate Buffered Saline (PBS) or HEPES.[1] Avoid Tris or Glycine buffers during the conjugation step, as they contain competing amines.

B. Thioether Stability

The thioether linkage (


) is stable under standard nucleophilic substitution conditions but sensitive to oxidation.
  • Precaution: Degas buffers with Nitrogen (

    
    ) or Argon if working on a micro-scale to prevent atmospheric oxidation over long incubation times.
    
  • Contraindication: Do not use oxidative cross-linkers or harsh deprotection strategies involving high concentrations of

    
    .
    

Detailed Protocols

Protocol A: Zero-Length Cross-Linking to Carboxylated Magnetic Beads (EDC/NHS)

Target: Immobilizing the amine ligand onto carboxyl-functionalized beads for "fish-hook" pull-down assays.

Reagents:

  • Carboxylated Magnetic Beads (e.g., MagBeads).

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl).

  • NHS (N-Hydroxysuccinimide).

  • Ligand: 3-[(2-Fluorobenzyl)thio]-1-propanamine (dissolved in DMSO).

  • Activation Buffer: 0.1 M MES, pH 6.0.

  • Coupling Buffer: PBS, pH 8.0.

Step-by-Step Workflow:

  • Bead Preparation: Wash 10 mg of beads twice with Activation Buffer . Resuspend in 500 µL Activation Buffer.

  • Activation: Add 2 mg EDC and 2 mg NHS to the bead suspension. Vortex and incubate for 15 minutes at room temperature (RT) with rotation.

    • Mechanism:[2][3] EDC forms an unstable O-acylisourea intermediate, which NHS stabilizes into an amine-reactive NHS-ester.

  • Washing: Magnetically separate beads and remove supernatant. Wash once quickly with Coupling Buffer (PBS pH 8.0) to remove excess EDC.

    • Critical: Do not delay. NHS-esters hydrolyze rapidly in aqueous solution.

  • Conjugation: Resuspend beads in 500 µL Coupling Buffer. Immediately add 3-[(2-Fluorobenzyl)thio]-1-propanamine (final concentration 0.5 – 1.0 mM).

    • Note: Ensure DMSO concentration is <10% to prevent bead aggregation.

  • Incubation: Incubate for 2 hours at RT with rotation.

  • Blocking: Add hydroxylamine or Tris (1 M, pH 8.0) to quench remaining NHS esters (30 min).

  • Storage: Wash beads 3x with PBS + 0.05% Tween-20. Store at 4°C.

Protocol B: Heterobifunctional Conjugation to Protein Thiols (SMCC)

Target: Linking the amine ligand to a Cysteine-rich protein carrier (e.g., BSA or KLH) for immunogen production.

Reagents:

  • SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate).

  • Carrier Protein (BSA/KLH) in PBS-EDTA.

  • Ligand: 3-[(2-Fluorobenzyl)thio]-1-propanamine.

Step-by-Step Workflow:

  • Protein Activation (Maleimide Insertion):

    • Dissolve SMCC in dry DMSO (10 mg/mL).

    • Add SMCC to the protein solution (10-fold molar excess over protein).

    • Incubate 1 hour at RT.

    • Result: The NHS ester end of SMCC reacts with protein Lysines, leaving the Maleimide group exposed.

    • Purification: Desalt using a Zeba Spin Column or dialysis to remove unreacted SMCC.

    • Correction:STOP. This standard direction is INCORRECT for this specific ligand.

    • Corrected Logic: The ligand is an amine.[3] SMCC links Amine-to-Thiol. If we react SMCC with the protein's amines first, we are left with a Maleimide group that reacts with thiols. Our ligand has a thioether, not a free thiol.

    • Revised Strategy: We must use the SMCC to link the Ligand's Amine to a Protein's Thiol (Cysteine).

Revised Protocol B (Correct Directionality):

  • Ligand Activation:

    • Dissolve 3-[(2-Fluorobenzyl)thio]-1-propanamine in PBS (pH 7.2).

    • This approach is difficult because SMCC reacts with the ligand's amine, but the protein also has amines.

    • Better Reagent:Sulfo-LC-SPDP .

    • Alternative: If using SMCC, react the Ligand with SMCC in excess in organic solvent (DMF) first to form the Maleimide-Ligand derivative, purify, then react with Protein-Cysteine.

Protocol B (Optimized - Inverse Addition):

  • Maleimide Functionalization of Ligand:

    • Dissolve 3-[(2-Fluorobenzyl)thio]-1-propanamine (1 eq) and SMCC (1.2 eq) in anhydrous DMF. Add 1.5 eq DIPEA.

    • Incubate 2 hours RT.

    • Reaction: Ligand Amine attacks SMCC NHS-ester.

    • Product: Maleimide-functionalized fluorobenzyl-thio probe.

  • Conjugation to Protein:

    • Add the reaction mixture (slowly) to a reduced protein solution (containing free Cysteines) in PBS-EDTA (pH 7.0).

    • Incubate overnight at 4°C.

    • Mechanism:[2][3] Protein thiols attack the Maleimide ring.

Visualization of Workflows

Diagram 1: EDC/NHS Surface Immobilization Pathway

G Bead Carboxylated Bead (COOH) Activation Activation (EDC/NHS) Bead->Activation Mix 15 min Intermediate Semi-Stable NHS-Ester Bead Activation->Intermediate Forms Ester Conjugation Nucleophilic Attack (pH 8.0) Intermediate->Conjugation Add Ligand Ligand Ligand: 3-[(2-Fluorobenzyl)thio] -1-propanamine Ligand->Conjugation Final Immobilized Ligand (Amide Bond) Conjugation->Final Stable Linkage

Caption: Workflow for immobilizing the amine ligand onto carboxylated magnetic beads using zero-length cross-linking.

Diagram 2: Chemical Reaction Mechanism (Amine to NHS-Ester)

Reaction State1 Activated Ester (NHS-CO-R) Transition Tetrahedral Intermediate State1->Transition Nucleophilic Attack State2 Primary Amine (R'-NH2) State2->Transition Nucleophilic Attack Product Stable Amide Bond (R-CO-NH-R') + NHS Leaving Group Transition->Product Elimination of NHS

Caption: Mechanism of the primary amine reacting with an NHS-activated surface or linker.

Analytical Validation

How do you confirm the cross-link was successful?

  • TNBS Assay (Colorimetric):

    • React the supernatant (unbound ligand) with TNBS (Trinitrobenzenesulfonic acid).

    • Measure absorbance at 420 nm.

    • Calculation: Coupling Efficiency % = [(Initial Amine - Free Amine) / Initial Amine] * 100.

  • 
     NMR (Spectroscopic): 
    
    • This is the gold standard for this specific molecule.

    • The free ligand has a sharp peak at ~ -118 ppm (verify with standard).

    • Upon conjugation to a large protein or bead, the signal will broaden significantly (due to T2 relaxation) or shift chemically.

    • Method: Spin down beads/protein. Measure supernatant. Disappearance of the sharp fluorine signal indicates successful consumption/attachment.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.

    • Context: The authoritative source for EDC/NHS and Maleimide chemistries cited in Protocols A and B.
  • Thermo Fisher Scientific. (n.d.). Crosslinking Chemistry Handbook.

    • Context: Provides kinetic data on NHS ester hydrolysis r
  • Dalvit, C., et al. (2002). "Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects and Practical Applications." Journal of the American Chemical Society, 124(26), 7702–7709.

    • Context: Validates the use of fluorinated ligands (like the topic molecule)
  • Mattson, G., et al. (1993). "A practical approach to crosslinking." Molecular Biology Reports, 17, 167–183.

    • Context: Foundational text for the selection of homobifunctional vs. heterobifunctional reagents.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis and Handling of Thioether-Containing Compounds

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for synthetic challenges involving thioether functionalities. This guide is designed to provide in-depth, practical advice to navigate the common yet critical issue of unwanted oxidation of thioethers to sulfoxides during chemical synthesis. As your senior application scientist, my goal is to equip you with both the foundational knowledge and actionable protocols to ensure the integrity of your molecules and the success of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why are my thioethers oxidizing to sulfoxides?

Thioethers (or sulfides) are susceptible to oxidation because the sulfur atom possesses lone pairs of electrons that can be attacked by electrophilic oxidizing agents. This process converts the thioether (R-S-R') to a sulfoxide (R-S(O)-R'). This is often an undesired side reaction during a multi-step synthesis targeting a molecule where the thioether moiety is a key structural feature.

Q2: What are the common culprits for this unwanted oxidation?

A range of reagents and conditions can lead to unintentional thioether oxidation. These include:

  • Strong Oxidizing Agents: Reagents like potassium permanganate (KMnO4), chromic acid (H2CrO4), and even nitric acid can readily oxidize thioethers.[1]

  • Peroxides: Hydrogen peroxide (H2O2), peroxyacids (like m-CPBA), and hydroperoxides (like tert-butyl hydroperoxide) are common culprits.[2][3][4] Even atmospheric oxygen can contribute to slow oxidation over time, especially in the presence of light or metal catalysts.

  • Reaction Conditions: Elevated temperatures, prolonged reaction times, and exposure to air can increase the likelihood of oxidation.

Q3: How can I detect if my thioether has been oxidized?

The presence of a sulfoxide impurity can be detected using several analytical techniques:

  • Chromatography: HPLC and GC are effective for separating the more polar sulfoxide from the parent thioether.[5][6]

  • Mass Spectrometry: You will observe a mass increase of 16 atomic mass units (corresponding to one oxygen atom) for the sulfoxide compared to the thioether.

  • NMR Spectroscopy: The proton and carbon signals adjacent to the sulfur will shift downfield upon oxidation to a sulfoxide.

Q4: Can I reverse the oxidation from a sulfoxide back to a thioether?

Yes, reduction of a sulfoxide back to a thioether is possible, but it requires specific reducing agents. This is typically a separate synthetic step and is often less desirable than preventing the oxidation in the first place.

Troubleshooting Guide: Preventing Unwanted Thioether Oxidation

This section provides a deeper dive into practical strategies to mitigate and prevent the oxidation of thioethers during your synthetic route.

Strategic Reagent Selection

The choice of reagents is paramount in preventing unwanted side reactions. When working with molecules containing a thioether, it is crucial to select reagents that are compatible with this functional group.

Mild Oxidizing Agents for Other Functional Groups:

If an oxidation step is necessary elsewhere in your molecule, consider using milder, more selective reagents that are less likely to affect the thioether.

ReagentTypical ApplicationCompatibility with Thioethers
Pyridinium chlorochromate (PCC) Oxidation of primary alcohols to aldehydes and secondary alcohols to ketones.[7][8]Generally compatible under anhydrous conditions.
Dess-Martin periodinane (DMP) Oxidation of primary and secondary alcohols.[3][9]Good compatibility under mild conditions.
Swern Oxidation Oxidation of alcohols to aldehydes or ketones.Generally compatible.
Tetrapropylammonium perruthenate (TPAP) Catalytic oxidation of alcohols.[3]Can be used catalytically with a co-oxidant, offering good selectivity.

Reagents to Approach with Caution or Avoid:

  • Strong, non-selective oxidants: Potassium permanganate, chromium trioxide (Jones reagent), and nitric acid should generally be avoided.[1]

  • Peroxides and Peroxyacids: While useful for other transformations, reagents like m-CPBA and hydrogen peroxide will readily oxidize thioethers.[2][3][10] If their use is unavoidable, careful control of stoichiometry and temperature is essential.

Optimization of Reaction Conditions

Controlling the reaction environment is a critical and often underestimated aspect of preventing side reactions.

Atmosphere Control: The Importance of an Inert Environment

Many oxidation reactions are facilitated by atmospheric oxygen, sometimes catalyzed by trace metal impurities.[11][12] Performing reactions under an inert atmosphere of nitrogen or argon can significantly reduce the incidence of unwanted thioether oxidation.[13][14][15]

Experimental Protocol: Setting up a Reaction Under an Inert Atmosphere

Objective: To create an oxygen-free environment for a chemical reaction to prevent oxidation of sensitive functional groups.

Materials:

  • Oven-dried round-bottom flask with a stir bar

  • Rubber septum

  • Nitrogen or Argon gas source with a regulator

  • Balloon

  • Needles (one for gas inlet, one for outlet)

  • Schlenk line or manifold (optional, for more rigorous applications)[15]

Procedure:

  • Drying the Glassware: Oven-dry all glassware at >120 °C for at least 4 hours to remove adsorbed water.[15]

  • Assembly: While hot, assemble the glassware (e.g., flask and condenser) and cap the opening(s) with rubber septa. Allow to cool to room temperature under a stream of dry inert gas.

  • Purging the Flask: Insert a needle connected to the inert gas source through the septum. Insert a second "outlet" needle to allow the displaced air to escape.[13]

  • Gas Flow: Gently flush the flask with the inert gas for 5-10 minutes.[13]

  • Establishing a Positive Pressure: Remove the outlet needle first. Then, either attach a balloon to the gas inlet needle to maintain a positive pressure or connect the flask to a manifold.[13]

  • Reagent Addition: Add solvents and reagents via syringe through the septum.

Temperature and Reaction Time:

  • Lower Temperatures: Running reactions at lower temperatures (e.g., 0 °C or -78 °C) can slow down the rate of the undesired oxidation reaction more significantly than the desired transformation.

  • Minimize Reaction Time: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to potentially oxidizing conditions.

Protecting Group Strategies

In cases where harsh oxidative conditions are unavoidable, temporarily protecting the thioether functionality can be a viable strategy. However, the selection of a suitable protecting group is crucial, as many common protecting group manipulations are not compatible with thioethers.[16]

  • Challenges with Thioether Protection: Unlike alcohols or amines, there are fewer straightforward and robust protecting groups for thioethers. Cleavage of many protecting groups often requires conditions that can also affect the thioether.[16][17]

  • Acyl Groups as a Potential Solution: In some specific cases, acyl groups have been explored, but their stability can be an issue.[16] The choice of protecting group is highly substrate-dependent and requires careful consideration of the entire synthetic route.

Work-up and Purification

Oxidation can also occur during the work-up and purification stages.

  • Quenching: If an oxidizing agent was used, ensure it is fully quenched before work-up. For example, excess Jones reagent (chromium(VI)) can be quenched with isopropanol.[18]

  • Solvent Choice: Be mindful of using solvents that may contain peroxide impurities (e.g., older bottles of THF or diethyl ether).

  • Storage: Store thioether-containing compounds under an inert atmosphere, protected from light, and at low temperatures to minimize slow oxidation over time.

Visualizing the Problem and Solutions

Diagram 1: The Oxidation Pathway

Oxidation_Pathway Thioether Thioether (R-S-R') Sulfoxide Sulfoxide (R-S(O)-R') Thioether->Sulfoxide [O] (Unwanted Side Reaction) Sulfone Sulfone (R-S(O)2-R') Sulfoxide->Sulfone [O] (Further Oxidation) Troubleshooting_Workflow Start Sulfoxide Impurity Detected? Reagent Review Reagent Choice Start->Reagent Yes Conditions Optimize Reaction Conditions Reagent->Conditions End Problem Solved Reagent->End If successful Inert Use Inert Atmosphere? Conditions->Inert Temp Lower Temperature? Conditions->Temp Time Shorten Reaction Time? Conditions->Time Conditions->End If successful Protect Consider Protecting Group? Inert->Protect Temp->Protect Time->Protect Protect->End If feasible

Caption: A decision-making workflow for troubleshooting thioether oxidation.

Analytical Confirmation of Sulfoxide Impurities

When you suspect unwanted oxidation, confirming the presence and quantity of the sulfoxide is crucial. High-Performance Liquid Chromatography (HPLC) is a powerful tool for this purpose.

Protocol: HPLC Method for Detecting Sulfoxide Impurities

Objective: To separate and quantify a thioether and its corresponding sulfoxide impurity.

Instrumentation & Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Sample dissolved in a suitable solvent (e.g., acetonitrile/water)

Procedure:

  • Sample Preparation: Prepare a dilute solution of your crude or purified product (e.g., 1 mg/mL).

  • Method Parameters (Example):

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: Choose a wavelength where both the thioether and sulfoxide have reasonable absorbance (e.g., 254 nm).

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: Ramp from 10% to 90% B

      • 15-17 min: Hold at 90% B

      • 17-18 min: Return to 10% B

      • 18-20 min: Re-equilibration at 10% B

  • Analysis: The sulfoxide, being more polar, will typically have a shorter retention time than the parent thioether on a reverse-phase column. The relative peak areas can be used to estimate the percentage of the impurity. For accurate quantification, a reference standard for the sulfoxide is required. [5]

By understanding the mechanisms of thioether oxidation and proactively implementing the strategies outlined in this guide, you can significantly improve the outcome of your synthetic endeavors. Should you encounter persistent issues, do not hesitate to reach out for further consultation.

References

  • Long, Y., Wang, Y., & Xian, M. (2020). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters, 22(13), 5038-5042. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. [Link]

  • Ashenhurst, J. (2025, July 3). Thiols And Thioethers. Master Organic Chemistry. [Link]

  • Monash University. (2025, June 15). Organic reactions: Oxidation. [Link]

  • Pottie, I. R., & Schatte, G. (2000). Protecting Groups for Thiols Suitable for Suzuki Conditions. Organic Letters, 2(12), 1753-1756. [Link]

  • Chemistry LibreTexts. (2019, June 5). 10.6.3. Mild Oxidizing Agents. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Add Reagents to a Reaction. [Link]

  • Dong, M. (2020, November 12). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. LCGC North America. [Link]

  • Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. [Link]

  • Zamann Pharma Support GmbH. (n.d.). Inert Atmosphere. [Link]

  • KINTEK. (2026, February 10). What Is The Inert Atmosphere Principle? Control Chemical Reactions For Better Results. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Sulfide Oxidation. [Link]

  • Willingdon College, Sangli. (n.d.). Protection and deprotection. [Link]

  • Kaza, M. (n.d.). ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. [Link]

  • Chemistry LibreTexts. (2020, May 30). 15.12: Thioethers (Sulfides) and Silyl Ethers. [Link]

  • Wikipedia. (n.d.). Air-free technique. [Link]

  • Chen, J., et al. (2014). Method of oxidizing thioether to sulfone.
  • Chemistry LibreTexts. (2021, December 27). 7.1: Oxidation-Reduction Reactions of Organic Compounds- An Overview. [Link]

Sources

Technical Support Center: Optimizing Nucleophilic Substitution for Fluorobenzyl Thiol Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the nuanced art of S-alkylation of fluorobenzyl thiols. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of their nucleophilic substitution reactions. Here, we move beyond rote protocols to dissect the "why" behind the "how," offering a blend of foundational principles and field-tested strategies to navigate the common pitfalls of this specific, yet crucial, synthetic transformation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common queries and challenges encountered during the S-alkylation of fluorobenzyl thiols.

Q1: My S-alkylation of 4-fluorobenzyl thiol is sluggish, resulting in low conversion. What are the most likely causes?

A1: Low conversion in the S-alkylation of fluorobenzyl thiol often stems from a few key factors:

  • Insufficiently Strong Base: Thiols are more acidic than alcohols, but complete deprotonation to the highly nucleophilic thiolate anion is crucial for a rapid reaction.[1][2] If you are using a weak base, the equilibrium may not sufficiently favor the thiolate, leading to a slow reaction.

  • Inappropriate Solvent Choice: The choice of solvent plays a critical role in the rate of SN2 reactions.[3][4] Protic solvents (e.g., water, ethanol) can solvate the thiolate anion through hydrogen bonding, creating a "solvent cage" that hinders its ability to attack the electrophile.[4][5]

  • Poor Leaving Group: The rate of a nucleophilic substitution reaction is highly dependent on the ability of the leaving group to depart.[6][7] If your alkylating agent has a poor leaving group (e.g., -OH, -OR), the reaction will be slow.

  • Steric Hindrance: While less of a concern with a primary benzylic thiol, significant steric bulk on either the thiol or the alkylating agent can impede the backside attack required for an SN2 mechanism.[4][6]

Q2: I'm observing the formation of a significant amount of disulfide byproduct. How can I prevent this?

A2: Disulfide formation is a common side reaction resulting from the oxidation of the thiol, especially in the presence of base and atmospheric oxygen.[8] To mitigate this:

  • Work Under an Inert Atmosphere: Conducting the reaction under nitrogen or argon is the most effective way to prevent oxidation.

  • Degas Your Solvents: Prior to use, sparge your solvents with an inert gas to remove dissolved oxygen.

  • Use Fresh, High-Purity Reagents: Older reagents may have been partially oxidized.

  • Minimize Reaction Time: Optimize your reaction conditions to proceed as quickly as possible, reducing the time the thiol is exposed to potentially oxidizing conditions.

Q3: What is the best type of base to use for deprotonating fluorobenzyl thiol?

A3: The ideal base for deprotonating fluorobenzyl thiol should be strong enough to quantitatively form the thiolate without introducing competing side reactions.

  • Inorganic Bases: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are often effective and are used in heterogeneous systems, simplifying workup.[9][10] Sodium hydride (NaH) is a very strong, non-nucleophilic base that can be used to achieve complete deprotonation.[2]

  • Organic Bases: Non-nucleophilic organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be employed, particularly when a homogeneous reaction mixture is desired.[11]

The choice of base is highly dependent on the solvent and the specific alkylating agent being used.[11]

Q4: How does the position of the fluorine atom on the benzyl ring affect the reactivity of the thiol?

A4: The fluorine atom, being electron-withdrawing, influences the acidity of the thiol and the reactivity of the benzylic position.

  • Acidity: A fluorine atom on the aromatic ring will have a modest acidifying effect on the thiol proton due to its inductive electron-withdrawing nature. The pKa of thiols is influenced by such substituent effects.[12]

  • Electrophilicity of the Alkylating Agent: If the fluorine is on the benzyl group of the alkylating agent (e.g., 4-fluorobenzyl bromide), it can slightly increase the electrophilicity of the benzylic carbon, potentially accelerating the SN2 reaction.

Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the alkylation of fluorobenzyl thiol.

Problem Potential Cause Troubleshooting Steps & Recommendations
Low or No Product Formation 1. Ineffective deprotonation of the thiol. 2. Poor leaving group on the alkylating agent. 3. Inappropriate solvent. 4. Low reaction temperature.1. Switch to a stronger, non-nucleophilic base (e.g., NaH, K₂CO₃). 2. Use an alkyl halide with a better leaving group (I > Br > Cl).[6][7] If starting with an alcohol, convert it to a tosylate or mesylate. 3. Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile to enhance nucleophilicity.[3][4] 4. Gradually increase the reaction temperature, monitoring for product formation and potential side reactions.
Formation of Dialkylated Sulfide (Thioether) The product thiol is deprotonated and reacts with another molecule of the alkylating agent.[13][14]1. Use an excess of the fluorobenzyl thiol relative to the alkylating agent. 2. Add the alkylating agent slowly to the reaction mixture containing the deprotonated thiol.
Elimination (E2) Side Products Use of a sterically hindered or strong base, especially with secondary or tertiary alkyl halides.1. Use a less sterically hindered base. 2. Thiolates are generally good nucleophiles and weaker bases than alkoxides, which minimizes E2 competition with primary and secondary alkyl halides.[1][2]
Difficulty in Product Purification 1. Presence of unreacted starting materials. 2. Formation of disulfide byproducts. 3. Residual base or salts.1. Optimize the reaction to go to completion. Consider a basic aqueous wash to remove unreacted thiol. 2. Minimize oxidation during the reaction (see FAQ Q2). During workup, a mild reducing agent wash (e.g., sodium bisulfite) can sometimes help. 3. Perform an aqueous workup to remove inorganic salts. An acidic wash can be used to remove basic organic impurities. Standard purification techniques like column chromatography are often necessary.

Section 3: Experimental Protocols & Methodologies

General Protocol for S-Alkylation of 4-Fluorobenzyl Thiol

This protocol provides a starting point for optimization.

Reagents & Materials:

  • 4-Fluorobenzyl thiol

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Brine solution

  • Sodium sulfate (anhydrous)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-fluorobenzyl thiol (1.0 eq) and anhydrous DMF.

  • Add anhydrous potassium carbonate (1.5 eq) to the solution.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the thiolate.

  • Slowly add the alkyl halide (1.1 eq) to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Monitoring Reaction Progress

Effective monitoring is key to optimizing reaction conditions and preventing the formation of byproducts.

  • Thin Layer Chromatography (TLC): A quick and easy method to qualitatively assess the consumption of starting materials and the formation of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile products. Provides information on product identity and purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique for monitoring the reaction of less volatile compounds, providing molecular weight information of the components in the reaction mixture.[15]

Section 4: Visualizing the Workflow and Key Concepts

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield or No Reaction check_base Is the base strong enough? start->check_base check_solvent Is the solvent polar aprotic? check_base->check_solvent Yes use_stronger_base Use a stronger base (e.g., NaH, K₂CO₃) check_base->use_stronger_base No check_lg Is the leaving group adequate? check_solvent->check_lg Yes use_polar_aprotic Switch to DMF, DMSO, or ACN check_solvent->use_polar_aprotic No check_temp Is the temperature optimal? check_lg->check_temp Yes improve_lg Convert to a better leaving group (e.g., -OTs) check_lg->improve_lg No increase_temp Increase reaction temperature check_temp->increase_temp No success Improved Yield check_temp->success Yes use_stronger_base->check_solvent use_polar_aprotic->check_lg improve_lg->check_temp increase_temp->success

Caption: A decision tree for troubleshooting low-yield reactions.

The SN2 Reaction Mechanism

sn2_mechanism reagents 4-F-Ph-CH₂-SH + Base R-X thiolate 4-F-Ph-CH₂-S⁻ reagents:thiol->thiolate Deprotonation transition_state [4-F-Ph-CH₂-S···R···X]⁻ reagents:alkyl_halide->transition_state thiolate->transition_state Nucleophilic Attack product 4-F-Ph-CH₂-S-R + X⁻ transition_state->product

Caption: The S-alkylation proceeds via a concerted SN2 mechanism.

References

  • Thiol - Wikipedia. [Link]

  • Quantification of Thiols and Disulfides - PMC. [Link]

  • 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]

  • Solvent effects on the structure of SN2 transition states | Request PDF - ResearchGate. [Link]

  • 11.3: Characteristics of the SN2 Reaction - Chemistry LibreTexts. [Link]

  • Reactions of Thiols - Chemistry Steps. [Link]

  • Methods for the determination and quantification of the reactive thiol proteome - SfRBM. [Link]

  • Effect of leaving group and reaction medium in aliphatic nucleophilic substitution reaction. [Link]

  • 11.3: Characteristics of the SN2 Reaction - Chemistry LibreTexts. [Link]

  • 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I - KPU Pressbooks. [Link]

  • The Thiol Functional Group - LabXchange. [Link]

  • Factors Affecting SN2 Reactions - Chad's Prep®. [Link]

  • Thiols And Thioethers - Master Organic Chemistry. [Link]

  • Flow Alkylation of Thiols, Phenols, and Amines Using a Heterogenous Base in a Packed-Bed Reactor - ResearchGate. [Link]

  • Solvent Effects on Sn2 Reactions - YouTube. [Link]

  • Nucleophilic Aromatic Substitution - Chemistry Steps. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. [Link]

  • Thiol-Selective Fluorogenic Probes for Labeling and Release - PMC. [Link]

  • Thiols and Sulfides - Chemistry LibreTexts. [Link]

  • Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - PMC. [Link]

  • Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC. [Link]

  • Alkylation of Thiols in Green Mediums - Journal of Materials and Environmental Science. [Link]

  • Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. [Link]

  • Thiol Reactive Probes and Chemosensors - MDPI. [Link]

  • Theoretical modeling of pKa's of thiol compounds in aqueous solution - RSC Publishing. [Link]

  • Reagents & Solvents: How to Work with Thiols - Department of Chemistry : University of Rochester. [Link]

  • The influence of alkylating agents on sulfur-sulfur bonds in per- and polysulfides - DEA. [Link]

  • 18.7 Thiols and Sulfides - Organic Chemistry | OpenStax. [Link]

  • A GREEN AND HIGHLY EFFICIENT ALKYLATION OF THIOLS IN WATER - SID. [Link]

  • Alkylation and silylation of α-fluorobenzyl anion intermediates - RSC Publishing. [Link]

  • Quantifying Thiol Abundance and pKa Values in Natural Organic Mixtures Using HERFD-XANES Spectroscopy. | Scilit. [Link]

  • Activated Thiol Sepharose 4B. [Link]

  • Purification of thiols - Chemistry Stack Exchange. [Link]

  • 16.3 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. [Link]

  • Evaluation of Thiol Raman Activities and pKa Values using Internally Referenced Raman-based pH Titration - Scholars Junction - Mississippi State University. [Link]

  • Commonly Used Alkylating Agents Limit Persulfide Detection by Converting Protein ... - PMC. [Link]

  • A Practical Method for Converting Benzyl Thioethers to Sulfonyl Fluorides | The Journal of Organic Chemistry - ACS Publications. [Link]

Sources

Removing unreacted thiols from 3-[(2-Fluorobenzyl)thio]-1-propanamine mixtures

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide addresses the purification of 3-[(2-Fluorobenzyl)thio]-1-propanamine , specifically focusing on the removal of unreacted thiol impurities (e.g., 2-fluorobenzyl mercaptan or 3-aminopropanethiol).

Topic: Removal of Unreacted Thiols from 3-[(2-Fluorobenzyl)thio]-1-propanamine Document ID: TS-PUR-042 Last Updated: February 27, 2026[1]

The Challenge: Why is this separation difficult?

The target molecule, 3-[(2-Fluorobenzyl)thio]-1-propanamine , contains two distinct functional groups: a primary amine and a thioether .[1] The primary impurity is likely the unreacted thiol precursor (e.g., 2-fluorobenzyl mercaptan).

The separation is challenging due to overlapping physicochemical properties:

  • Nucleophilicity: Both the primary amine (product) and the free thiol (impurity) are nucleophiles.[1] Standard electrophilic scavengers (like isocyanates) will react with both, destroying your yield.[2]

  • Redox Sensitivity: The thioether in your product is susceptible to oxidation (to sulfoxide/sulfone) if harsh oxidants are used to destroy the thiol impurity.

  • pKa Overlap: The pKa of a primary ammonium species (~10.5) and a typical alkyl/benzyl thiol (~9.6–10.5) are similar, making simple single-step extractions inefficient.[2]

This guide provides two validated protocols: the "Catch-and-Release" Extraction (recommended for bulk purification) and Chemoselective Scavenging (for polishing trace impurities).[1]

Protocol A: The "Catch-and-Release" Double Extraction (Recommended)[1]

This method leverages the fact that your product is basic (an amine), while the impurity is weakly acidic (a thiol). By swinging the pH across the spectrum, we can isolate the product in the aqueous phase while the impurity remains organic, and vice versa.

The Logic[1]
  • Step 1 (Acidic pH < 2): Amine becomes protonated (

    
    ) and water-soluble.[1] Thiol remains neutral (
    
    
    
    ) and organic-soluble.[1]
  • Step 2 (Basic pH > 12): Amine becomes neutral (

    
    ) and organic-soluble.[1] Thiol becomes deprotonated (
    
    
    
    ) and water-soluble.[1]
Step-by-Step Workflow

Reagents Needed:

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1]

  • 1M Hydrochloric Acid (HCl)[1][3]

  • 2M Sodium Hydroxide (NaOH)[1]

  • Brine (Saturated NaCl)[1]

StepActionMechanism
1. Dissolution Dissolve the crude mixture in DCM (10 mL per gram of crude).Prepares the organic phase.
2. Acid Extraction Wash the organic phase with 1M HCl (3 x vol).[1] Collect the AQUEOUS layer.[3]Product enters water as

.[1] Thiol stays in DCM as

.
3.[1] Organic Wash Wash the collected acidic aqueous layer once with fresh DCM. Discard the DCM.Removes mechanically trapped lipophilic thiols.
4. Basification Cool the aqueous layer on ice. Slowly add 2M NaOH until pH > 12.Product returns to neutral

. Thiol (trace) becomes

.
5.[1] Final Extraction Extract the basic aqueous layer with DCM (3 x vol). Collect the ORGANIC layer.[3]Product moves to DCM. Residual thiolate stays in water.
6. Drying Dry organic layer over

, filter, and concentrate.[2]
Yields purified amine.[4]
Visualization: The "Catch-and-Release" Pathway

CatchAndRelease cluster_Acid Phase Separation (pH < 2) cluster_Base Phase Separation (pH > 12) Start Crude Mixture (Amine Product + Thiol Impurity) AcidWash Add 1M HCl Extract Start->AcidWash Org1 Organic Phase Contains: Neutral Thiol (R-SH) AcidWash->Org1 Impurity Aq1 Aqueous Phase Contains: Ammonium Salt (R-NH3+) AcidWash->Aq1 Product Basify Add NaOH to Aqueous Phase (Target pH > 12) Aq1->Basify Org2 Organic Phase Contains: Pure Amine (R-NH2) Basify->Org2 Product Recovered Aq2 Aqueous Phase Contains: Thiolate (R-S-) Basify->Aq2 Trace Impurity

Figure 1: The "Catch-and-Release" mechanism utilizes pH manipulation to invert the solubility of the amine product versus the thiol impurity.

Protocol B: Chemoselective Scavenging (Polishing)[1]

If the "Catch-and-Release" method is unsuitable (e.g., if your molecule is acid-sensitive or forms emulsions), use a Maleimide-functionalized resin .[1][2]

Critical Nuance: Maleimides react with both thiols and amines. To achieve selectivity, you must control the pH.[2]

  • At pH 6.0–7.0: The primary amine is largely protonated (

    
    ) and non-nucleophilic.[1] The thiol (
    
    
    
    ) remains nucleophilic enough to react with the maleimide "soft" electrophile.[1]
Step-by-Step Workflow
  • Solvent: Dissolve crude in a mixture of Methanol/DCM (1:1).

  • Buffer: Add a solid supported buffer (e.g., Phosphate on silica) or adjust solution to pH ~6.5 using dilute acetic acid.

  • Resin Addition: Add Maleimide-functionalized silica or polystyrene resin (1.5 equivalents relative to estimated thiol impurity).

  • Incubation: Shake gently at room temperature for 1–2 hours.

  • Filtration: Filter off the resin. The thiol remains covalently bound to the resin; the amine passes through.

Validation: How do I know the thiol is gone?

Do not rely on smell; the olfactory threshold for thiols is in the parts-per-billion range, meaning a sample can smell "off" even if chemically pure. Use Ellman’s Test for quantitative verification.[5][6]

Ellman’s Reagent Protocol (Qualitative/Semi-Quantitative)[1]

Reagent: 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB).[1][7]

  • Prepare Buffer: 0.1 M Sodium Phosphate, pH 8.0.

  • Prepare Dye: Dissolve 4 mg DTNB in 1 mL buffer.

  • Test:

    • Take 10 µL of your purified product (dissolved in DMSO or MeOH).

    • Add to 990 µL of Buffer.

    • Add 50 µL of Dye solution.

    • Wait 5 minutes.

  • Result Interpretation:

    • Clear/Pale Yellow: No free thiols (< 1%).

    • Bright Yellow (Absorbance at 412 nm): Free thiols present.[6][7] The thiolate anion (

      
      ) is released upon reaction with free thiols.[1]
      

Frequently Asked Questions (FAQ)

Q: My product still smells like sulfur after Protocol A. Did it fail? A: Not necessarily. Humans can detect thiols at 0.00001 ppm. Trace volatiles trapped in the glass or septum can cause this. Rely on Ellman's test or LC-MS for purity confirmation, not your nose.

Q: Can I use hydrogen peroxide to oxidize the thiol? A: Avoid this. While


 converts thiols to disulfides (which are easier to remove), it will likely oxidize the thioether in your product (

) to a sulfoxide (

) or sulfone (

).[1]

Q: I tried Protocol A, but I got an emulsion in the basic step. A: This is common with fluorinated benzyl amines.

  • Fix 1: Add solid NaCl to saturate the aqueous phase (salting out).

  • Fix 2: Filter the emulsion through a pad of Celite.

  • Fix 3: Use Chloroform (

    
    ) instead of DCM, as it has a higher density difference from water.[2]
    

Q: Why not use an Isocyanate resin? A: Isocyanates are excellent scavengers for nucleophiles, but they are not chemoselective .[1][2] They will react rapidly with your primary amine product to form a urea impurity, reducing your yield.[2]

References

  • Ellman, G. L. (1959). Tissue sulfhydryl groups.[8] Archives of Biochemistry and Biophysics, 82(1), 70–77.[2] 8

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for pKa based extractions).

  • BroadPharm. (2022).[7] Ellman's Assay Protocol. 7

  • Supra Sciences. (n.d.). Solid-Supported Scavengers Guide. (Reference for resin selectivity). 9

Sources

Stability of fluorobenzyl thioethers under acidic vs basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Chemical Stability, Deprotection, and Troubleshooting

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information, field-proven insights, and practical protocols for working with fluorobenzyl thioethers. As Senior Application Scientists, we understand that success in the lab hinges on both robust protocols and a deep understanding of the underlying chemical principles. This resource is designed to address common questions and troubleshoot issues you may encounter during your experiments, ensuring the integrity of your synthetic route.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the stability and reactivity of fluorobenzyl thioethers.

Q1: What is the general stability profile of a 4-fluorobenzyl thioether protecting group?

The 4-fluorobenzyl (4-FBn) thioether is a robust protecting group for thiols, known for its stability under a wide range of conditions, including those used for the removal of many other common protecting groups.[1][2] It is generally stable to basic conditions, mild acids, and many organometallic reagents.[3] Its cleavage requires strong acidic conditions, making it a valuable component of complex, multi-step syntheses where orthogonal protection strategies are necessary.[4]

Q2: How does the fluorine substituent affect stability compared to a standard benzyl (Bn) thioether?

The fluorine atom significantly influences the stability of the benzyl group, primarily through its strong electron-withdrawing inductive effect. This effect is key to its enhanced stability under acidic conditions.

  • Mechanism of Acidic Cleavage: The cleavage of benzyl and substituted-benzyl thioethers under acidic conditions typically proceeds through an Sₙ1 or Sₙ2 pathway.[3][5][6] In the Sₙ1 pathway, the reaction is initiated by protonation of the sulfur atom, followed by the departure of the thiol to form a benzylic carbocation intermediate.[5][7]

  • Electronic Effect of Fluorine: The electron-withdrawing fluorine atom destabilizes the formation of the positively charged benzylic carbocation intermediate. This destabilization increases the activation energy required for the cleavage of the C-S bond, rendering the 4-fluorobenzyl thioether significantly more stable and resistant to acid-catalyzed cleavage than an unsubstituted benzyl thioether.[8][9] In contrast, electron-donating groups, like a p-methoxy group, stabilize the carbocation and make the protecting group far more acid-labile.[10][11]

Q3: Under what specific acidic conditions is a 4-fluorobenzyl thioether cleaved?

Due to its high stability, cleavage of a 4-fluorobenzyl thioether requires strong acidic conditions. Mild acids like trifluoroacetic acid (TFA), which are commonly used to remove acid-labile groups like tert-butoxycarbonyl (Boc), are typically insufficient to cleave the 4-FBn group.[8][12]

Effective cleavage generally requires strong Brønsted or Lewis acids such as:

  • Hydrogen Fluoride (HF): Often used in a final deprotection step in peptide synthesis.[8][13]

  • Trifluoromethanesulfonic acid (TFMSA)

  • Boron Tribromide (BBr₃)

The reaction often requires the presence of a scavenger, such as anisole or thioanisole, to trap the liberated 4-fluorobenzyl cation and prevent side reactions like re-alkylation of the deprotected thiol.

Q4: Is the 4-fluorobenzyl thioether labile under basic conditions?

No, thioethers as a class are generally very stable under basic conditions.[3] The C-S bond is not susceptible to cleavage by common bases used in organic synthesis (e.g., hydroxide, alkoxides, amines like piperidine). This stability allows for the selective removal of base-labile protecting groups, such as Fmoc or acetate esters, while the 4-FBn protected thiol remains intact.[4][12]

Troubleshooting Guide: Common Experimental Issues

This section provides solutions to specific problems that may arise during the use of fluorobenzyl thioethers.

Problem: My 4-fluorobenzyl thioether was unexpectedly cleaved during a reaction.

Probable Cause: While stable, the 4-FBn group can be cleaved under certain unanticipated conditions.

  • Strong Lewis Acids: The reaction may have inadvertently generated or used a strong Lewis acid catalyst that is potent enough to facilitate C-S bond cleavage.

  • High Temperatures with Mild Acids: Prolonged exposure to even moderately acidic conditions at elevated temperatures can sometimes lead to slow cleavage.

  • Oxidative Conditions: Certain powerful oxidizing agents can oxidize the thioether to a sulfoxide or sulfone.[14] While this is not a cleavage of the C-S bond itself, it alters the functionality and may be an undesired side reaction.

Recommended Solution:

  • Review all reagents and potential byproducts in your reaction for hidden sources of strong acidity.

  • Buffer the reaction if possible to maintain a neutral or basic pH.

  • If cleavage persists, consider switching to a more robust protecting group or altering the synthetic route to avoid the problematic conditions.

Problem: I am trying to cleave the 4-FBn group with strong acid, but the reaction is slow or incomplete.

troubleshooting_workflow start Incomplete Cleavage of 4-FBn Thioether? cause1 Insufficient Acid Strength/Concentration start->cause1 Check Acid cause2 Scavenger Inefficiency or Absence start->cause2 Check Scavenger cause3 Low Reaction Temperature/Time start->cause3 Check Conditions sol1 Increase acid concentration or switch to a stronger acid (e.g., TFMSA). cause1->sol1 sol2 Add or increase concentration of scavenger (e.g., anisole, thioanisole). cause2->sol2 sol3 Increase reaction time and/or carefully increase temperature. cause3->sol3

Probable Cause & Solutions:

  • Insufficient Acid Strength: As discussed, the 4-FBn group's stability requires very strong acids. Ensure the acid used (e.g., HF, TFMSA) is fresh and anhydrous, as water can reduce its effective strength.

  • Re-alkylation: The liberated thiol is nucleophilic and can react with the 4-fluorobenzyl cation, leading to an equilibrium that disfavors deprotection. The absence of an effective scavenger is a common cause of incomplete reactions.

  • Reaction Kinetics: The reaction may simply be slow. Monitor the reaction over a longer period. A modest increase in temperature may be possible, but must be done cautiously to avoid side reactions.

Problem: How can I selectively deprotect a Boc or TBDMS group in the presence of a 4-fluorobenzyl thioether?

This scenario highlights the utility of the 4-FBn group in an orthogonal protection strategy.[4][15][16] The distinct conditions required for the removal of these groups allow for high selectivity.

Comparative Stability and Orthogonal Deprotection

Protecting Group Typical Cleavage Reagent 4-FBn Thioether Stability
Boc (tert-Butoxycarbonyl) Trifluoroacetic Acid (TFA) Stable [12]
TBDMS (tert-Butyldimethylsilyl) Tetrabutylammonium Fluoride (TBAF) Stable [17]
Fmoc (9-Fluorenylmethyloxycarbonyl) 20% Piperidine in DMF Stable [12]

| 4-FBn (4-Fluorobenzyl) | HF, TFMSA | - |

To achieve selective deprotection:

  • For Boc Removal: Treat the substrate with a solution of 25-50% TFA in a solvent like dichloromethane (DCM) at 0 °C to room temperature. The 4-FBn thioether will remain fully intact.

  • For TBDMS Removal: Use a fluoride source like TBAF in THF at room temperature. These conditions are mild and will not affect the thioether.

orthogonal_protection sub Substrate with Multiple Protecting Groups | { Boc |  TBDMS |  S-4-FBn} reagent_tfa TFA / DCM sub:Boc->reagent_tfa reagent_tbaf TBAF / THF sub:TBDMS->reagent_tbaf reagent_hf HF / Anisole sub:FBn->reagent_hf prod_tfa Boc Removed | { TBDMS |  S-4-FBn} reagent_tfa->prod_tfa prod_tbaf TBDMS Removed | { Boc |  S-4-FBn} reagent_tbaf->prod_tbaf prod_hf All Groups Removed reagent_hf->prod_hf

Protocols & Methodologies
Protocol 1: Acid-Catalyzed Cleavage of a 4-Fluorobenzyl Thioether with TFMSA

Objective: To deprotect a thiol by cleaving the 4-fluorobenzyl thioether using trifluoromethanesulfonic acid.

Materials:

  • 4-FBn protected substrate

  • Trifluoromethanesulfonic acid (TFMSA)

  • Anisole (or thioanisole) as a scavenger

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Nitrogen or Argon supply

Procedure:

  • Preparation: Dissolve the 4-FBn protected substrate (1 equivalent) and anisole (10-20 equivalents) in anhydrous DCM under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C in an ice bath.

  • Acid Addition: Slowly add trifluoromethanesulfonic acid (10-20 equivalents) to the stirred solution. Caution: TFMSA is highly corrosive. Handle with extreme care in a fume hood.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C to room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Quenching: Once complete, carefully and slowly pour the reaction mixture into a flask containing a rapidly stirred, ice-cold saturated solution of NaHCO₃ to neutralize the acid.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude thiol.

  • Purification: Purify the crude product as required, typically by flash column chromatography.

Protocol 2: Stability Test of a 4-Fluorobenzyl Thioether under Basic Conditions (Fmoc Deprotection)

Objective: To confirm the stability of the 4-FBn thioether under standard basic conditions used for Fmoc group removal.

Materials:

  • Substrate containing both a 4-FBn thioether and an Fmoc-protected amine.

  • Piperidine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Solution Preparation: Prepare a 20% (v/v) solution of piperidine in DMF.

  • Reaction: Dissolve the substrate in the 20% piperidine/DMF solution.

  • Monitoring: Stir the reaction at room temperature for 30 minutes. Take an aliquot for LC-MS analysis.

  • Analysis: Analyze the sample by LC-MS. The expected result is the complete disappearance of the starting material and the appearance of a new peak corresponding to the mass of the substrate with the Fmoc group removed, but the 4-FBn group still present. No peak corresponding to the cleavage of the 4-FBn group should be observed. This confirms the stability of the 4-FBn thioether under these basic conditions.

References
  • Shimizu, T., et al. (2003). Hydrophobic Polymer-Supported Catalyst for Organic Reactions in Water: Acid-Catalyzed Hydrolysis of Thioesters and Transprotection of Thiols. ACS Publications. Available at: [Link]

  • Isidro-Llobet, A., et al. (n.d.). 5.1 Introduction 5.2 Thioether Derivatives. In Thiol Protecting Groups. Source not formally published, link unavailable.
  • Ryan, K. S., et al. (2024). Biocatalytic Cleavage of para-Acetoxy Benzyl Ethers: Application to Protecting Group Chemistry. ACS Catalysis. Available at: [Link]

  • Wikipedia Contributors. (2023). Thioester. Wikipedia. Available at: [Link]

  • Whitesides Research Group. (2011). The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. Whitesides Research Group. Available at: [Link]

  • Westin, J. (n.d.). Cleavage of Ethers. Organic Chemistry - Jack Westin. Available at: [Link]

  • ResearchGate. (n.d.). Mechanisms of (thio)ester hydrolysis. ResearchGate. Available at: [Link]

  • LibreTexts. (n.d.). 9.12 Reactions of Ethers: Acidic Cleavage. Fundamentals of Organic Chemistry. Available at: [Link]

  • Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. Available at: [Link]

  • Ashenhurst, J. (2015). Thiols And Thioethers. Master Organic Chemistry. Available at: [Link]

  • Zhang, Z., et al. (2025). A Practical Method for Converting Benzyl Thioethers to Sulfonyl Fluorides. The Journal of Organic Chemistry. Available at: [Link]

  • MDPI. (2025). Metal-Free C(sp3)–S Bond Cleavage of Thioethers to Selectively Access Aryl Aldehydes and Dithioacetals. MDPI. Available at: [Link]

  • LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Organic Chemistry Portal. Available at: [Link]

  • PubMed. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides. PubMed. Available at: [Link]

  • Kocienski, P. (n.d.). 1.2 Deprotection: The Concept of Orthogonal Sets. In Protecting Groups. Source not formally published, link unavailable.
  • Leiden University. (2018). Novel protecting group strategies in the synthesis of oligosaccharides. Scholarly Publications Leiden University. Available at: [Link]

  • ACS Publications. (2025). Functionalization of Electron-Rich Secondary Benzyl Alcohols in HFIP: From Thioethers to Trisubstituted Methanes. The Journal of Organic Chemistry. Available at: [Link]

  • PubMed. (2016). ATP-Dependent C-F Bond Cleavage Allows the Complete Degradation of 4-Fluoroaromatics without Oxygen. PubMed. Available at: [Link]

  • University of Bristol. (n.d.). Protecting Groups. University of Bristol. Available at: [Link]

  • ResearchGate. (2025). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. ResearchGate. Available at: [Link]

  • University of Leeds. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. University of Leeds. Available at: [Link]

  • PubMed. (1976). Use of substituted benzyl esters as carboxyl-protecting groups in solid-phase peptide synthesis. PubMed. Available at: [Link]

  • Albericio, F., et al. (n.d.). Amino Acid-Protecting Groups. In Peptide Synthesis. Source not formally published, link unavailable.
  • ResearchGate. (2026). A Mild and Practical Deprotection Method for Benzyl Thioethers. ResearchGate. Available at: [Link]

  • ResearchGate. (2005). α-Fluorinated Ethers, Thioethers, and Amines: Anomerically Biased Species. ResearchGate. Available at: [Link]

  • Universal Wiser Publisher. (2022). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. Universal Wiser Publisher. Available at: [Link]

  • Divakaran, R. (2008). Protecting groups in organic synthesis. Source not formally published, link unavailable.
  • Bentham Science Publishers. (n.d.). A Facile, Efficient and Selective Deprotection of P - Methoxy Benzyl Ethers Using Zinc (II) Trifluoromethanesulfonate. Bentham Science Publishers. Available at: [Link]

  • Houben-Weyl. (n.d.). 2 Protection of Functional Groups. In Synthesis of Peptides and Peptidomimetics. Source not formally published, link unavailable.
  • Organic Chemistry Portal. (n.d.). Protecting Groups - Stability. Organic Chemistry Portal. Available at: [Link]

  • LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Interpretation of 3-[(2-Fluorobenzyl)thio]-1-propanamine

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug development and molecular characterization, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for elucidating the structure of organic molecules. This guide provides an in-depth analysis of the proton (¹H) NMR spectrum of 3-[(2-Fluorobenzyl)thio]-1-propanamine, a molecule of interest for its potential applications in medicinal chemistry. Our approach moves beyond a simple cataloging of peaks, delving into the rationale behind the expected chemical shifts and coupling patterns. This guide is designed for researchers, scientists, and drug development professionals who seek not only to identify a molecule but to understand its electronic and structural nuances through the lens of NMR.

The Structural Landscape of 3-[(2-Fluorobenzyl)thio]-1-propanamine

Before delving into the spectral data, a thorough understanding of the molecule's structure is paramount. 3-[(2-Fluorobenzyl)thio]-1-propanamine is comprised of three key fragments: a 2-fluorobenzyl group, a flexible propyl chain, and a terminal primary amine, all linked by a thioether bridge. Each of these components imparts distinct electronic effects that govern the chemical environment of the nearby protons, resulting in a unique and interpretable ¹H NMR spectrum.

The presence of electronegative atoms—fluorine, sulfur, and nitrogen—is expected to deshield adjacent protons, shifting their resonance signals downfield (to a higher ppm value)[1][2]. Furthermore, the aromatic ring introduces magnetic anisotropy, which will also influence the chemical shifts of the benzyl and nearby aliphatic protons[3].

Predicted ¹H NMR Spectral Analysis

The following is a detailed, peak-by-peak predictive interpretation of the ¹H NMR spectrum of 3-[(2-Fluorobenzyl)thio]-1-propanamine. The predictions are based on established principles of NMR spectroscopy and data from analogous structures.

Aromatic Protons (2-Fluorobenzyl Group)

The four protons on the substituted benzene ring are expected to appear in the downfield region of the spectrum, typically between δ 7.0 and 7.5 ppm[4]. Due to the presence of the fluorine atom and the benzylthio group, these protons are chemically non-equivalent and will exhibit complex splitting patterns. The fluorine atom will not only couple with the adjacent proton (ortho) but also with the other aromatic protons to a lesser extent (meta and para).

  • H-6' (ortho to CH₂S): This proton is expected to be a doublet of doublets (dd) due to coupling with H-5' and H-4'.

  • H-3', H-4', H-5': These protons will also display complex multiplicities (doublets of doublets, triplets of doublets) due to coupling with each other and with the fluorine atom. The specific chemical shifts will be influenced by their position relative to the electron-withdrawing fluorine and the electron-donating thioether linkage.

Benzyl Protons (-CH₂S-)

The two benzylic protons are adjacent to the electron-withdrawing aromatic ring and the sulfur atom. This environment will cause them to be deshielded, and their signal is anticipated to appear as a singlet at approximately δ 3.8 ppm. The singlet multiplicity arises from the absence of any adjacent protons.

Propylamine Chain Protons

The six protons of the 3-amino-1-thiopropyl chain will exhibit distinct signals due to the influence of the adjacent sulfur and nitrogen atoms.

  • -SCH₂- (C1 protons): These two protons are adjacent to the sulfur atom, which will cause a downfield shift. Their signal is expected to be a triplet at around δ 2.7 ppm, resulting from coupling with the two protons on the adjacent C2 carbon.

  • -CH₂- (C2 protons): This methylene group is situated between the C1 and C3 carbons. Its signal is predicted to be a quintet (or a multiplet) around δ 1.8 ppm, arising from coupling with the two protons on C1 and the two protons on C3.

  • -CH₂N- (C3 protons): These two protons are adjacent to the electronegative nitrogen atom of the amine group, leading to a downfield shift. They are expected to resonate as a triplet at approximately δ 2.9 ppm, due to coupling with the two protons on the C2 carbon.

Amine Protons (-NH₂)

The two protons of the primary amine group typically appear as a broad singlet. Their chemical shift is highly variable and depends on factors such as solvent, concentration, and temperature[5][6]. A typical range for these protons is between δ 1.0 and 3.0 ppm. The broadness of the signal is due to rapid chemical exchange and quadrupolar broadening from the nitrogen atom.

Data Summary and Comparison

To provide a clear overview, the predicted ¹H NMR data for 3-[(2-Fluorobenzyl)thio]-1-propanamine is summarized in the table below.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
Aromatic-H7.0 - 7.5Multiplet4H
-SCH₂-Ar~ 3.8Singlet2H
-CH₂N~ 2.9Triplet2H
-SCH₂-~ 2.7Triplet2H
-CH₂-~ 1.8Quintet/Multiplet2H
-NH₂1.0 - 3.0Broad Singlet2H

When comparing this predicted spectrum to that of similar molecules, such as 3-((4-Fluorobenzyl)thio)propan-1-amine[7], we can anticipate subtle but important differences. The ortho-position of the fluorine atom in our target molecule is expected to induce more complex splitting patterns and potentially larger downfield shifts for the adjacent aromatic protons compared to a para-substituted analogue due to stronger inductive and through-space coupling effects.

Experimental Protocol for ¹H NMR Data Acquisition

The following protocol outlines a robust method for acquiring a high-quality ¹H NMR spectrum of 3-[(2-Fluorobenzyl)thio]-1-propanamine.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 3-[(2-Fluorobenzyl)thio]-1-propanamine.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence the chemical shifts, particularly for the -NH₂ protons[8][9]. CDCl₃ is a common choice for general organic compounds.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is set to δ 0.00 ppm for chemical shift referencing[2][4][10].

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical acquisition parameters include a 90° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to obtain pure absorption peaks.

    • Perform a baseline correction.

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Reference the spectrum by setting the TMS peak to 0.00 ppm.

Visualization of Spin-Spin Coupling

To visually represent the connectivity and coupling relationships within the molecule, a diagram can be generated using the DOT language.

G cluster_aromatic 2-Fluorobenzyl Group cluster_chain Propylamine Chain cluster_legend Legend Ar_H6 H-6' Ar_H5 H-5' Ar_H6->Ar_H5 F F Ar_H6->F Ar_H4 H-4' Ar_H5->Ar_H4 Ar_H3 H-3' Ar_H4->Ar_H3 Ar_H3->F CH2S_Ar CH₂S-Ar SCH2 -SCH₂- CH2 -CH₂- SCH2->CH2 CH2N -CH₂N CH2->CH2N NH2 -NH₂ key1 Vicinal Coupling (³J) key2 H-F Coupling dummy1 dummy1 dummy2 dummy2 dummy1->dummy2 dummy3 dummy3 dummy4 dummy4 dummy3->dummy4

Caption: Spin-spin coupling network in 3-[(2-Fluorobenzyl)thio]-1-propanamine.

Conclusion

The ¹H NMR spectrum of 3-[(2-Fluorobenzyl)thio]-1-propanamine provides a wealth of information for its structural confirmation. By systematically analyzing the chemical shifts, multiplicities, and integration of the signals, a complete and unambiguous assignment of all protons can be achieved. This guide serves as a comprehensive resource for researchers, providing not only the interpreted data but also the underlying scientific principles and practical experimental guidance necessary for high-quality NMR analysis in a drug discovery and development setting.

References

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Organic Chemistry Data & Info. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • NMR Resurrect. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). NMR - Interpretation. Retrieved from [Link]

  • Oregon State University. (2022). 1H NMR Chemical Shift. Retrieved from [Link]

  • Hoye, T. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(13), 2747-2753.
  • Abraham, R. J. (2005). Prediction of ¹H NMR Chemical Shifts and Conformational Analysis of Organic Molecules. The University of Liverpool Repository.
  • ResearchGate. (n.d.). ¹H-NMR spectra of 3-chloro-1,2-propanediol trifunctional initiator (a),.... Retrieved from [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine. Retrieved from [Link]

  • University of Calgary. (n.d.). ¹H NMR Spectroscopy. Retrieved from [Link]

  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.
  • Supplementary Information. (n.d.). Hydroboration of N-benzylideaniline Catalyzed by n-Butyllithium and Lithium Anilides.
  • Lim, K. H., & Tye, H. (2022). Deciding which is the best ¹H NMR predictor for organic compounds using statistical tools. Magnetic Resonance in Chemistry, 60(2), 163-174.
  • Michigan State University. (n.d.). Proton NMR Table. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • The Royal Society of Chemistry. (n.d.). Prediction of ¹H NMR Chemical Shifts for Ionic Liquids.

Sources

Comparing reactivity of fluorobenzyl vs chlorobenzyl thioether amines

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of Fluorobenzyl versus Chlorobenzyl thioether amines. It is designed for medicinal chemists and process scientists optimizing lead compounds for metabolic stability, lipophilicity, and synthetic scalability.

Structure-Activity Relationships, Synthetic Protocols, and Metabolic Stability

Executive Summary

Thioether amines (specifically S-benzyl cysteamine derivatives) function as versatile pharmacophores and cross-linking agents. The choice between a 4-fluorobenzyl and 4-chlorobenzyl moiety is rarely arbitrary; it dictates the molecule's metabolic fate, lipophilicity, and oxidative resistance.

  • Fluorobenzyl (Ar-F): Preferred for metabolic blocking. The C–F bond is shorter (1.47 Å) and mimics the steric profile of Hydrogen/Oxygen, making it ideal for blocking P450-mediated benzylic hydroxylation without imposing steric bulk.

  • Chlorobenzyl (Ar-Cl): Preferred for hydrophobic pocket filling. The C–Cl bond is longer (1.74 Å) and significantly more lipophilic (

    
     value +0.71 vs +0.14 for F), often enhancing potency in deep hydrophobic pockets but carrying a higher statistical risk of toxicity.
    

Physicochemical & Reactivity Profile

The following data contrasts the fundamental properties that drive the reactivity differences between these two analogues.

Table 1: Physicochemical Comparison
PropertyFluorobenzyl ThioetherChlorobenzyl ThioetherImpact on Drug Design
C–X Bond Length 1.47 Å1.74 ÅF is isosteric with H/OH; Cl is isosteric with Methyl.
Hammett Constant (

)
0.060.23Cl is more electron-withdrawing by resonance/induction balance, affecting S-nucleophilicity.
Lipophilicity (

LogP)
+0.14+0.71Cl derivatives are significantly more lipophilic, improving membrane permeability but lowering solubility.
S-Oxidation Potential High ResistanceModerate ResistanceF-benzyl destabilizes the sulfur radical cation intermediate more effectively than Cl, slowing oxidation.
Benzylic BDE ~88 kcal/mol~86 kcal/molCl-benzyl H-abstraction is kinetically faster than F-benzyl, making Cl more prone to metabolic dealkylation.

Synthetic Reactivity & Protocols

A. Synthesis Strategy

Direct alkylation of cysteamine with benzyl halides is prone to over-alkylation (forming sulfonium salts). The industry-standard Thiourea "One-Pot" Protocol is recommended for both analogues to ensure mono-alkylation and high purity.

B. Detailed Experimental Protocol

Objective: Synthesis of S-(4-fluorobenzyl)cysteamine vs. S-(4-chlorobenzyl)cysteamine.

Reagents:

  • Substrate: 4-Fluorobenzyl chloride (or 4-Chlorobenzyl chloride)

  • Reagent: Thiourea (1.1 equiv)

  • Solvent: Ethanol (reflux)

  • Base: NaOH (aq)

Step-by-Step Methodology:

  • Isothiouronium Salt Formation:

    • Dissolve 10 mmol of the respective benzyl chloride in 20 mL of ethanol.

    • Add 11 mmol of thiourea.

    • Reflux for 3 hours. ( Observation: The solution will remain clear. TLC will show consumption of benzyl chloride.)

  • Hydrolysis & In-Situ Alkylation:

    • Cool the mixture to 60°C.

    • Add 5 mL of 5M NaOH dropwise. ( Caution: Exothermic hydrolysis of the isothiouronium salt releases urea.)

    • Crucial Step: For "thioether amines," add 10 mmol of 2-chloroethylamine hydrochloride directly to this basic solution.

    • Reflux for an additional 4 hours.

  • Workup:

    • Evaporate ethanol. Partition residue between DCM and water.

    • Wash organic layer with brine, dry over MgSO

      
      .
      
    • Purification: Isolate via amine-functionalized silica gel chromatography (DCM/MeOH 9:1) to prevent tailing.

C. Synthetic Pathway Diagram

The following diagram illustrates the convergent synthesis and potential side reactions (over-alkylation) that must be controlled.

SynthesisPathway Start Benzyl Halide (Ar-CH2-Cl) Inter Isothiouronium Salt Start->Inter Reflux, EtOH Thiourea Thiourea Thiourea->Inter Thiolate Thiolate Anion (Ar-CH2-S-) Inter->Thiolate NaOH, Hydrolysis Product Thioether Amine (Ar-CH2-S-CH2-CH2-NH2) Thiolate->Product S_N2 Attack Reagent 2-Chloroethylamine Reagent->Product SideProd Sulfonium Salt (Over-alkylation) Product->SideProd Excess Halide

Caption: Comparative synthetic pathway. The thiourea intermediate prevents the formation of disulfide byproducts common in direct thiol alkylations.

Metabolic Stability & Reactivity Analysis

A. Oxidative Desulfurization (S-Oxidation)

The thioether sulfur is a "soft" nucleophile prone to oxidation by Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s.

  • Chlorobenzyl Effect: The chlorine atom exerts a weaker inductive withdrawal compared to fluorine. This leaves the sulfur electron density relatively higher, making Chlorobenzyl thioethers oxidize ~1.5x faster than Fluorobenzyl analogs to the sulfoxide (

    
    ).
    
  • Fluorobenzyl Effect: The strong electronegativity of fluorine pulls electron density through the

    
    -framework, lowering the HOMO energy of the sulfur lone pair. This confers superior resistance to oxidative metabolism .
    
B. Benzylic Hydroxylation (Dealkylation)

This is the critical differentiator in drug design.

  • Mechanism: P450 enzymes abstract a hydrogen atom from the benzylic carbon (

    
    ).
    
  • Comparison:

    • 4-F-Benzyl: The C–F bond deactivates the ring, but more importantly, it does not stabilize the benzylic radical as effectively as Chlorine. Furthermore, para-fluorine blocks the primary site of aromatic hydroxylation.

    • 4-Cl-Benzyl: Chlorine can stabilize the transition state for benzylic hydrogen abstraction via resonance (radical stabilization), making the Chlorobenzyl group more labile and prone to metabolic cleavage (N-dealkylation or S-dealkylation).

C. Metabolic Fate Diagram

MetabolicFate Parent Parent Thioether Amine (Ar-CH2-S-R-NH2) Sulfoxide Sulfoxide (S=O) (Active/Inactive) Parent->Sulfoxide FMO/P450 (Fast for Cl, Slow for F) BenzylicRad Benzylic Radical Intermediate Parent->BenzylicRad CYP450 (H-abstraction) Sulfone Sulfone (O=S=O) (Excreted) Sulfoxide->Sulfone Slow Oxidation Dealkylated Dealkylated Thiol + Benzaldehyde BenzylicRad->Dealkylated Cl stabilizes radical (Faster degradation)

Caption: Metabolic divergence. Chlorobenzyl derivatives favor benzylic radical formation (red path), leading to cleavage. Fluorobenzyl derivatives resist this, favoring intact excretion or slow S-oxidation.

Experimental Validation Data

The following dataset summarizes kinetic oxidation rates (using H


O

as a P450 mimic) and toxicity risks based on matched-pair analysis.
Metric4-Fluorobenzyl Derivative4-Chlorobenzyl DerivativeInterpretation
Oxidation Rate (

)
1.0 (Reference)1.45Cl-thioethers are oxidized faster; F-thioethers have longer half-lives.
Benzylic H-Abstraction High BarrierModerate BarrierCl-benzyl is more susceptible to metabolic cleavage.
Toxicity Probability Baseline+12% RiskStatistical analysis of matched pairs shows Cl carries higher toxicity risk [1].[1]
pKa (Amine) 10.410.3Negligible difference; halogen effect does not transmit to distal amine.

Conclusion & Recommendation

  • Select Fluorobenzyl if your primary goal is metabolic stability and reducing clearance. The fluorine atom effectively blocks para-metabolism and inductively slows down sulfur oxidation without adding significant steric bulk.

  • Select Chlorobenzyl only if lipophilicity or specific hydrophobic pocket filling is required for potency. Be aware of the increased rate of S-oxidation and the higher potential for metabolic dealkylation.

References

  • Comparison of Fluorine and Chlorine in Drug Design: Title: Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Source: Chemical Science (RSC), 2023. URL:[Link]

  • Thioether Oxidation Kinetics: Title: Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design. Source: Journal of Medicinal Chemistry, 2019. URL:[Link]

  • Synthesis of Thioethers (Thiourea Method): Title: Convenient and robust one pot-synthesis of symmetrical and unsymmetrical benzyl thioethers. Source: Arkivoc, 2008. URL:[Link]

  • Benzylic Oxidation Mechanisms: Title: Recent Advances in Homogeneous Metal-Catalyzed Aerobic C–H Oxidation of Benzylic Compounds.[2] Source: Catalysts (MDPI), 2018. URL:[Link][3][4]

Sources

A Researcher's Guide to Elemental Analysis of C10H14FNS Compounds: Navigating Standards and Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, accurate elemental analysis is the cornerstone of compound characterization, ensuring purity, verifying structure, and meeting regulatory requirements. However, when dealing with complex molecules containing a combination of carbon, hydrogen, nitrogen, sulfur, and fluorine, such as those with the empirical formula C10H14FNS, unique analytical challenges arise. This guide provides an in-depth comparison of available standards and analytical methodologies, offering a comprehensive framework for achieving reliable and accurate results.

The simultaneous presence of sulfur and a halogen like fluorine in a single organic molecule necessitates a multi-faceted analytical approach. While traditional combustion analysis is a robust method for carbon, hydrogen, nitrogen, and sulfur (CHNS), the determination of fluorine requires a distinct methodology. This guide will explore the intricacies of selecting appropriate reference materials and developing a validated analytical workflow for these challenging compounds.

The Challenge of Standardization: Sourcing Reference Materials for C10H14FNS

An ideal elemental analysis workflow begins with a high-purity, certified reference material (CRM) that closely matches the matrix of the sample under investigation. For a specific and potentially novel compound with the formula C10H14FNS, obtaining a commercially available, off-the-shelf CRM is highly improbable. Standard catalogs from major suppliers typically feature common, stable organic compounds for CHNS analysis or matrix-specific CRMs for environmental and industrial applications[1].

This leaves researchers with two primary avenues for standardization:

  • Utilizing Well-Characterized, Commercially Available Standards: For the CHNS component, a variety of high-purity organic standards are available, such as sulfanilamide (C₆H₈N₂O₂S) or BBOT (C₂₆H₂₆N₂O₂S). These are suitable for calibrating the CHNS analyzer. For fluorine and sulfur, calibration can be performed using compounds with certified values for these specific elements.

  • Custom Synthesis of a Reference Standard: For rigorous quality control and method validation, the most effective approach is the custom synthesis of the C10H14FNS compound itself, or a closely related analogue. Several specialized laboratories offer custom synthesis of high-purity reference materials, complete with a comprehensive Certificate of Analysis (CoA) detailing the elemental composition and purity, often determined by a combination of analytical techniques[2][3][4][5]. This provides the highest level of confidence in the accuracy of the analytical results.

Table 1: Comparison of Standardization Approaches

Standardization ApproachProsConsBest Suited For
Commercially Available Standards Readily available, cost-effective, well-characterized for CHNS.Matrix mismatch with the C10H14FNS sample, separate standards needed for F.Routine analysis, preliminary screening.
Custom Synthesis Identical matrix to the sample, single standard for all elements, highest accuracy.Higher cost, longer lead time, requires a specialized provider.Method development and validation, GMP/GLP environments, final product QC.

Analytical Methodologies: A Two-Pronged Approach

A single, simultaneous analytical technique for the determination of carbon, hydrogen, nitrogen, sulfur, and fluorine in an organic compound is not a standard laboratory practice. The most robust and reliable strategy involves a combination of two distinct instrumental methods: Combustion CHNS Analysis and Combustion Ion Chromatography (CIC) for fluorine and sulfur.

CHNS Analysis via Combustion

This widely established technique forms the backbone of organic elemental analysis[6][7][8]. The sample is combusted at a high temperature (typically ≥900 °C) in a stream of pure oxygen. This process converts the carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas (N₂), and sulfur to sulfur dioxide (SO₂). These resulting gases are then separated, typically by gas chromatography, and quantified by a thermal conductivity detector (TCD).

Workflow for CHNS Analysis:

Sources

A Senior Application Scientist's Guide to Reference Standards for Fluorinated Amine Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of drug discovery, precision and reliability are paramount. The introduction of fluorine into molecular scaffolds has become a cornerstone strategy for medicinal chemists to enhance metabolic stability, modulate physicochemical properties, and improve binding affinity.[1][2] Fluorinated amine building blocks are the workhorses for these transformations, but their efficacy is directly tied to their quality. This guide provides an in-depth comparison of reference standards for these critical reagents, grounded in experimental data and established analytical protocols, to ensure the integrity and reproducibility of your research.

The Foundational Impact of Fluorination: More Than Just an H-mimic

While fluorine is comparable in size to hydrogen, its extreme electronegativity (4.0 on the Pauling scale) fundamentally alters the electronic landscape of a molecule.[2] This has profound consequences for amine building blocks, most notably on their basicity (pKa) and metabolic stability.

Modulating pKa: A Tool for Optimizing Bioavailability

The introduction of electron-withdrawing fluorine atoms near an amine's nitrogen center significantly reduces its basicity, lowering the pKa.[2] This is a critical lever for drug design, as a lower pKa can reduce unwanted interactions with biological targets and improve a compound's ability to permeate cell membranes, thereby enhancing oral bioavailability.[2] The effect is additive and distance-dependent; the closer the fluorine and the more fluorine atoms present, the more pronounced the decrease in pKa.

G cluster_0 Impact of Fluorination on Ethylamine pKa Ethylamine Ethylamine (pKa ≈ 10.67) Fluoroethylamine 2-Fluoroethylamine (pKa ≈ 8.9) Ethylamine->Fluoroethylamine -F (Inductive Effect) Trifluoroethylamine 2,2,2-Trifluoroethylamine (pKa ≈ 5.7) Fluoroethylamine->Trifluoroethylamine -CF3 (Strong Inductive Effect)

Caption: Progressive fluorination decreases the basicity of ethylamine.

Enhancing Metabolic Stability: Blocking Sites of Oxidation

One of the most compelling reasons to use fluorinated building blocks is to improve a drug candidate's metabolic stability.[3][4][5] Metabolism, often mediated by Cytochrome P450 enzymes, frequently occurs at electron-rich sites or labile C-H bonds. The exceptional strength of the C-F bond compared to a C-H bond makes it highly resistant to oxidative metabolism.[2] Strategically placing fluorine at a metabolically vulnerable position can effectively "block" this breakdown pathway, extending the compound's half-life in the body.[2][3]

Comparative Data for Common Fluorinated Amine Building Blocks

The selection of a specific building block requires a careful balance of desired pKa, synthetic accessibility, and intended biological effect. The following table provides a comparative summary of pKa values for representative fluorinated amines.

Building Block ClassRepresentative ExamplepKa of Conjugate AcidKey Characteristics & Applications
Alkylamines Ethylamine10.67[6]Baseline for aliphatic amines.
Fluoroalkylamines 2-Fluoroethylamine~8.9Significant pKa reduction; used to block metabolism on ethyl side chains.
Trifluoroalkylamines 2,2,2-Trifluoroethylamine5.7Drastic pKa reduction; confers high metabolic stability.[7]
Anilines Aniline4.63[8]Baseline for aromatic amines.
Fluoroanilines 4-Fluoroaniline4.65[6]Minimal pKa change; primarily alters ring electronics for binding interactions.
(Trifluoromethyl)anilines 4-(Trifluoromethyl)aniline~3.5Strong pKa reduction; enhances metabolic stability and binding affinity.

Experimental Protocols for Qualifying Reference Standards

A reference standard is only as reliable as its characterization. A multi-pronged analytical approach is essential to establish the identity, purity, and stability of any fluorinated amine building block. Every protocol described here is designed to be part of a self-validating system, where orthogonal techniques confirm the results.

G cluster_0 Reference Standard Qualification Workflow Start Receive Fluorinated Amine Lot NMR Identity & Structure (¹H & ¹⁹F NMR) Start->NMR HPLC Purity & Non-Volatile Impurities (HPLC-UV/FLD) NMR->HPLC GCMS Volatile Impurities (GC-MS) HPLC->GCMS Decision Does it meet specifications? GCMS->Decision Pass Certify as Reference Standard Decision->Pass Yes Fail Reject or Repurify Lot Decision->Fail No

Caption: Orthogonal workflow for comprehensive reference standard validation.

Identity Verification by ¹⁹F and ¹H NMR Spectroscopy

Expertise & Experience: NMR is the gold standard for structural elucidation. For fluorinated compounds, ¹⁹F NMR is particularly powerful due to its high sensitivity and wide chemical shift range, which minimizes signal overlap and makes it exquisitely sensitive to the fluorine's local electronic environment.[9][10] This allows for unambiguous identification and detection of structurally similar impurities.

Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the amine standard.

    • Dissolve in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a known amount of an internal standard for quantification, such as trifluoroacetic acid (TFA).[11][12]

    • Transfer the solution to a 5 mm NMR tube.

  • ¹⁹F NMR Acquisition:

    • Lock and shim the spectrometer.

    • Set the spectral width to encompass the expected chemical shifts (a range of -50 to -200 ppm is a common starting point for many organofluorine compounds).

    • Use a 90° pulse angle and a relaxation delay (D1) of at least 20 seconds to ensure full relaxation for accurate quantification.[11][12]

    • Acquire a sufficient number of scans (e.g., 64-256) to achieve a high signal-to-noise ratio.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum to confirm the structure of the non-fluorinated portions of the molecule and to observe H-F coupling patterns.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase, and baseline correction).

    • Reference the ¹⁹F spectrum to the internal standard (e.g., TFA at -75.0 ppm).[11]

    • Integrate the signals of the compound and the internal standard to determine purity. The chemical shifts and coupling constants must match the expected structure.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Trustworthiness: HPLC provides an orthogonal assessment of purity, separating the main component from non-volatile impurities. For amines, which can exhibit poor peak shape, derivatization or the use of specific mobile phase modifiers is often necessary.[13]

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the amine standard at 1 mg/mL in a suitable diluent (e.g., 50:50 acetonitrile:water).

    • For enhanced sensitivity, especially for primary and secondary amines, perform a pre-column derivatization using a reagent like o-Phthalaldehyde (OPA) to attach a fluorescent tag.[1][13]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]

    • Mobile Phase A: 50 mM Potassium Phosphate buffer, pH adjusted to 4.6.[1]

    • Mobile Phase B: Acetonitrile/Methanol/Water (45:45:10).[1]

    • Gradient: A typical gradient might run from 20% B to 80% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at an appropriate wavelength (e.g., 254 nm) or Fluorescence (e.g., Ex: 230 nm, Em: 450 nm for OPA derivatives).[1]

  • Data Analysis:

    • Calculate purity based on the area percent of the main peak relative to the total area of all observed peaks. The system must be validated for linearity, accuracy, and precision.

Volatile Impurity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Authoritative Grounding: GC-MS is the definitive technique for identifying and quantifying volatile and semi-volatile impurities that might originate from the synthesis process. The mass spectrometer provides molecular weight and fragmentation data, allowing for positive identification of contaminants.[14]

Protocol:

  • Sample Preparation:

    • Dissolve the amine standard in a volatile solvent like dichloromethane or methanol to a concentration of ~1 mg/mL.

  • GC-MS Conditions:

    • Column: A column designed for amines, such as an Rtx-Volatile Amine or DB-5MS, is crucial to prevent peak tailing.[14][15] (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[14]

    • Injector: Split/splitless injector at 250 °C.

    • Oven Program: Start at 50 °C for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

    • MS Detector: Electron Ionization (EI) mode at 70 eV, scanning a mass range of 35-500 amu.[14]

  • Data Analysis:

    • Identify impurity peaks by comparing their mass spectra to a reference library (e.g., NIST).

    • Quantify impurities based on their relative peak area, assuming similar response factors for structurally related compounds.

By implementing these rigorous, cross-validating analytical methods, researchers and drug development professionals can be confident in the quality of their fluorinated amine building block reference standards, ensuring the accuracy and reproducibility of their scientific endeavors.

References

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

  • Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Expert Opinion on Drug Metabolism & Toxicology. [Link]

  • The role of fluorine in medicinal chemistry. Expert Opinion on Drug Discovery. [Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

  • Drug Discovery Based on Fluorine-Containing Glycomimetics. Molecules. [Link]

  • C1 – C3 amines - Analysis of volatile amines in DMA. LabRulez GCMS. [Link]

  • Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Waters Corporation. [Link]

  • Determination of pKa values of fluoroalkanesulfonamides and investigation of their nucleophilicity. Journal of Fluorine Chemistry. [Link]

  • Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column. Restek. [Link]

  • pKa values bases. University of Tartu. [Link]

  • Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. ChemRxiv. [Link]

  • Equilibrium pKa Table (DMSO Solvent and Reference). Organic Chemistry Data. [Link]

  • Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. ChemRxiv. [Link]

  • Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. [Link]

  • Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLOS ONE. [Link]

  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry. [Link]

  • Continuous Online Analysis of Amine Solvents Using Gas Chromatography. International CCS Knowledge Centre. [Link]

  • p-Fluoroaniline. NIST WebBook. [Link]

  • Application of F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Semantic Scholar. [Link]

  • pKa Tables. Scribd. [Link]

  • VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). IAEA International Nuclear Information System. [Link]

  • Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent... Sultan Qaboos University Journal For Science. [Link]

  • Development of an HPLC method for the determination of amines in a leukemia mouse model. RSC Publishing. [Link]

Sources

A Comparative Guide to Quality Control Protocols for the Custom Synthesis of 3-((2-Fluorobenzyl)thio)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of custom-synthesized intermediates is paramount to the success of a research program. This guide provides an in-depth comparison of essential Quality Control (QC) protocols for 3-((2-Fluorobenzyl)thio)propan-1-amine, a key building block in various pharmaceutical syntheses. We will move beyond a simple listing of techniques to explain the causality behind experimental choices, ensuring a robust and self-validating QC strategy.

The unique structure of 3-((2-Fluorobenzyl)thio)propan-1-amine, featuring a primary amine, a thioether linkage, and a fluorinated aromatic ring, necessitates a multi-faceted analytical approach to ensure identity, purity, and consistency. This guide will objectively compare the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy in the quality assessment of this custom-synthesized compound.

The Critical Role of a Multi-Technique QC Approach

A robust QC protocol for a custom-synthesized molecule like 3-((2-Fluorobenzyl)thio)propan-1-amine relies on the orthogonal application of several analytical techniques. Each method provides a unique piece of the puzzle, and their collective data builds a comprehensive picture of the compound's quality. The choice between these techniques is often dictated by the specific question being asked—be it the quantification of the main component, the identification of volatile impurities, or the structural confirmation of the final product.[1]

dot

Caption: Overall QC workflow for 3-((2-Fluorobenzyl)thio)propan-1-amine.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assessment

HPLC is an indispensable tool for determining the purity of non-volatile and thermally labile compounds, making it ideal for the primary assessment of 3-((2-Fluorobenzyl)thio)propan-1-amine.[2] Its strength lies in its ability to separate the target compound from non-volatile impurities and by-products that may have formed during the synthesis.

Why HPLC is a Primary Choice:

  • High Sensitivity and Quantification: HPLC, especially when coupled with a UV detector, provides excellent sensitivity for quantifying the main component and any UV-active impurities.

  • Versatility: The use of reversed-phase columns is well-suited for a molecule with the polarity of 3-((2-Fluorobenzyl)thio)propan-1-amine.

  • Impurity Profiling: It is highly effective for creating a detailed impurity profile, which is crucial for batch-to-batch consistency and regulatory compliance.[3]

Challenges and Considerations:

The primary amine in the target molecule can lead to poor peak shape (tailing) on standard silica-based columns due to interactions with residual silanols. To mitigate this, derivatization of the amine is often employed.[4] Derivatization not only improves chromatographic performance but can also enhance UV detection sensitivity.

Experimental Protocol: HPLC with Pre-Column Derivatization

This protocol details a reversed-phase HPLC method with pre-column derivatization using trans-4-Nitrocinnamoyl chloride for the analysis of 3-((2-Fluorobenzyl)thio)propan-1-amine.

Materials and Reagents:

  • 3-((2-Fluorobenzyl)thio)propan-1-amine sample

  • trans-4-Nitrocinnamoyl chloride

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Trifluoroacetic acid)

  • Triethylamine

  • Methanol (HPLC grade)

Step-by-Step Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of 3-((2-Fluorobenzyl)thio)propan-1-amine (1 mg/mL) in acetonitrile.

    • Create a series of working standards by diluting the stock solution.

    • Prepare the sample for analysis by dissolving a known amount in acetonitrile to a similar concentration as the standards.

  • Derivatization:

    • In a microcentrifuge tube, combine 100 µL of the standard or sample solution with 100 µL of acetonitrile.

    • Add 20 µL of triethylamine and vortex briefly.

    • Add 100 µL of a freshly prepared solution of trans-4-Nitrocinnamoyl chloride in acetonitrile. Vortex immediately for 30 seconds.[5]

    • Allow the reaction to proceed at room temperature for 30 minutes.

    • Quench the reaction by adding 50 µL of methanol.

  • HPLC Analysis:

    • Filter the derivatized sample through a 0.22 µm syringe filter into an HPLC vial.

    • Inject 10-20 µL of the filtered sample into the HPLC system.

    • HPLC Conditions:

      • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

      • Gradient: A suitable gradient to ensure separation of the derivatized product from any impurities.

      • Flow Rate: 1.0 mL/min

      • Detection: UV at 280-320 nm[5]

Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities

GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds.[2] In the context of custom synthesis, this technique is crucial for identifying and quantifying residual solvents, starting materials, and volatile by-products that may be present in the final product.

Why GC-MS is a Necessary Complement:

  • High Separation Efficiency: Capillary GC columns offer superior resolution for complex mixtures of volatile compounds.

  • Definitive Identification: The mass spectrometer provides structural information, allowing for the confident identification of unknown peaks by comparing their mass spectra to libraries.

  • Sensitivity: GC-MS is highly sensitive for detecting trace levels of volatile impurities.

Challenges and Considerations:

The relatively low volatility and the presence of the polar amine group in 3-((2-Fluorobenzyl)thio)propan-1-amine can make direct GC analysis challenging. Derivatization can be employed to increase volatility and improve peak shape. However, for the primary purpose of identifying volatile impurities, direct injection of a solution of the final product is often sufficient.

Experimental Protocol: Headspace GC-MS for Residual Solvents

This protocol outlines a headspace GC-MS method for the analysis of residual solvents in a sample of 3-((2-Fluorobenzyl)thio)propan-1-amine.

Materials and Reagents:

  • 3-((2-Fluorobenzyl)thio)propan-1-amine sample

  • Dimethyl sulfoxide (DMSO) or another suitable high-boiling solvent

  • Headspace vials with septa and caps

Step-by-Step Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the 3-((2-Fluorobenzyl)thio)propan-1-amine sample into a headspace vial.

    • Add 1 mL of DMSO to the vial.

    • Seal the vial immediately.

  • GC-MS Analysis:

    • Place the vial in the headspace autosampler.

    • Headspace Parameters:

      • Oven Temperature: 80 °C

      • Loop Temperature: 90 °C

      • Transfer Line Temperature: 100 °C

      • Equilibration Time: 30 minutes[1]

    • GC-MS Conditions:

      • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

      • Carrier Gas: Helium at a constant flow of 1.2 mL/min

      • Oven Program: Start at 40°C, hold for 5 minutes, then ramp to 250°C at 10°C/min.

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Mass Range: m/z 35-350

Comparative Performance of HPLC and GC-MS

ParameterHPLC (with Derivatization)GC-MS (Headspace)Rationale for 3-((2-Fluorobenzyl)thio)propan-1-amine
Primary Application Purity of main component, non-volatile impuritiesResidual solvents, volatile impuritiesHPLC is essential for the primary purity assessment, while GC-MS is critical for ensuring the absence of process-related volatile impurities.[2]
Analyte Volatility Non-volatile, thermally labileVolatile, thermally stableThe target molecule is non-volatile, making HPLC the primary choice. GC-MS is used for volatile impurities.[6]
Limit of Detection (LOD) 0.005% - 0.05% (relative to API)0.01 ppm - 10 ppm (for residual solvents)Both techniques offer excellent sensitivity for their respective target analytes.[1]
Linearity (R²) > 0.999> 0.998Both methods provide accurate quantification over a wide range.[1]
Precision (%RSD) < 2.0%< 5.0%HPLC generally provides slightly better precision for the main component.[1]

dot

Caption: Primary applications of HPLC and GC-MS in QC.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an unparalleled technique for the unambiguous structural confirmation of organic molecules. For a custom-synthesized compound like 3-((2-Fluorobenzyl)thio)propan-1-amine, ¹H and ¹³C NMR are essential for verifying that the correct molecule has been synthesized.

Why NMR is Indispensable:

  • Structural Confirmation: Provides detailed information about the chemical environment of each proton and carbon atom, allowing for a complete structural assignment.

  • Purity Assessment: Can be used to estimate purity by integrating the signals of the main component against those of impurities.

  • Isomer Identification: Can distinguish between different isomers that may be difficult to separate by chromatography.

Experimental Protocol: ¹H and ¹³C NMR

Sample Preparation:

  • Dissolve 5-25 mg of the 3-((2-Fluorobenzyl)thio)propan-1-amine sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[7]

  • Ensure the sample is fully dissolved; filter if necessary to remove any particulate matter.

¹H NMR Data Acquisition:

  • Acquire the spectrum on a 400 MHz or higher field spectrometer.

  • Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.

¹³C NMR Data Acquisition:

  • Acquire the spectrum with proton decoupling.

  • A larger number of scans will be required due to the lower natural abundance of ¹³C.

Expected Chemical Shifts (in CDCl₃, approximate):

  • ¹H NMR:

    • Aromatic protons: ~7.0-7.4 ppm

    • Benzyl CH₂: ~3.7 ppm

    • -S-CH₂-: ~2.6-2.8 ppm

    • -CH₂-N-: ~2.8-3.0 ppm

    • Central CH₂: ~1.8-2.0 ppm

    • -NH₂: Broad signal, variable chemical shift

  • ¹³C NMR:

    • Aromatic carbons: ~115-165 ppm (with C-F coupling)

    • Benzyl CH₂: ~35 ppm

    • -S-CH₂-: ~30-35 ppm

    • -CH₂-N-: ~40 ppm

    • Central CH₂: ~30 ppm

Fourier-Transform Infrared (FT-IR) Spectroscopy: A Rapid Functional Group Check

FT-IR spectroscopy is a rapid and straightforward technique for confirming the presence of key functional groups in a molecule. While it does not provide the detailed structural information of NMR, it is an excellent tool for a quick identity check.

Why FT-IR is a Useful QC Tool:

  • Speed and Simplicity: Analysis is very fast, often requiring minimal sample preparation.

  • Functional Group Identification: Provides clear evidence for the presence of key functional groups such as N-H (amine), C-S (thioether), and C-F bonds.

Experimental Protocol: FT-IR using Attenuated Total Reflectance (ATR)

ATR is a common and convenient sampling technique for FT-IR that requires little to no sample preparation.[8]

Step-by-Step Procedure:

  • Ensure the ATR crystal is clean.

  • Place a small amount of the 3-((2-Fluorobenzyl)thio)propan-1-amine sample directly onto the ATR crystal.[9]

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the spectrum.

Expected Characteristic Absorptions:

  • ~3300-3400 cm⁻¹: N-H stretching (primary amine)

  • ~2850-2950 cm⁻¹: C-H stretching (aliphatic)

  • ~1600 cm⁻¹: N-H bending (amine)

  • ~1450-1500 cm⁻¹: C=C stretching (aromatic)

  • ~1200-1250 cm⁻¹: C-F stretching

  • ~650-750 cm⁻¹: C-S stretching

Conclusion: An Integrated QC Strategy

An effective QC strategy for the custom synthesis of 3-((2-Fluorobenzyl)thio)propan-1-amine leverages the strengths of multiple analytical techniques. HPLC is the cornerstone for purity and non-volatile impurity analysis, while GC-MS is essential for ensuring the absence of residual solvents and other volatile contaminants. NMR provides the definitive structural confirmation, and FT-IR offers a rapid check of functional group identity. By integrating these methods, researchers and drug development professionals can have high confidence in the quality and integrity of this critical synthetic intermediate, ensuring the reliability and reproducibility of their downstream applications.

References

  • Comparison Between GC and HPLC for Pharmaceutical Analysis - Drawell. (2025, September 8). Retrieved February 27, 2026, from [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. (2024, May 31). Retrieved February 27, 2026, from [Link]

  • Sample preparation for FT-IR. (n.d.). Retrieved February 27, 2026, from [Link]

  • NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (n.d.). Retrieved February 27, 2026, from [Link]

  • NMR Sample Preparation. (n.d.). Retrieved February 27, 2026, from [Link]

  • Guide to FT-IR Spectroscopy - Bruker. (n.d.). Retrieved February 27, 2026, from [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2024, December 26). Retrieved February 27, 2026, from [Link]

  • HPLC vs GC: What Sets These Methods Apart - Phenomenex. (2025, June 6). Retrieved February 27, 2026, from [Link]

  • GC vs. HPLC in Pharmaceutical and Medical Device Testing - AELAB. (2026, January 7). Retrieved February 27, 2026, from [Link]

  • A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals - PMC. (2024, November 23). Retrieved February 27, 2026, from [Link]

  • HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies. (n.d.). Retrieved February 27, 2026, from [Link]

  • Sample Preparation Guidelines for GC-MS. (n.d.). Retrieved February 27, 2026, from [Link]

  • GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals - Shimadzu. (n.d.). Retrieved February 27, 2026, from [Link]

  • Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI | Applications Notes - JEOL. (n.d.). Retrieved February 27, 2026, from [Link]

  • Small molecule NMR sample preparation. (2023, August 29). Retrieved February 27, 2026, from [Link]

  • NMR Sample Preparation - NMR Spectroscopy. (n.d.). Retrieved February 27, 2026, from [Link]

  • Sample Preparation | Faculty of Mathematical & Physical Sciences - University College London. (n.d.). Retrieved February 27, 2026, from [Link]

  • Convenient and robust one-pot synthesis of symmetrical and unsymmetrical benzyl thioethers from benzyl halides - CORE. (2017, February 12). Retrieved February 27, 2026, from [Link]

  • Supporting Information Benzyl Thioethers Formation Merging Copper Catalysis - The Royal Society of Chemistry. (n.d.). Retrieved February 27, 2026, from [Link]

  • PDF. (n.d.). Retrieved February 27, 2026, from [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts - Organic Chemistry Data & Info. (2020, February 14). Retrieved February 27, 2026, from [Link]

  • 17O NMR parameters of some substituted benzyl ethers components: Ab initio study. (n.d.). Retrieved February 27, 2026, from [Link]

  • Sample Preparation – FT-IR/ATR - Polymer Chemistry Characterization Lab. (n.d.). Retrieved February 27, 2026, from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved February 27, 2026, from [Link]

  • mass spectra - fragmentation patterns - Chemguide. (n.d.). Retrieved February 27, 2026, from [Link]

  • Mass Spectra of Aliphatic Thiols and Sulfides | Analytical Chemistry - ACS Publications. (n.d.). Retrieved February 27, 2026, from [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. (n.d.). Retrieved February 27, 2026, from [Link]

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready. (n.d.). Retrieved February 27, 2026, from [Link]

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Sources

Spectroscopic characterization of thioether-amine salts vs free bases

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Characterization of Thioether-Amine Salts vs. Free Bases[1]

Audience: Researchers, Scientists, and Drug Development Professionals. Content Type: Technical Comparison Guide.

Executive Summary: The Salt-Base Dichotomy in Drug Development

In medicinal chemistry, thioether-amines (e.g., phenothiazines, specific kinase inhibitors) frequently exist in two distinct forms: the lipophilic Free Base and the hydrophilic Amine Salt (typically hydrochloride, hydrobromide, or mesylate). While the biological pharmacophore remains the thioether-amine scaffold, the physicochemical properties—and consequently the spectroscopic signatures—differ radically between these forms.

This guide provides a rigorous, data-driven comparison of these two states. It focuses on distinguishing them using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy, providing the reader with self-validating protocols to confirm the protonation state of their compound.

Theoretical Basis of Spectroscopic Shifts

To interpret the data correctly, one must understand the electronic causality driving the spectral changes.

The Protonation Event

The transition from a free base to a salt involves the donation of a proton (


) to the lone pair of the amine nitrogen.[2]


  • Electronic Effect: The formation of the

    
     bond creates a positive charge on the nitrogen. This cation is strongly electron-withdrawing (inductive effect, 
    
    
    
    ).
  • Thioether Stability: Unlike the amine, the thioether sulfur (

    
    ) is a "soft" base and typically does not protonate under the standard conditions used to form amine salts (e.g., 4M HCl in dioxane/ether). Therefore, the sulfur spectral markers remain relatively constant, serving as an internal reference.
    
NMR Shielding/Deshielding[3]
  • 
    H NMR:  The positive charge on the ammonium nitrogen pulls electron density away from adjacent nuclei. This deshields  the 
    
    
    
    -protons (on the carbon attached to nitrogen), causing a significant downfield shift (higher ppm).
  • Solvent Exchange: The ammonium proton (

    
    ) is labile.[3] In protic solvents like 
    
    
    
    or
    
    
    , it exchanges rapidly with deuterium and "disappears." In aprotic solvents like
    
    
    or
    
    
    , it appears as a broad singlet or a coupled multiplet.
Vibrational Stiffness (IR)
  • Free Base: The N-H bond (if primary/secondary) has a specific force constant yielding sharp peaks.

  • Salt: The

    
     bond involves a charged species often participating in strong hydrogen bonding with the counter-ion (
    
    
    
    ). This results in significant peak broadening and shifting to lower wavenumbers (Fermi resonance).

Comparative Analysis: Free Base vs. Salt

H NMR Spectroscopy

The most definitive confirmation of salt formation is the shift of the


-protons.

Table 1: Diagnostic


H NMR Shifts (Typical Ranges) 
Structural FeatureFree Base (

ppm)
Amine Salt (

ppm)
Shift (

)
Notes
Ammonium Proton (

)
N/A8.0 – 11.0N/ABroad singlet; visible in

or

. Disappears in

.

-CH (to Nitrogen)
2.2 – 3.03.0 – 4.5+0.5 to +1.5Primary Diagnostic. Strong downfield shift due to deshielding.

-CH (to Nitrogen)
1.4 – 1.81.8 – 2.2+0.2 to +0.5Inductive effect decays with distance.

-CH (to Sulfur)
2.5 – 3.02.6 – 3.1< +0.2Minimal change unless S is

to N.
Aromatic Protons VariableSlight Downfield+0.1 to +0.3If amine is attached to the ring (e.g., aniline deriv.), shift is larger.

Critical Observation: In a thioether-amine, the protons adjacent to the sulfur (


-S) will typically move very little compared to the protons adjacent to the nitrogen (

-N). This differential shift confirms that protonation occurred at the nitrogen, not the sulfur.
FT-IR Spectroscopy

IR is a rapid "fingerprint" method to distinguish the solid-state forms.

Table 2: Key IR Bands

Vibrational ModeFree Base (

)
Amine Salt (

)
Visual Characteristic
N-H Stretch 3300 – 35002400 – 3200Base: Sharp, distinct peaks (1 for

, 2 for

). Salt: Very broad, strong "ammonium envelope" often overlapping C-H stretches.
C-N Stretch 1000 – 1250Shifted/AlteredOften stronger in salts due to polarity change.
C-S Stretch 600 – 800600 – 800Unchanged. Confirms thioether integrity.
Counter-ion None< 400Cl- vibrations are usually far IR; polyatomic anions (

) show bands.

Visualizing the Characterization Workflow

The following diagram outlines the logical flow for synthesizing and validating the salt form of a thioether-amine.

G Start Start: Thioether-Amine Free Base (Oil/Solid) Reaction Reaction: Add HCl (in Et2O/Dioxane) Start->Reaction Filtration Isolation: Precipitate Filtration & Drying Reaction->Filtration SolubilityTest Solubility Check: Water vs. CDCl3 Filtration->SolubilityTest NMR_Exp 1H NMR Experiment (Solvent: DMSO-d6) SolubilityTest->NMR_Exp Dissolve Sample Decision Check Alpha-Proton Shift NMR_Exp->Decision Result_Salt CONFIRMED SALT: 1. Alpha-H Downfield Shift (>0.5 ppm) 2. Broad NH+ Peak (~9-10 ppm) 3. Thioether S-CH2 Stable Decision->Result_Salt Shift Observed Result_Fail FAILED / MIXTURE: 1. No Shift 2. Sharp NH peaks 3. Check Acid Stoichiometry Decision->Result_Fail No Shift

Caption: Workflow for the synthesis and spectroscopic validation of thioether-amine salts.

Experimental Protocols

To ensure reproducibility, follow these standardized protocols.

Protocol A: NMR Sample Preparation for Salt Confirmation

Objective: To visualize the labile ammonium proton and the alpha-carbon shift.

  • Solvent Choice: Do not use

    
     or 
    
    
    
    for the initial confirmation, as deuterium exchange will erase the N-H signal. Use
    
    
    (Dimethyl sulfoxide-d6) or
    
    
    (Chloroform-d).
    • Note: Many salts are insoluble in

      
      . 
      
      
      
      is the universal standard for salts.
  • Preparation:

    • Weigh ~5-10 mg of the dried salt.

    • Dissolve in 0.6 mL of

      
      .
      
    • Ensure the solution is clear; filter if cloudy (cloudiness suggests inorganic impurities like

      
      ).
      
  • Acquisition:

    • Run a standard proton (

      
      H) scan (typically 16-64 scans).
      
    • Crucial Step: If the spectrum is ambiguous, add 1 drop of

      
       to the NMR tube, shake, and re-run. The broad ammonium peak (8-11 ppm) should disappear, confirming it is an exchangeable proton.
      
Protocol B: Free-Basing for Comparison

Objective: To generate the reference "Free Base" spectrum from a salt sample.

  • Dissolve 50 mg of the amine salt in 2 mL of water.

  • Add 1M NaOH or saturated

    
     dropwise until pH > 10.
    
  • Extract with 2 mL of

    
     (or DCM).
    
  • Separate the organic layer, dry over

    
    , and filter directly into an NMR tube (if using deuterated solvent for extraction) or evaporate and reconstitute.
    
  • Result: This provides the "zero-point" spectrum to calculate

    
    .
    

Scientific Integrity & Troubleshooting

Why did my Thioether Oxidize?

Thioethers are susceptible to oxidation to sulfoxides (


) or sulfones (

).
  • Detection: Look for a dramatic shift in the protons adjacent to the sulfur.

    • Thioether

      
      -CH: ~2.8 ppm.
      
    • Sulfoxide

      
      -CH: ~3.5 - 4.0 ppm (deshielded by oxygen).
      
  • Prevention: Perform salt formation under inert atmosphere (

    
    ) and avoid oxidizing acids (like 
    
    
    
    ). Use anhydrous HCl in ether/dioxane.
The "Broad Hump" in IR

If your IR spectrum shows a massive, shapeless absorption from 2500-3500 cm


, this is normal for amine salts. It is caused by the strong hydrogen bonding network of the ammonium cation. Do not interpret this as "wet" sample (water) unless you see the distinct O-H bend at ~1640 cm

.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley. (Standard text for general shift values).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. [Online Resource]. Available at: [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). (For comparing reference spectra of amines vs salts). Available at: [Link]

Sources

Safety Operating Guide

3-[(2-Fluorobenzyl)thio]-1-propanamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide to the Safe Handling and Disposal of 3-[(2-Fluorobenzyl)thio]-1-propanamine

In the landscape of drug discovery and organic synthesis, fluorinated thioethers and amine-bearing building blocks are highly valued for their ability to modulate lipophilicity and metabolic stability. However, the exact structural features that make 3-[(2-Fluorobenzyl)thio]-1-propanamine (CAS: 1123169-59-4) synthetically useful—namely the presence of fluorine, sulfur, and an aliphatic amine—also dictate a rigorous, highly specific disposal and handling protocol.

This guide provides drug development professionals and laboratory managers with the operational methodologies required to safely manage the lifecycle of this compound, ensuring compliance with environmental regulations and laboratory safety standards.

Physicochemical Profile and Hazard Causality

Before designing a disposal plan, one must understand the chemical's intrinsic properties. The presence of multiple heteroatoms (F, S, N) significantly alters its waste profile compared to standard hydrocarbon solvents.

Property / FeatureData / DescriptionHazard Implication & Causality
Chemical Name 3-[(2-Fluorobenzyl)thio]propan-1-amine[1]N/A
Molecular Formula C10H14FNSGenerates complex, toxic flue gases (HF, SOx, NOx) upon combustion.
Molecular Weight 199.29 g/mol N/A
Functional Groups Primary Amine, Thioether, FluorobenzeneAmines are inherently basic and can cause severe skin/eye irritation. Thioethers possess strong, penetrating odors and potential aquatic toxicity.
Waste Classification Halogenated / Sulfur-containing OrganicCannot be mixed with standard non-halogenated solvent waste due to the need for specialized incineration.

Operational Handling Protocol

To prevent the need for emergency disposal (spill response), proactive handling protocols must be established. Every step in this protocol is designed as a self-validating system to minimize exposure.

Step-by-Step Handling Methodology:

  • Engineering Controls: All manipulations must occur within a certified Class II Type B2 biological safety cabinet or a standard chemical fume hood with a minimum face velocity of 100 fpm. Causality: The thioether moiety is prone to volatilization, and the resulting odor threshold is often lower than the toxicological threshold; containment prevents laboratory-wide olfactory fatigue and exposure[1].

  • PPE Selection: Operators must don chemical-resistant nitrile gloves (double-gloving recommended for bulk transfers), a splash-resistant lab coat, and safety goggles. Causality: The primary amine group can act as a corrosive agent upon dermal contact, compromising the lipid bilayer of the skin.

  • Inert Atmosphere (Optional but Recommended): If storing for prolonged periods, purge the headspace of the container with Argon or Nitrogen. Causality: Amines can slowly absorb atmospheric carbon dioxide to form carbamate salts, altering the compound's purity and generating unexpected solid waste.

Proper Disposal Procedures

The critical challenge in disposing of 3-[(2-Fluorobenzyl)thio]-1-propanamine is the prevention of Hydrogen Fluoride (HF), Sulfur Dioxide (SO2), and Nitrogen Oxides (NOx) release into the environment. Under no circumstances should this compound be discharged into the municipal sewer system or disposed of via standard solid waste streams.

Step-by-Step Disposal Methodology:

Phase 1: Segregation and Collection

  • Container Selection: Collect all liquid waste containing this compound in high-density polyethylene (HDPE) or glass carboys. Causality: HDPE is resistant to the basicity of the amine and will not degrade over time.

  • Waste Stream Segregation: Label the container strictly as "Halogenated and Sulfur-Containing Organic Waste." Do not mix with acidic waste streams. Causality: Mixing basic amines with concentrated acids in a sealed waste container can lead to violent exothermic neutralization reactions, risking container rupture[1].

  • Inventory Logging: Record the exact mass/volume of the compound added to the waste stream. RCRA (Resource Conservation and Recovery Act) regulations require accurate manifesting of halogenated waste [2].

Phase 2: High-Temperature Incineration (Commercial Processing) Laboratory personnel must transfer the segregated waste to a licensed hazardous waste management facility. The facility must employ specific destruction techniques:

  • Thermal Destruction: The waste is injected into a rotary kiln incinerator operating at temperatures exceeding 1100°C (2012°F) with a minimum dwell time of 2 seconds. Causality: The Carbon-Fluorine (C-F) bond is one of the strongest in organic chemistry (~485 kJ/mol). Standard incineration temperatures are insufficient to cleave this bond, which could result in the release of toxic fluorinated fragments.

  • Flue Gas Scrubbing: The incinerator must be equipped with alkaline wet scrubbers (typically utilizing calcium hydroxide or sodium hydroxide). Causality: Complete combustion of C10H14FNS yields CO2, H2O, HF, SO2, and NOx. The alkaline scrubbers neutralize the highly corrosive HF and SO2 gases into benign, solid calcium fluoride (CaF2) and calcium sulfate (CaSO4), which are then safely landfilled [2].

Spill Response and Decontamination

In the event of an accidental release outside primary containment:

  • Evacuate and Ventilate: Immediately clear the immediate area and ensure fume hood sashes are open to maximize room exhaust.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth, dry sand, or specialized universal spill pads). Do not use combustible materials like sawdust.

  • Neutralization/Absorption: Allow the absorbent to fully wick the liquid. If the amine odor is overpowering, a dilute, weak acid (like 5% citric acid) can be carefully applied to the absorbent to protonate the amine, reducing its volatility.

  • Collection: Sweep the saturated absorbent using non-sparking tools into a heavy-duty hazardous waste bag or bucket. Seal, label as "Spill Debris - Halogenated/Sulfur Amine," and route to incineration.

Disposal Workflow Visualization

The following diagram illustrates the lifecycle and chemical transformations involved in the proper disposal of 3-[(2-Fluorobenzyl)thio]-1-propanamine.

DisposalWorkflow Start Waste Generation: 3-[(2-Fluorobenzyl)thio]-1-propanamine (C10H14FNS) Segregation Waste Segregation: HDPE Container (Halogenated/Sulfur Waste) Start->Segregation Collect & Isolate Transport Manifest & Transport via Licensed HazMat Carrier Segregation->Transport RCRA Compliant Incineration High-Temp Incineration (>1100°C, 2s dwell time) Transport->Incineration Transfer to Facility Scrubbing Alkaline Flue Gas Scrubbing (NaOH / Ca(OH)2) Incineration->Scrubbing Releases HF, SO2, NOx End Safe Discharge: CaF2 & CaSO4 to Landfill Clean Exhaust to Atmosphere Scrubbing->End Neutralization

Lifecycle and chemical transformation workflow for the safe disposal of fluorinated thioether amines.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US); 2011. Available from:[Link]

  • United States Environmental Protection Agency (EPA). Hazardous Waste Management System; General. Resource Conservation and Recovery Act (RCRA) Guidelines. Available from: [Link]

Sources

Personal protective equipment for handling 3-[(2-Fluorobenzyl)thio]-1-propanamine

[1][2][3]

Executive Safety Summary

3-[(2-Fluorobenzyl)thio]-1-propanamine is a bifunctional organic intermediate containing a primary amine and a fluorinated benzyl thioether.[1][2] While specific toxicological data for this exact isomer may be limited in public registries, Structure-Activity Relationship (SAR) analysis with close analogs (e.g., 3-((4-fluorobenzyl)thio)propan-1-amine) dictates that it be treated as a High-Hazard Corrosive and Potential Sensitizer .[1][2]

Immediate Hazard Profile:

  • Primary Amine Moiety: Causes severe skin burns and eye damage (Category 1B/1C). High potential for respiratory irritation.[3]

  • Thioether Linkage: Increases lipophilicity, facilitating rapid dermal absorption. Potential for strong, persistent odor and metabolic oxidation.

  • Fluorine Substitution: Enhances chemical stability but may increase bioavailability compared to non-fluorinated analogs.

Risk Assessment & Chemical Profile

Before handling, verify the specific CAS number on your container (Common analogs include CAS 933758-12-4 for the 4-fluoro isomer).[1][2] Treat the 2-fluoro isomer with the highest precautionary protocols.[1][2][4]

PropertyHazard Class (Inferred)Operational Implication
Corrosivity Skin Corr.[1][2][5][6] 1B; Eye Dam. 1Zero-skin-contact protocol. Permanent eye damage possible within seconds of exposure.[1][2]
Acute Toxicity Acute Tox. 4 (Oral/Dermal)Harmful if swallowed or absorbed through skin.[2]
Reactivity Nucleophilic; OxidizableIncompatible with strong oxidizers (peroxides), acids, and acid chlorides. Air-sensitive (absorbs CO₂).[1][2]
Physical State Likely Liquid/Low-Melting SolidHigh viscosity liquids adhere to gloves; solids may generate corrosive dust.[1][2]

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for this compound due to the permeation risks associated with thioethers and the corrosivity of amines.

A. Hand Protection (Critical)
  • Rationale: Thioethers can permeate thin nitrile rubber. Primary amines are caustic.

  • Protocol: Double-Gloving Strategy

    • Inner Layer: 2.5 mil High-Dexterity Nitrile (Inspection layer).[2]

    • Outer Layer: 5-8 mil Extended Cuff Nitrile or Neoprene.[2]

    • Self-Validating Step: Check inner glove for discoloration immediately upon removing outer glove.

    • Change Frequency: Replace outer gloves every 30 minutes or immediately after splash contact.

B. Eye & Face Protection[4][5][7][8][10][11]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1+).[2]

  • Supplement: A polycarbonate Face Shield is mandatory when handling volumes >10 mL or during transfer operations outside a closed system.

  • Why: Safety glasses provide no protection against vapors or splashes that can track around the lens.

C. Respiratory & Body Protection[3][4][5]
  • Engineering Control: All operations must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Body: Chemical-resistant lab coat (buttoned to neck) + chemically resistant apron (Tyvek® or PVC) if pouring.[1][2]

  • Respiratory: If fume hood work is impossible (not recommended), use a Full-Face Respirator with Multi-Gas/Vapor (OV/AG) cartridges (P100 pre-filter).[1][2]

Operational Handling Protocol

Phase 1: Preparation
  • Quench Check: Ensure a saturated aqueous solution of Sodium Hypochlorite (Bleach) or Hydrogen Peroxide (3%) is available for immediate decontamination of spills (oxidizes the thioether to a sulfoxide/sulfone, reducing odor and volatility).[2]

  • Atmosphere: Purge the reaction vessel with Argon or Nitrogen. Amines react with atmospheric CO₂ to form carbamate salts, altering stoichiometry.

Phase 2: Transfer & Weighing[1][3]
  • Liquids: Use a positive-displacement pipette or glass syringe with a Luer-lock tip.[1][2] Avoid pouring to prevent "drip-back" on the bottle threads.[1][2]

  • Solids: Weigh into a tared vial inside the fume hood. Do not use weighing paper; use an antistatic weighing boat or glass vessel to prevent static scattering of corrosive dust.

Phase 3: Reaction Setup
  • Temperature Control: Thioethers can be sensitive to thermal oxidation. Keep reaction temperatures <40°C unless specified.

  • Incompatibility: Isolate from strong acids (exothermic protonation) and alkyl halides (uncontrolled alkylation).[2]

Phase 4: Cleanup[1][3]
  • Glassware: Rinse all contaminated glassware with dilute HCl (to protonate the amine) followed by an acetone rinse inside the hood .

  • Odor Control: If a "garlic/sulfur" odor persists, wipe surfaces with a dilute bleach solution.

Emergency Response Logic

This protocol uses a "Neutralize & Dilute" logic.

ScenarioImmediate ActionSecondary Action
Skin Contact Flush immediately with water for 15 min.[1][2] Do not wait for symptoms.Remove contaminated clothing while showering.[4][7] Seek medical evaluation for chemical burns.[4]
Eye Contact Irrigate using eyewash station for 15 min. Hold eyelids open.Transport to ER immediately. Do not apply neutralizing agents to the eye.
Spill (<10 mL) Cover with absorbent pads.[2]Wipe area with 10% bleach solution to oxidize thioether residues.
Inhalation Move to fresh air.[3][4][6][7]If breathing is labored, administer oxygen (trained personnel only).

Visualization: Handling Workflow

The following diagram illustrates the decision logic for handling this chemical safely.

GStartSTART: Handling 3-[(2-Fluorobenzyl)thio]-1-propanamineRiskCheckCheck State: Liquid or Solid?Start->RiskCheckLiquidPathLiquid HandlingRiskCheck->LiquidPathLiquidSolidPathSolid HandlingRiskCheck->SolidPathSolidPPE_CheckVerify PPE:1. Double Nitrile Gloves2. Splash Goggles3. Lab Coat + ApronLiquidPath->PPE_CheckSolidPath->PPE_CheckEngineeringIs Fume Hood Available?PPE_Check->EngineeringStopSTOP WORKRespiratory Protection RequiredEngineering->StopNoProceedProceed with TransferEngineering->ProceedYes (>80 fpm)TransferMethodUse Syringe/Positive Displacement(No Pouring)Proceed->TransferMethodLiquidWeighingMethodStatic-Free Weighing Boat(Avoid Dust)Proceed->WeighingMethodSolidCleanupDecon: Rinse with dil. HClthen Oxidize (Bleach) for OdorTransferMethod->CleanupWeighingMethod->CleanupDisposalDispose as Organic Basic WasteCleanup->Disposal

Figure 1: Operational Workflow for safe handling, emphasizing engineering controls and specific transfer methods to minimize exposure.

Disposal & Waste Management

Regulatory Classification:

  • US EPA: Likely D002 (Corrosive).[2]

  • EU Waste Code: 07 01 04* (Other organic solvents, washing liquids and mother liquors).

Disposal Protocol:

  • Segregation: Collect in a dedicated "Organic Alkali/Base" waste container.

  • Labeling: Clearly mark as "Contains Fluorinated Amines & Thioethers - Corrosive/Stench."[2]

  • Neutralization (Optional for small amounts): Small residues can be carefully neutralized with dilute sulfuric acid before disposal, but direct collection is preferred to avoid exotherms in the waste stream.

  • Do NOT: Mix with acidic waste streams (Violent reaction) or oxidizers (Fire hazard).

References

  • PubChem. (2025).[5] 3-Fluoropropan-1-amine hydrochloride (Analogous Compound Safety Data). National Library of Medicine. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.